molecular formula C36H37FN4O5 B15607771 Anle138b-F105

Anle138b-F105

Numéro de catalogue: B15607771
Poids moléculaire: 624.7 g/mol
Clé InChI: MEIDEMYMCHHCAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anle138b-F105 is a useful research compound. Its molecular formula is C36H37FN4O5 and its molecular weight is 624.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C36H37FN4O5

Poids moléculaire

624.7 g/mol

Nom IUPAC

3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-N-[2-[2-[2-[[3-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethoxy]ethoxy]ethyl]aniline

InChI

InChI=1S/C36H37FN4O5/c37-30-10-7-26(8-11-30)24-44-32-6-1-3-27(19-32)23-38-13-15-42-17-18-43-16-14-39-31-5-2-4-28(20-31)33-22-34(41-40-33)29-9-12-35-36(21-29)46-25-45-35/h1-12,19-22,38-39H,13-18,23-25H2,(H,40,41)

Clé InChI

MEIDEMYMCHHCAT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anle138b-based AUTOTAC in Alpha-Synuclein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Anle138b and its advanced application in the form of an Autophagy-Targeting Chimera (AUTOTAC), specifically the compound ATC161. The user's query "Anle138b-F105" is understood to refer to this bifunctional molecule, which leverages Anle138b as a targeting moiety. This document outlines the core mechanism, presents quantitative data, details relevant experimental protocols, and provides visualizations of the key processes involved in the therapeutic targeting of alpha-synuclein (B15492655) aggregates.

Introduction: From Aggregation Inhibition to Targeted Degradation

The aggregation of the alpha-synuclein protein is a central pathological hallmark of synucleinopathies, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy.[1] The formation of toxic oligomeric and fibrillar species of alpha-synuclein is believed to drive neurodegeneration.[1] Anle138b, a diphenyl-pyrazole compound, was developed as a small molecule inhibitor that can cross the blood-brain barrier and specifically bind to these pathological aggregates, thereby modulating their formation and reducing their toxicity.[1][2]

Building upon this principle, a novel therapeutic strategy known as AUTOTAC has been developed to achieve not just inhibition, but the active clearance of these protein aggregates. This guide focuses on ATC161 , an AUTOTAC that utilizes Anle138b as a target-binding ligand (TBL) to specifically recognize alpha-synuclein aggregates.[3][4] This bifunctional molecule links the aggregate-binding properties of Anle138b to a mechanism that hijacks the cell's own autophagy pathway to clear the toxic proteins.[3][5]

Core Mechanism of Action: ATC161 (Anle138b-based AUTOTAC)

The mechanism of ATC161 is a multi-step process that bridges the recognition of pathological alpha-synuclein aggregates with their targeted destruction via the autophagy-lysosome pathway.[3][4]

  • Selective Binding to Alpha-Synuclein Aggregates: The Anle138b moiety of ATC161 acts as a "warhead," selectively binding to the oligomeric and fibrillar forms of alpha-synuclein.[6] This interaction is specific to the aggregated forms, leaving monomeric alpha-synuclein, which is involved in normal physiological functions, unaffected.[4]

  • Recruitment of the Autophagy Machinery: The other end of the ATC161 molecule is an autophagy-targeting ligand (ATL). This ATL is designed to bind to and allosterically activate the autophagy receptor p62/SQSTM1.[4][5]

  • Formation of the Ternary Complex: The binding of ATC161 to both the alpha-synuclein aggregate and p62/SQSTM1 results in the formation of a ternary complex. This complex formation induces the self-polymerization of p62/SQSTM1.[5][6]

  • Phagophore Sequestration and Autophagosome Formation: The polymerized p62, now laden with the alpha-synuclein aggregate cargo, is recognized and sequestered by the forming phagophore (an isolation membrane).[4] This process leads to the formation of a double-membraned autophagosome that engulfs the entire complex.

  • Lysosomal Degradation: The autophagosome then fuses with a lysosome, delivering the alpha-synuclein aggregate for degradation by lysosomal hydrolases.[4][6]

This mechanism effectively transforms Anle138b from a passive aggregation modulator into an active agent that directs the cellular machinery to clear pre-existing pathological protein aggregates.

ATC161_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cytoplasm ATC161 ATC161 (Oral Administration) ATC161_internal ATC161 ATC161->ATC161_internal Crosses Cell Membrane aSyn_Agg Alpha-Synuclein Aggregate (Oligomer/Fibril) Anle138b_moiety Anle138b Moiety (TBL) Anle138b_moiety->aSyn_Agg 1. Binds to ATL_moiety Autophagy-Targeting Ligand (ATL) p62 p62/SQSTM1 (Autophagy Receptor) ATL_moiety->p62 2. Activates Phagophore Phagophore p62->Phagophore 3. Recruits Cargo to Autophagosome Autophagosome Phagophore->Autophagosome 4. Forms Lysosome Lysosome Autophagosome->Lysosome 5. Fuses with Degradation Degradation of Alpha-Synuclein Lysosome->Degradation 6. Leads to Monomer Monomeric Alpha-Synuclein (Unaffected) ATC161_internal->Anle138b_moiety contains ATC161_internal->ATL_moiety contains

Figure 1: Mechanism of Action of ATC161 (Anle138b-based AUTOTAC).

Data Presentation: Quantitative Analysis

The efficacy of Anle138b and its AUTOTAC derivative, ATC161, has been quantified in various assays. The following tables summarize key data points from the literature.

Table 1: Quantitative Data for ATC161

ParameterValueAssay SystemReference
DC50 for α-synuclein aggregate degradation 100-500 nMCultured cells[4][5]
In vivo dosage 10 mg/kg (oral)Parkinson's disease mouse model[4]

Table 2: Quantitative Data for Anle138b (Parent Molecule)

ParameterValueAssay SystemReference
Dissociation Constant (Kd) for α-synuclein fibrils 190 ± 120 nMIn vitro fluorescence[1]
Inhibition of α-synuclein oligomer formation Strong inhibitionIn vitro and in vivo models[2]

Experimental Protocols

The evaluation of compounds like Anle138b and ATC161 relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

This assay monitors the formation of amyloid-like fibrils in real-time.

A. Materials:

  • Recombinant human alpha-synuclein protein

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, freshly prepared and filtered)

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)

  • Shaking incubator or plate reader with shaking capabilities

B. Protocol:

  • Preparation of Reaction Mixture:

    • On ice, prepare the reaction mixture for each condition (e.g., vehicle control, different concentrations of the test compound).

    • For a typical 100 µL reaction, combine the aggregation buffer, the desired final concentration of alpha-synuclein monomer (e.g., 70-100 µM), and the test compound.

    • Add ThT to a final concentration of 10-25 µM.

  • Plating:

    • Pipette 100 µL of each reaction mixture into the wells of the 96-well plate. It is recommended to perform each condition in triplicate.

    • Seal the plate to prevent evaporation.

  • Incubation and Measurement:

    • Place the plate in a plate reader set to 37°C with continuous orbital or linear shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition. The resulting sigmoidal curve represents the kinetics of fibril formation.

    • The lag phase, elongation rate, and final plateau fluorescence can be analyzed to determine the effect of the test compound on aggregation.

This assay mimics the prion-like propagation of alpha-synuclein pathology.

A. Materials:

  • Recombinant human alpha-synuclein monomer

  • Pre-formed alpha-synuclein fibrils (PFFs) to be used as seeds

  • ThT-based aggregation assay materials (as above)

  • Sonicator (probe or bath)

B. Protocol:

  • Seed Preparation:

    • Dilute the stock of PFFs in the aggregation buffer.

    • Fragment the PFFs into smaller seeds by sonication.

  • Reaction Setup:

    • Prepare reaction mixtures as described for the ThT assay, containing alpha-synuclein monomer, buffer, ThT, and the test compound.

    • Add a small amount of the fragmented PFFs (e.g., 1-5% of the total monomer concentration) to each well to initiate seeded aggregation.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking and monitor ThT fluorescence over time as described above.

  • Data Analysis:

    • Seeded aggregation typically exhibits a much shorter lag phase compared to spontaneous aggregation. Analyze the kinetic parameters to assess the compound's ability to inhibit the elongation of existing fibrils.

Experimental_Workflow cluster_invitro In Vitro Aggregation Assays cluster_cell Cell-Based Degradation Assay Monomer Alpha-Synuclein Monomer Mix Prepare Reaction Mixture Monomer->Mix Compound Test Compound (e.g., ATC161) Compound->Mix Plate Pipette into 96-well Plate Mix->Plate Incubate Incubate at 37°C with Shaking Plate->Incubate Measure Measure ThT Fluorescence Incubate->Measure Analyze Analyze Aggregation Kinetics Measure->Analyze Cells Neuronal Cells Transduce Transduce with Alpha-Synuclein PFFs Cells->Transduce Treat Treat with ATC161 Transduce->Treat Lyse Cell Lysis and Fractionation Treat->Lyse ICC Immunocytochemistry Treat->ICC WB Western Blot of Insoluble Fraction Lyse->WB Quantify Quantify Aggregate Degradation WB->Quantify ICC->Quantify

Figure 2: Experimental workflow for evaluating Anle138b-based compounds.

Downstream Signaling and Cellular Consequences

The primary mechanism of ATC161 is the direct removal of toxic protein aggregates. This action has significant downstream consequences, mitigating the cellular stress and inflammatory responses triggered by alpha-synuclein pathology.

  • Reduction of Cellular Toxicity: By clearing alpha-synuclein aggregates, ATC161 has been shown to protect cells from DNA and mitochondrial damage, which are known consequences of aggregate-induced toxicity.[4]

  • Mitigation of Neuroinflammation: In animal models, the reduction of alpha-synuclein aggregates by ATC161 leads to a decrease in the associated glial inflammatory response.[4]

  • Improvement in Neuronal Function: The clearance of toxic aggregates and reduction in neuroinflammation ultimately contribute to improved neuronal function and survival, leading to better motor performance in preclinical models of Parkinson's disease.[4]

Downstream_Signaling cluster_pathology Cellular Pathology cluster_outcome Therapeutic Outcome ATC161 ATC161 Autophagy p62-Mediated Autophagy ATC161->Autophagy Activates aSynAgg Alpha-Synuclein Aggregates Degradation Aggregate Degradation aSynAgg->Degradation Autophagy->Degradation Induces Mito Mitochondrial Damage Degradation->Mito Reduces DNA DNA Damage Degradation->DNA Reduces Inflammation Neuroinflammation (Glial Activation) Degradation->Inflammation Reduces Function Improved Neuronal Function & Survival Motor Improved Motor Performance Function->Motor

Figure 3: Downstream cellular effects of ATC161-mediated aggregate clearance.

Conclusion

The development of the Anle138b-based AUTOTAC, ATC161, represents a significant evolution in the therapeutic strategy for synucleinopathies. By moving beyond simple aggregation inhibition to a mechanism of targeted degradation, this approach offers the potential for a more potent, disease-modifying effect. The ability of ATC161 to selectively clear pathological alpha-synuclein aggregates while sparing monomers, and its subsequent mitigation of downstream cellular toxicity and neuroinflammation, underscores the promise of this platform. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for Parkinson's disease and related neurodegenerative disorders.[4]

References

Anle138b and its Derivative Anle138b-F105: A Technical Guide to Chemical Structure, Mechanism, and Experimental Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anle138b (B560633) is a small molecule compound that has garnered significant attention in the field of neurodegenerative disease research for its potent anti-aggregation properties. It has demonstrated efficacy in preclinical models of various proteinopathies, including those associated with Parkinson's disease, Alzheimer's disease, and prion diseases. This technical guide provides an in-depth overview of the chemical structure of Anle138b and its autophagy-targeting chimera (AUTOTAC) derivative, Anle138b-F105. It further details the mechanistic insights into their action, summarizes key quantitative data from preclinical studies, and provides established experimental protocols for their use.

Chemical Structure and Properties

Anle138b is a diphenyl-pyrazole derivative with the chemical name 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole.[1][2][3][4] Its chemical structure is characterized by a central pyrazole (B372694) ring linked to a 1,3-benzodioxole (B145889) group and a 3-bromophenyl group.

This compound is a heterobifunctional molecule known as an AUTOTAC (AUTOphagy-TArgeting Chimera).[5][6][7] In this configuration, Anle138b serves as the target-binding ligand (TBL), which recognizes and binds to pathological protein aggregates.[3][8] This TBL is connected via a linker to an autophagy-targeting ligand (ATL), which recruits the cellular autophagy machinery.[3][8] The specific chemical structure of the linker and the ATL in this compound are proprietary in some contexts, but published diagrams reveal its general composition.[5][7] A closely related compound, ATC161, also utilizes Anle138b as its TBL for α-synuclein aggregates.[3][8][9][10]

CompoundChemical NameMolecular FormulaKey Structural Features
Anle138b 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazoleC₁₆H₁₁BrN₂O₂Diphenyl-pyrazole core, 1,3-benzodioxole moiety, 3-bromophenyl group
This compound Not applicable (chimeric compound)Not applicableAnle138b as TBL, flexible linker, autophagy-targeting ligand (ATL)

Mechanism of Action

Anle138b: An Oligomer Modulator

Anle138b functions as an oligomer modulator, directly interfering with the aggregation process of various amyloidogenic proteins, including α-synuclein, tau, and prion protein.[2][4][11] It is believed to bind to a common structural motif present in the early oligomeric species of these proteins, thereby preventing their conversion into larger, toxic aggregates and fibrils.[11][12] This interaction is thought to be non-covalent and structure-dependent rather than sequence-specific.

This compound: Targeted Protein Degradation via Autophagy

This compound leverages the AUTOTAC platform to achieve targeted degradation of protein aggregates.[3][8][13] The mechanism involves a two-step process:

  • Target Recognition: The Anle138b moiety of the chimera binds specifically to the pathological protein aggregates.[3][8]

  • Autophagy Recruitment: The ATL end of the molecule recruits components of the autophagy pathway, such as the p62/SQSTM1 receptor, to the protein aggregate.[3][8] This "tagging" of the aggregate for autophagy initiates the formation of an autophagosome around the target, which then fuses with a lysosome for degradation of the enclosed contents.[3][8][9][10]

AUTOTAC_Mechanism Mechanism of this compound (AUTOTAC) cluster_0 Target Recognition cluster_1 Autophagy Recruitment & Degradation Anle138b_F105 This compound Protein_Aggregate Protein Aggregate (e.g., α-synuclein, tau) Anle138b_F105->Protein_Aggregate Anle138b (TBL) binds to aggregate p62 p62/SQSTM1 Protein_Aggregate->p62 ATL recruits p62 Autophagosome Autophagosome Formation p62->Autophagosome Initiates phagophore nucleation Lysosome Lysosome Autophagosome->Lysosome Fusion Degradation Degradation of Aggregate Lysosome->Degradation

This compound AUTOTAC Mechanism

Signaling Pathways Modulated by Anle138b

Beyond its direct anti-aggregation effects, studies have indicated that Anle138b can modulate several intracellular signaling pathways that are often dysregulated in neurodegenerative diseases.

Anle138b_Signaling Signaling Pathways Modulated by Anle138b cluster_0 Cellular Processes cluster_1 Downstream Effects Anle138b Anle138b Cholesterol Cholesterol Homeostasis Anle138b->Cholesterol Modulates Inflammation Neuroinflammation Anle138b->Inflammation Reduces ECM Extracellular Matrix Organization Anle138b->ECM Affects Reduced_Toxicity Reduced Aggregate Toxicity Anle138b->Reduced_Toxicity Neuronal_Survival Increased Neuronal Survival Cholesterol->Neuronal_Survival Inflammation->Neuronal_Survival ECM->Neuronal_Survival

Anle138b Modulated Pathways

Transcriptomic analyses of neuronal cells treated with Anle138b have revealed significant alterations in genes associated with:

  • Cholesterol Homeostasis: Dysregulation of cholesterol metabolism is increasingly implicated in the pathogenesis of Alzheimer's and Parkinson's diseases. Anle138b has been shown to modulate pathways related to cholesterol biosynthesis.[1]

  • Neuroinflammation: Chronic inflammation is a key feature of neurodegenerative diseases. Anle138b treatment has been associated with a reduction in inflammatory responses in the brain.[1][14]

  • Extracellular Matrix Organization: The structural integrity of the extracellular matrix is crucial for neuronal function and survival. Anle138b has been observed to influence the expression of genes involved in this process.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of Anle138b and related compounds.

Table 1: In Vitro Efficacy of Anle138b and Derivatives

AssayTarget ProteinCompoundConcentrationEffectReference
α-synuclein Aggregation (ThT Assay)α-synucleinAnle138b~10-25 µMInhibition of fibril formation[15]
Prion Protein Aggregation (SIFT Assay)PrPScAnle138bNot specifiedInhibition of aggregation[2]
Binding Affinity (Fluorescence)α-synuclein fibrilsAnle138bKd = 190 ± 120 nMHigh-affinity binding[16]
Targeted Degradation (Cell-based)α-synuclein aggregatesATC161DC50 = 100-500 nMSelective degradation of aggregates[3][8][9][10][17]
Targeted Degradation (Cell-based)Tau (P301L) aggregatesThis compoundDC50 ≈ 3 nMDegradation of mutant tau[18]

Table 2: In Vivo Efficacy of Anle138b in Animal Models

Animal ModelDiseaseTreatment RegimenKey OutcomesReference
RML Scrapie MicePrion Disease5 mg/day, oralIncreased survival time[2]
PLP-hαSyn MiceMultiple System Atrophy0.6 and 2 g/kg in feed for 4 monthsReversal of motor deficits, ~30% reduction in GCI in SNc and striatum[14]
Various PD Mouse ModelsParkinson's DiseaseOral administrationInhibition of oligomer accumulation, neuronal degeneration, and disease progression[2]
Tau Transgenic (PS19) MiceTauopathyOral administrationAmeliorated disease symptoms, increased survival, improved cognition[19]

Experimental Protocols

Preparation of Anle138b Stock Solution for In Vitro Use
  • Materials: Anle138b powder, high-purity anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Allow the vial of Anle138b to reach room temperature before opening.

    • Add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex vigorously until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[20]

In Vitro α-synuclein Aggregation Assay (Thioflavin T-based)
  • Materials: Recombinant human α-synuclein, Thioflavin T (ThT), size exclusion chromatography buffer (e.g., 20 mM K₂HPO₄, 5 mM KH₂PO₄, 100 mM KCl), sodium azide, Anle138b stock solution, 96-well plates.

  • Procedure:

    • Reconstitute α-synuclein in an appropriate buffer to a working concentration (e.g., 50 µM).

    • In a 96-well plate, combine the α-synuclein solution, ThT (final concentration ~10 µM), and the desired concentration of Anle138b or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells.

    • Incubate the plate at 37°C with continuous shaking.

    • Monitor the fluorescence of ThT (excitation ~440 nm, emission ~485 nm) over time using a plate reader. A decrease in the fluorescence signal in the presence of Anle138b compared to the vehicle control indicates inhibition of aggregation.[15]

Administration of Anle138b in Mouse Models
  • Oral Gavage:

    • Prepare a suspension of Anle138b in a suitable vehicle, such as a mixture of DMSO and peanut butter or a commercially available formulation.

    • Administer the suspension to mice using an appropriately sized oral gavage needle. Dosing will vary depending on the specific study design.[2]

  • In-feed Dosing:

    • Incorporate Anle138b into the animal chow at the desired concentration (e.g., 0.6 or 2 g/kg of feed).

    • Provide the medicated feed to the animals ad libitum for the duration of the treatment period. This method allows for continuous, non-invasive drug administration.[14]

Conclusion

Anle138b and its derivatives, such as this compound, represent a promising therapeutic strategy for a range of neurodegenerative diseases characterized by protein aggregation. Anle138b's ability to directly modulate oligomer formation, coupled with the targeted degradation capabilities of its AUTOTAC counterparts, offers a multifaceted approach to combating these devastating disorders. The data summarized herein provide a strong rationale for the continued investigation and development of this class of compounds. The provided protocols offer a starting point for researchers aiming to explore the potential of Anle138b and its derivatives in their own experimental systems.

References

Anle138b and its Derivative F105 (MODAG-001): A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anle138b (B560633) is a novel small molecule compound that has emerged as a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation, such as Parkinson's disease and prion diseases. Its discovery through a systematic high-throughput screening campaign and subsequent medicinal chemistry optimization has led to a potent modulator of pathological protein oligomerization. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Anle138b and its derivative, F105, now identified as MODAG-001, a promising PET tracer for imaging alpha-synuclein (B15492655) aggregates. This document details the key experimental protocols utilized in its preclinical evaluation and presents a comprehensive summary of the quantitative data supporting its therapeutic potential.

Discovery and Optimization

Anle138b, chemically identified as 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole, was discovered through a rigorous high-throughput screening of approximately 20,000 drug-like compounds. The screening process utilized two independent assays: a molecular SIFT (Scanning for Intensely Fluorescent Targets) assay to detect inhibition of prion protein aggregation and an anti-prion cell culture assay.[1] This dual-screening approach identified a cluster of highly active compounds belonging to the 3,5-diphenyl-pyrazole class.

Subsequent medicinal chemistry optimization of this scaffold, led by chemist Andrei Leonov, resulted in the synthesis of Anle138b.[2] This compound demonstrated an exceptional ability to inhibit the formation of pathological oligomers of both prion protein (PrPSc) and alpha-synuclein (α-syn), the latter being a key protein implicated in Parkinson's disease and other synucleinopathies.[1]

F105: From Misnomer to a Specific Derivative, MODAG-001

Initial inquiries regarding a derivative termed "F105" were clarified during research to refer to a distinct developmental path. The relevant derivative of Anle138b for diagnostic purposes is MODAG-001 . This compound was specifically developed as a Positron Emission Tomography (PET) tracer to visualize α-synuclein aggregates in the brain, a critical tool for early diagnosis and monitoring of disease progression.

Mechanism of Action: Oligomer Modulation

Anle138b's therapeutic effect is attributed to its direct interaction with and modulation of the aggregation process of pathological proteins, specifically targeting the formation of toxic oligomers.[1] It exhibits structure-dependent binding to pathological aggregates, thereby blocking the formation of neurotoxic oligomeric species.[1] Computational molecular docking studies have shown that Anle138b has an increasing binding affinity for higher-order α-synuclein oligomers, from dimers to decamers.[3] The molecule is proposed to occupy a cavity within the oligomeric structure, interacting with key residues and interfering with the further aggregation into larger, insoluble fibrils.[3] This targeted modulation of oligomer formation is a key differentiator from other therapeutic strategies and is believed to be central to its disease-modifying potential.

Anle138b Mechanism of Action cluster_0 Pathological Protein Aggregation cluster_1 Therapeutic Intervention Monomeric Proteins Monomeric Proteins Toxic Oligomers Toxic Oligomers Monomeric Proteins->Toxic Oligomers Aggregation Insoluble Fibrils Insoluble Fibrils Toxic Oligomers->Insoluble Fibrils Fibrillization Neuronal Dysfunction & Death Neuronal Dysfunction & Death Toxic Oligomers->Neuronal Dysfunction & Death Anle138b Anle138b Anle138b->Toxic Oligomers Binds and Modulates Anle138b->Neuronal Dysfunction & Death Inhibits

Figure 1: Anle138b's mechanism of action as an oligomer modulator.

Preclinical Development and Efficacy

Anle138b has demonstrated significant therapeutic efficacy in a range of preclinical animal models for both prion and Parkinson's diseases. A key feature of Anle138b is its excellent oral bioavailability and ability to penetrate the blood-brain barrier, achieving high concentrations in the brain.[1][2]

Prion Disease Models

In mouse models of prion disease, oral administration of Anle138b has been shown to significantly prolong survival times, even when treatment is initiated after the onset of clinical symptoms.[4]

Parkinson's Disease Models

Anle138b has been tested in multiple mouse models of Parkinson's disease, consistently demonstrating a reduction in α-synuclein oligomer accumulation, prevention of neuronal degeneration, and improvement in motor function.[1][5] Treatment with Anle138b has been shown to restore dopamine (B1211576) levels and prevent the loss of dopaminergic neurons in the brain.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Anle138b and MODAG-001.

Table 1: Anle138b Efficacy in Prion Disease Mouse Models

ModelTreatment StartOutcomeResultReference
RML Prion-Infected C57BL/6 Mice120 days post-inoculationMean Survival TimeTreated: ~230 days, Placebo: ~175 days[4]
RML Prion-Infected Tg(Gfap-luc) MiceNot SpecifiedSurvivalDoubled survival (346±72 vs. 168±14 dpi)[7][8]

Table 2: Anle138b Efficacy in Parkinson's Disease Mouse Models

ModelTreatment StartOutcomeResultReference
Transgenic (Thy1-h[A30P]α-syn) Mice8 weeks of ageDisease-Free SurvivalMean survival prolonged by 66 days (557 vs 491 days)[4]
Transgenic (Thy1-h[A30P]α-syn) Mice50 weeks of age (symptomatic)Disease-Free SurvivalMean survival prolonged by 59 days (536 vs 477 days)[4]
Rotenone-induced PD MiceNot SpecifiedMotor Performance (Rotarod)Significantly improved motor performance after 3 and 4 months[9]
PLP-α-syn Transgenic Mice (MSA model)2 months of ageMotor FunctionReversal of motor function to healthy control levels[10]

Table 3: Anle138b Pharmacokinetics in Mice

Administration RouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Oral (in peanut butter)1 mg~1500~2Not Reported[11]
Oral (in peanut butter)5 mg>4000~4Not Reported[11]
Intraperitoneal1 mg~2500~0.5Not Reported[11]
Oral Gavage (in oil)1 mg~1000~1Not Reported[11]

Table 4: MODAG-001 Binding Affinity

Target FibrilBinding Affinity (Kd)Reference
Alpha-synuclein (αSYN)0.6 ± 0.1 nM[12][13][14][15]
hTau4619 ± 6.4 nM[12][13][14][15]
Amyloid-β (1-42)20 ± 10 nM[12][13][14][15]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of Anle138b.

SIFT (Scanning for Intensely Fluorescent Targets) Assay for Prion Aggregation

The SIFT assay is a high-throughput screening method used for the initial discovery of Anle138b as an anti-prion compound. While a detailed, step-by-step protocol is proprietary, the principle of the assay involves the detection of newly formed prion protein aggregates. Recombinant PrP is used as a substrate, and the formation of aggregates is seeded by pre-existing PrPSc. The assay utilizes fluorescently labeled antibodies that specifically recognize aggregated forms of the prion protein. A confocal microscope with single-particle sensitivity is used to scan for intensely fluorescent targets, which correspond to newly formed aggregates. The inhibitory potential of a compound is determined by its ability to reduce the number of these fluorescent targets.

Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence and absence of inhibitor compounds.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in dH2O and filter through a 0.2 µm syringe filter.

    • Prepare recombinant α-synuclein monomer solution in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare the test compound (Anle138b) at various concentrations.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the α-synuclein monomer solution.

    • Add the test compound at the desired final concentrations.

    • Add ThT to a final concentration of 10-25 µM.

    • Include a negative control (buffer and ThT only) and a positive control (α-synuclein and ThT without inhibitor).

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • The half-time of aggregation (t1/2) and the maximum fluorescence intensity are used to quantify the inhibitory effect of the compound.

ThT_Assay_Workflow start Start prep Prepare Reagents (α-syn, ThT, Anle138b) start->prep setup Set up 96-well plate with monomers, ThT, and inhibitor prep->setup incubate Incubate at 37°C with shaking setup->incubate measure Measure fluorescence (Ex: 450nm, Em: 485nm) incubate->measure analyze Analyze aggregation kinetics (t1/2, max fluorescence) measure->analyze end End analyze->end IHC_Workflow start Start tissue_prep Brain Tissue Preparation (Fixation, Sectioning) start->tissue_prep antigen_retrieval Antigen Retrieval (Optional) tissue_prep->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-α-synuclein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mounting Mounting on Slides secondary_ab->mounting imaging Microscopy Imaging mounting->imaging analysis Quantification of Aggregates imaging->analysis end End analysis->end

References

Anle138b: A Technical Guide on its Targets and Mechanisms in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b (B560633) [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a small-molecule compound that has emerged as a promising disease-modifying therapeutic candidate for a range of neurodegenerative diseases.[1][2] Originally identified through high-throughput screening for its anti-prion activity, its therapeutic potential has been extended to other proteinopathies, including Parkinson's disease (PD), Alzheimer's disease (AD), and Multiple System Atrophy (MSA).[1][2][3] The core mechanism of Anle138b revolves around its ability to modulate the aggregation of pathological protein oligomers, which are considered key neurotoxic species in these disorders.[1][2][4] This compound exhibits high oral bioavailability, excellent blood-brain barrier penetration, and has shown a favorable safety profile in preclinical and early-stage clinical trials.[1][5][6][7]

This document provides a comprehensive technical overview of the known targets and mechanisms of Anle138b in various neurodegenerative disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and associated signaling pathways. It should be noted that while this guide focuses on Anle138b, information regarding a specific "F105 variant" was not available in the reviewed scientific literature.

Core Mechanism of Action: Oligomer Modulation

The primary therapeutic action of Anle138b is the specific targeting and modulation of pathological protein oligomers.[1][2] Unlike many other therapeutic approaches, Anle138b does not bind to or interfere with the function of physiological protein monomers, a critical advantage for preserving normal cellular processes.[5][8]

Direct Interaction with Aggregates: Anle138b exhibits structure-dependent binding to pathological aggregates of various proteins, including α-synuclein, tau, and prion protein (PrPSc).[1][2][9] This suggests that these different pathological oligomers may share a common structural motif that the compound recognizes.[1][2] High-resolution studies and molecular docking analyses indicate that Anle138b binds to hydrophobic pockets within the oligomeric and fibrillar structures.[8][10] This interaction inhibits the formation of toxic oligomers and blocks the progression to larger, insoluble fibrils.[1][5][8]

Inhibition of Pore Formation: A proposed mechanism of neurotoxicity for oligomers of amyloid-beta and tau is the formation of pores in cellular membranes, leading to disruptive ion flow and cell death.[11] Anle138b has been shown to attach to these protein clusters and deactivate the ion channels they create, thereby preventing this toxic ion flow and protecting nerve cells.[11]

cluster_main Protein Aggregation Pathway Monomer Physiological Monomers (α-Synuclein, Tau, PrP) Oligomer Pathological Oligomers (Neurotoxic Species) Monomer->Oligomer Misfolding & Aggregation Fibril Insoluble Fibrils (e.g., Lewy Bodies, Tangles) Oligomer->Fibril Fibrillization Anle138b Anle138b Anle138b->Oligomer Binds & Inhibits Formation cluster_targets Predicted Direct Targets cluster_pathways Downstream Cellular Pathways cluster_outcomes Phenotypic Outcomes Anle138b Anle138b NPC1 NPC1 Anle138b->NPC1 Predicted Binding NFKB NF-κB Subunits Anle138b->NFKB Predicted Binding Metabolism Glucose Metabolism (HIF-1 targets) Anle138b->Metabolism Modulates Cholesterol Cholesterol Homeostasis (SREBF1/2 activity) NPC1->Cholesterol Inflammation Neuroinflammation (NFKB1, RELA activity) NFKB->Inflammation Neuroprotection Neuroprotection & Restored Function Cholesterol->Neuroprotection Inflammation->Neuroprotection Metabolism->Neuroprotection cluster_setup Phase 1: Model & Treatment cluster_analysis Phase 2: Endpoint Analysis cluster_outcome Phase 3: Outcome Model Select Disease Model (e.g., PLP-hαSyn mice) Randomize Randomize into Groups (Anle138b vs. Placebo) Model->Randomize Treat Administer Treatment (e.g., Drug in food pellets for 3-4 months) Randomize->Treat Behavior Behavioral Testing (e.g., Beam Challenge Test) Treat->Behavior During/After Treatment Sacrifice Sacrifice & Brain Extraction Behavior->Sacrifice Histo Histology / IHC (α-Syn, NeuN, CD68) Sacrifice->Histo Biochem Biochemistry (Oligomer Quantification) Sacrifice->Biochem Results Data Analysis & Interpretation Histo->Results Biochem->Results

References

Preclinical Profile of Anle138b for Parkinson's Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b (B560633), [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], is a small molecule compound that has emerged as a promising disease-modifying therapeutic candidate for Parkinson's disease and other synucleinopathies. Its primary mechanism of action is the modulation of alpha-synuclein (B15492655) (α-syn) aggregation, a key pathological hallmark of these neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical data for Anle138b, focusing on its efficacy in relevant animal models, its mechanism of action, and its pharmacokinetic profile. All data is presented with corresponding experimental details to facilitate interpretation and future research.

Mechanism of Action: Targeting α-Synuclein Oligomerization

Anle138b is characterized as an oligomer modulator. It has been shown to directly interfere with the aggregation cascade of α-synuclein, the primary component of Lewy bodies and Lewy neurites found in the brains of Parkinson's disease patients. The compound is believed to bind to a structural epitope present in misfolded oligomers, thereby preventing their formation and subsequent downstream neurotoxic effects.

Binding Affinity

In vitro studies have demonstrated a high binding affinity of Anle138b to fibrillar α-synuclein aggregates.

ParameterValueMethodReference
Dissociation Constant (Kd)190 ± 120 nMFluorescence Spectroscopy[1][2]

Computational molecular docking studies further support the interaction of Anle138b with α-synuclein oligomers, showing an increasing binding affinity for higher-order structures. This suggests a preferential interaction with the pathological species over monomeric α-synuclein.

dot

cluster_0 α-Synuclein Aggregation Pathway cluster_1 Anle138b Intervention Monomeric α-Syn Monomeric α-Syn Oligomers Oligomers Monomeric α-Syn->Oligomers Aggregation Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Oligomers->Fibrils (Lewy Bodies) Fibrillization Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Anle138b Anle138b Inhibition of Oligomer Formation Inhibition of Oligomer Formation Anle138b->Inhibition of Oligomer Formation Inhibition of Oligomer Formation->Oligomers Blocks

Caption: Proposed mechanism of Anle138b in inhibiting α-synuclein aggregation.

In Vivo Efficacy in Parkinson's Disease Mouse Models

The therapeutic potential of Anle138b has been evaluated in several transgenic mouse models of Parkinson's disease that recapitulate key aspects of the human pathology, including α-synuclein aggregation, neurodegeneration, and motor deficits.

(Thy1)-h[A30P]α-syn Mouse Model

This model overexpresses the human A30P mutant form of α-synuclein under the control of the Thy-1 promoter, leading to progressive motor impairments and α-synuclein pathology.

Efficacy Data:

Outcome MeasureTreatment GroupPlacebo GroupResultReference
Mean Disease-Free Survival536 days477 days59-day increase (p=0.005)[3]
Median Disease-Free Survival--57-day increase[3]

Experimental Protocol:

  • Animals: (Thy1)-h[A30P]α-syn transgenic mice.

  • Dosing: 5 mg of Anle138b dissolved in 10 µl DMSO and mixed with 200 µl of peanut butter, administered orally twice daily.

  • Treatment Start: Late-stage intervention, initiated at 50 weeks of age, after the onset of motor symptoms.

  • Endpoint: Disease-free survival was defined as the time until a mouse's motor performance on the rotarod fell below a predefined threshold (mean - 3 standard deviations of wild-type controls).

dot

Start Treatment (50 weeks) Start Treatment (50 weeks) Daily Oral Dosing (5mg, 2x/day) Daily Oral Dosing (5mg, 2x/day) Start Treatment (50 weeks)->Daily Oral Dosing (5mg, 2x/day) Rotarod Performance Monitoring Rotarod Performance Monitoring Daily Oral Dosing (5mg, 2x/day)->Rotarod Performance Monitoring Endpoint: Disease-Free Survival Endpoint: Disease-Free Survival Rotarod Performance Monitoring->Endpoint: Disease-Free Survival

Caption: Experimental workflow for the (Thy1)-h[A30P]α-syn mouse model study.

PLP-hαSyn Mouse Model

This model expresses human wild-type α-synuclein in oligodendrocytes under the proteolipid protein (PLP) promoter, leading to features of multiple system atrophy (MSA), another synucleinopathy with parkinsonian features.

Efficacy Data:

Outcome MeasureTreatment Group (0.6g/kg & 2g/kg)Placebo GroupResultReference
Glial Cytoplasmic Inclusions (Striatum)--30% reduction[1][4]
Glial Cytoplasmic Inclusions (Substantia Nigra)--30% reduction[1][4]
Motor Function (Beam Walk Test)--Reversal to healthy control levels[1][2]
Dopaminergic Neurons (Substantia Nigra)--Preservation of TH-positive neurons[4]

Experimental Protocol:

  • Animals: PLP-hαSyn transgenic mice.

  • Dosing: Anle138b was mixed into food pellets at concentrations of 0.6 g/kg and 2 g/kg.

  • Treatment Start: 2 months of age.

  • Duration: 4 months.

  • Endpoints:

    • Motor Function: Beam walk test to assess motor coordination and balance. The number of slips per step was quantified.

    • Neuropathology: Immunohistochemical staining for α-synuclein to quantify glial cytoplasmic inclusions (GCIs) in the striatum and substantia nigra. Stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuron survival.

dot

Treatment Initiation (2 months) Treatment Initiation (2 months) Chronic Dosing in Food (0.6 or 2 g/kg) Chronic Dosing in Food (0.6 or 2 g/kg) Treatment Initiation (2 months)->Chronic Dosing in Food (0.6 or 2 g/kg) Behavioral Testing (Beam Walk) Behavioral Testing (Beam Walk) Chronic Dosing in Food (0.6 or 2 g/kg)->Behavioral Testing (Beam Walk) Post-mortem Analysis Post-mortem Analysis Behavioral Testing (Beam Walk)->Post-mortem Analysis Immunohistochemistry (α-syn) Immunohistochemistry (α-syn) Post-mortem Analysis->Immunohistochemistry (α-syn) Stereology (TH+ neurons) Stereology (TH+ neurons) Post-mortem Analysis->Stereology (TH+ neurons)

Caption: Experimental workflow for the PLP-hαSyn mouse model study.

Neurochemical and Neuroprotective Effects

Across different preclinical models, Anle138b has demonstrated the ability to not only reduce α-synuclein pathology but also to protect the dopaminergic system and restore dopamine (B1211576) levels, which are critical for motor control.

  • Dopaminergic Neuron Protection: In the PLP-hαSyn mouse model, Anle138b treatment led to the preservation of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Pharmacokinetics and Brain Penetration

A crucial aspect of any CNS-targeted therapeutic is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. Anle138b exhibits favorable pharmacokinetic properties.

ParameterObservationReference
Oral BioavailabilityHigh[5]
Blood-Brain Barrier PenetrationExcellent[5]
Brain-to-Plasma RatioBrain concentrations are approximately 3-5 times higher than in plasma.[6][7]

These pharmacokinetic characteristics suggest that orally administered Anle138b can effectively reach its target in the central nervous system. A dose of 2 g of Anle138b per kg of food in mice was found to establish a brain concentration of 60 µM during the wake phase.[1]

Summary and Future Directions

The preclinical data for Anle138b strongly support its development as a disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its ability to inhibit α-synuclein oligomerization, reduce pathology, protect dopaminergic neurons, and improve motor function in relevant animal models is compelling. Furthermore, its excellent oral bioavailability and brain penetration make it a viable clinical candidate.

Future preclinical research could focus on further elucidating the precise binding site of Anle138b on α-synuclein oligomers, exploring its efficacy in combination with other therapeutic modalities, and identifying sensitive biomarkers to track its target engagement and therapeutic response in clinical trials. The promising preclinical profile of Anle138b has paved the way for its evaluation in human clinical studies, which are currently ongoing.

References

Anle138b-F105: A Technical Overview of its Impact on Tau Protein Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The abnormal phosphorylation of tau leads to its dissociation from microtubules, followed by aggregation into neurofibrillary tangles (NFTs), synaptic dysfunction, and eventual neuronal death. Anle138b (B560633) (and its close analog F105) has emerged as a promising therapeutic candidate that targets tau pathology. This technical guide provides an in-depth analysis of the effects of Anle138b on tau protein phosphorylation, compiling key quantitative data, detailing experimental methodologies, and illustrating the putative mechanisms of action. While Anle138b is primarily recognized as an inhibitor of tau aggregation, its effects on the phosphorylation status of tau are a critical aspect of its therapeutic potential.[1][2]

Core Efficacy: Reduction of Tau Pathology

Anle138b has demonstrated significant efficacy in reducing tau pathology in preclinical models of tauopathy.[1][3] This reduction is observed as a decrease in the levels of phosphorylated tau and insoluble tau aggregates.

Quantitative Analysis of Tau Pathology Reduction

The following tables summarize the key quantitative findings from studies investigating the effect of Anle138b on tau pathology.

Table 1: Effect of Anle138b on Phosphorylated Tau in PS19 Mice (P301S tau mutation)

ParameterBrain RegionTreatment GroupReduction vs. UntreatedStatistical SignificanceReference
AT8-positive areaHippocampus & CortexAnle138b~50%p < 0.05[4]
Sarkosyl-insoluble tau (AT100)Whole BrainAnle138bSignificantly Reducedp < 0.05[4]
High Molecular Weight Tau AggregatesWhole BrainAnle138bSignificantly Reducedp < 0.05[5]

Table 2: Effect of Late-Stage Anle138b Treatment on Phosphorylated Tau in hTau Mice

ParameterBrain RegionTreatment GroupReduction vs. VehicleStatistical SignificanceReference
CP13-positive tau burdenFrontal CortexAnle138b53%p < 0.001[6][7]
CP13-positive tau burdenHippocampusAnle138b59%p < 0.005[6][7]
CP13-positive neuronsFrontal CortexAnle138b33%p < 0.001[6]
CP13-positive neuronsHippocampusAnle138b14%p < 0.001[6]

Experimental Protocols

The following sections detail the methodologies employed in the key studies cited.

In Vivo Murine Models of Tauopathy
  • PS19 Mouse Model: These mice express the P301S mutation of human tau, leading to the development of age-dependent tau pathology, including hyperphosphorylation and aggregation, and subsequent neurodegeneration.[4]

  • hTau Mouse Model: This model expresses all six isoforms of human tau, providing a different paradigm to study tauopathy.[3]

Anle138b Administration

Anle138b is orally bioavailable and can penetrate the blood-brain barrier.[8] In the cited studies, the compound was administered via supplemented food pellets.

  • Dosage: 2 g of Anle138b per kg of food.[4][6]

  • Treatment Duration: Varied from initiation after weaning until the terminal phase of the disease[4] or for a 3-month period in late-stage disease.[6]

Immunohistochemical Analysis of Tau Pathology

Immunohistochemistry is a key technique used to visualize and quantify tau pathology in brain tissue.

  • Tissue Preparation: Mice are perfused, and their brains are extracted, fixed (e.g., in 4% paraformaldehyde), and sectioned.

  • Antibody Staining: Sections are incubated with primary antibodies specific for phosphorylated tau epitopes, such as:

    • AT8: Recognizes tau phosphorylated at Ser202 and Thr205.

    • AT100: Recognizes tau phosphorylated at Thr212 and Ser214.

    • CP13: Recognizes tau phosphorylated at Ser202.

  • Detection and Visualization: A secondary antibody conjugated to a reporter enzyme or fluorophore is used for detection, followed by imaging with a microscope.

  • Quantification: The stained area or the number of positive cells is quantified using image analysis software.[4][6]

Biochemical Analysis of Tau Aggregation

Biochemical methods are employed to quantify the amount of insoluble and aggregated tau.

  • Brain Homogenization: Brain tissue is homogenized in a series of buffers to separate soluble and insoluble protein fractions.

  • Sarkosyl Insolubility Assay: A common method to enrich for aggregated tau. Homogenates are incubated with sarkosyl (N-lauroylsarcosinate sodium salt) and then ultracentrifuged. The resulting pellet contains insoluble, aggregated tau.

  • Western Blotting: The insoluble fraction is then analyzed by SDS-PAGE and western blotting using antibodies against total tau (e.g., HT7) or phosphorylated tau (e.g., AT100) to determine the amount of aggregated tau.[4]

Signaling Pathways and Mechanism of Action

The primary mechanism of Anle138b is the direct inhibition of tau aggregation.[1] The reduction in phosphorylated tau is likely a downstream effect of this primary function. However, recent evidence suggests that Anle138b may also modulate other cellular pathways that can indirectly influence tau phosphorylation.[9]

Experimental Workflow for Assessing Anle138b Efficacy In Vivo

G cluster_0 Animal Model and Treatment cluster_1 Endpoint Analysis cluster_2 Outcome animal_model Tauopathy Mouse Model (e.g., PS19, hTau) treatment Anle138b Administration (via supplemented food) animal_model->treatment control Vehicle/Untreated Control Group animal_model->control behavior Cognitive and Motor Function Tests treatment->behavior biochem Biochemical Analysis (Sarkosyl Insolubility, Western Blot) treatment->biochem immuno Immunohistochemistry (AT8, CP13 staining) treatment->immuno control->behavior control->biochem control->immuno outcome Reduced Tau Pathology Improved Phenotype behavior->outcome biochem->outcome immuno->outcome G cluster_0 Direct Effect cluster_1 Indirect Effects Anle138b Anle138b Tau_agg Tau Aggregates Anle138b->Tau_agg Inhibits Cholesterol Cholesterol Homeostasis (e.g., SREBF1/2) Anle138b->Cholesterol Modulates? Inflammation Neuroinflammation (e.g., NF-κB) Anle138b->Inflammation Modulates? Tau_phos Tau Hyperphosphorylation Tau_agg->Tau_phos Promotes Cholesterol->Tau_phos Influences Inflammation->Tau_phos Influences Neurodegen Neurodegeneration Tau_phos->Neurodegen

References

Anle138b: A Technical Guide to Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b, a novel oligomer modulator, has emerged as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its mechanism of action relies on inhibiting the aggregation of pathological proteins like α-synuclein and tau within the central nervous system (CNS). A critical prerequisite for the efficacy of any CNS-targeting therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the BBB permeability of Anle138b, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated workflows and mechanisms.

The available literature consistently describes Anle138b as a hydrophobic small molecule with excellent oral bioavailability and the ability to efficiently penetrate the blood-brain barrier. While the specific term "Anle138b-F105" does not appear to be a standard formulation for BBB permeability studies, it has been referenced in the context of larger chemical constructs, such as AUTOTACs (AUTophagy-Targeting Chimeras), where Anle138b is used as a component. For the purpose of this guide, the focus will remain on the core compound, Anle138b.

Quantitative Data on Blood-Brain Barrier Permeability

Preclinical studies in animal models have consistently demonstrated the robust penetration of Anle138b into the brain. The following tables summarize the key quantitative findings from the available literature.

ParameterValueSpeciesAdministration RouteSource
Brain-to-Plasma Ratio ~5MouseOral
Brain vs. Serum Levels ~3 times higher in brainMouseNot Specified

Note: Detailed pharmacokinetic data, including Cmax and AUC in brain tissue across multiple studies and dosages, is not consistently available in the public domain. The data presented represents the most frequently cited evidence of Anle138b's excellent BBB penetration.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The assessment of a compound's ability to cross the BBB is a critical step in CNS drug development. Both in vivo and in vitro methods are employed to determine the extent and rate of brain penetration.

In Vivo Blood-Brain Barrier Permeability Assessment in Rodent Models

This protocol outlines a general procedure for quantifying the concentration of a test compound, such as Anle138b, in the brain and plasma of rodents following systemic administration.

Objective: To determine the brain-to-plasma concentration ratio of the test compound.

Materials:

  • Test compound (e.g., Anle138b)

  • Vehicle for administration (e.g., DMSO, peanut butter)

  • Experimental animals (e.g., C57BL/6 mice)

  • Administration equipment (e.g., oral gavage needles)

  • Anesthesia

  • Blood collection tubes (e.g., with anticoagulant)

  • Surgical tools for brain extraction

  • Homogenizer

  • Analytical instrumentation (e.g., HPLC-MS/MS)

Procedure:

  • Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection. The dosage and vehicle should be carefully selected and documented.

  • Time Points: A series of time points are chosen to collect samples, allowing for the determination of the pharmacokinetic profile.

  • Blood Collection: At each designated time point, animals are anesthetized, and blood is collected, typically via cardiac puncture, into tubes containing an anticoagulant.

  • Plasma Separation: The collected blood is centrifuged to separate the plasma.

  • Brain Extraction: Following blood collection, the animal is perfused with saline to remove remaining blood from the brain vasculature. The brain is then carefully extracted.

  • Sample Processing: The brain tissue is weighed and homogenized in a suitable buffer.

  • Bioanalysis: The concentration of the test compound in the plasma and brain homogenate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated for each time point.

In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput in vitro screening tool used to predict the passive diffusion of a compound across the BBB.

Objective: To determine the effective permeability (Pe) of a test compound across an artificial membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Test compound solution in PBS

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

  • Membrane Preparation: The filter membrane of the donor plate is coated with a solution of porcine brain lipid in dodecane.

  • Plate Setup: The acceptor wells are filled with PBS (pH 7.4). The donor wells are filled with the test compound solution in PBS.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is measured using a suitable analytical method.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (V_A * C_A(t)) / (Area * time * (C_D(t) - C_A(t)))

    Where:

    • V_A is the volume of the acceptor well.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • Area is the effective area of the membrane.

    • time is the incubation time.

    • C_D(t) is the concentration of the compound in the donor well at time t.

Visualizations: Workflows and Mechanisms

Mechanism of Anle138b Blood-Brain Barrier Transit

Anle138b's high lipophilicity suggests that it crosses the blood-brain barrier primarily through passive transcellular diffusion. This mechanism does not require a specific transporter or signaling pathway but is instead driven by the concentration gradient and the compound's ability to dissolve in and diffuse across the lipid membranes of the endothelial cells.

Anle138b_BBB_Transit cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Anle138b_blood Anle138b Endothelial_Cell Apical Membrane Endothelial Cell Basal Membrane Anle138b_blood->Endothelial_Cell:f0 Passive Diffusion Anle138b_brain Anle138b Endothelial_Cell:f2->Anle138b_brain

Anle138b passive diffusion across the BBB.
Experimental Workflow for In Vivo BBB Permeability Study

The following diagram illustrates the key steps in an in vivo study to determine the brain-to-plasma ratio of a compound.

in_vivo_workflow Admin Compound Administration (e.g., Oral Gavage) Sample Sample Collection at Defined Time Points Admin->Sample Blood Blood Collection (Cardiac Puncture) Sample->Blood Brain Brain Extraction (after perfusion) Sample->Brain Plasma Plasma Separation (Centrifugation) Blood->Plasma Homogenize Brain Homogenization Brain->Homogenize Analyze_Plasma HPLC-MS/MS Analysis of Plasma Plasma->Analyze_Plasma Analyze_Brain HPLC-MS/MS Analysis of Brain Homogenate Homogenize->Analyze_Brain Calculate Calculate Brain-to-Plasma Ratio Analyze_Plasma->Calculate Analyze_Brain->Calculate

Workflow for in vivo BBB permeability assessment.
Experimental Workflow for In Vitro PAMPA-BBB Assay

This diagram outlines the procedure for the Parallel Artificial Membrane Permeability Assay to predict BBB penetration.

pampa_workflow Prep Prepare Artificial Membrane (Lipid in Dodecane) Setup Set up PAMPA Plate (Donor and Acceptor Wells) Prep->Setup Incubate Incubate Plate (Room Temperature) Setup->Incubate Quantify Quantify Compound Concentration (Donor and Acceptor) Incubate->Quantify Calculate Calculate Effective Permeability (Pe) Quantify->Calculate

Workflow for in vitro PAMPA-BBB assay.

Conclusion

An In-Depth Technical Guide to the Binding of Anle138b and its Analogue MODAG-001 (F105) to Alpha-Synuclein Fibrils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of alpha-synuclein (B15492655) (α-syn) into oligomers and fibrils is a central pathological hallmark of synucleinopathies, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. Consequently, the development of small molecules that can bind to these pathological aggregates and modulate their formation and toxicity is a primary therapeutic and diagnostic goal. Anle138b (B560633) has emerged as a promising compound that inhibits α-syn aggregation and has shown efficacy in various preclinical models.[1][2] This technical guide provides a detailed overview of the binding characteristics of Anle138b and its high-affinity derivative, MODAG-001 (F105), to α-synuclein fibrils. The information presented herein is a synthesis of findings from key studies employing a range of biophysical and computational techniques.

Core Findings: Binding Sites and Affinity

Anle138b and its derivatives interact with α-syn aggregates in a structure-dependent manner, showing a preference for pathological oligomers and fibrils over monomeric forms.[1][3] High-resolution studies have revealed that Anle138b binds within a hydrophobic cavity of lipid-induced α-synuclein fibrils, a feature that may be common to other amyloidogenic protein aggregates.[4] This binding is thought to stabilize the fibrils and interfere with the aggregation process.

Computational studies using molecular docking have suggested specific interactions between Anle138b and key residues within the oligomeric cavities of α-syn, including Thr54, Gly73, Val74, and Thr75.[5] These interactions are predominantly hydrophobic and are strengthened in higher-order oligomers.

MODAG-001, a derivative of Anle138b developed as a potential PET tracer, exhibits a remarkably high affinity for α-syn fibrils, surpassing that of its parent compound.[5][6][7][8] This enhanced affinity makes it a valuable tool for in vivo imaging of α-syn pathology.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding of Anle138b and MODAG-001 to alpha-synuclein aggregates.

CompoundTargetMethodBinding Affinity (Kd)Reference
Anle138bα-synuclein fibrilsFluorescence Spectroscopy190 ± 120 nM[3][10]
MODAG-001α-synuclein fibrilsIn vitro binding assay ([3H]MODAG-001)0.6 ± 0.1 nM[5][6][7][8]
Compoundα-synuclein OligomerMethodBinding Energy (kcal/mol)Inhibition Constant (µM)Reference
Anle138bMonomerMolecular Docking-6.3024.10[5]
Anle138bHeptamerMolecular Docking-0.865[5]
Anle138bNonamerMolecular Docking-0.368[5]
Anle138bDecamerMolecular Docking-8.380.719[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Molecular Docking of Anle138b with α-synuclein Oligomers
  • Software: AutoDock Tools and Hex8.0.[5][7]

  • Target Preparation: Monomeric to decameric α-synuclein structures were used as target receptors.

  • Ligand Preparation: The 3D structure of Anle138b was prepared for docking.

  • Docking Algorithm: A Lamarckian genetic algorithm was employed with 100 runs, a population size of 300, a mutation rate of 0.02, and a crossover rate of 0.8.[5]

  • Analysis: The output files were analyzed to identify binding poses with the maximum cluster size and minimum binding energy. Binding pocket interactions were then studied.[5]

  • Protein-Protein Docking: Hex8.0 was used to validate the aggregation inhibitory potential of Anle138b by assessing its interference with α-synuclein decamer formation.[5][7]

DNP-Enhanced Solid-State NMR Spectroscopy for Anle138b Binding Site Identification
  • Sample Preparation: Fibrils were prepared from ¹³C-labeled full-length α-synuclein in the presence of lipids and ¹⁵N-labeled Anle138b.[4] The molar ratio of lipid to protein to Anle138b was 10:1:0.5.[4]

  • NMR Spectroscopy: 2D NHHC NMR spectra were recorded at 600 MHz and 100 K with signal enhancement via dynamic nuclear polarization (DNP) and magic-angle spinning (MAS).[4]

  • Data Analysis: Cross-peaks between the pyrazole (B372694) NH of Anle138b and protein carbon atoms were analyzed to identify residues in close proximity to the bound ligand.[4]

Fluorescence Spectroscopy for Binding Affinity Determination
  • Instrumentation: A fluorescence spectrometer was used to measure the emission spectra of Anle138b.

  • Sample Preparation: Solutions of Anle138b at various concentrations (e.g., 100 nM, 250 nM, 500 nM) were prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7) containing 1% DMSO.[3]

  • Titration: A stock solution of α-synuclein fibrils was added in increasing concentrations to the Anle138b solutions.[3]

  • Data Analysis: The change in fluorescence intensity of Anle138b at its emission maximum (around 345 nm) was plotted against the concentration of α-synuclein fibrils. The data was then fitted to a binding model to determine the dissociation constant (Kd).[3]

In Vitro Binding Assay for MODAG-001
  • Radioligand: [³H]MODAG-001 was used to determine binding affinity.[5][6][7][8]

  • Target: Recombinant α-synuclein fibrils were used as the target. For selectivity studies, tau (hTau46) and amyloid-β₁₋₄₂ fibrils were also used.[5][6][7][8]

  • Assay Principle: The assay measures the specific binding of the radioligand to the target fibrils.

  • Data Analysis: The binding data was analyzed to calculate the dissociation constant (Kd).[5][6][7][8]

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr DNP-Enhanced Solid-State NMR cluster_analysis Data Analysis C13_alpha_syn 13C-labeled α-synuclein fibril_formation Fibril Formation C13_alpha_syn->fibril_formation lipids Lipids lipids->fibril_formation N15_anle138b 15N-labeled Anle138b N15_anle138b->fibril_formation dnp_nmr 2D NHHC NMR Spectroscopy fibril_formation->dnp_nmr cross_peak_analysis Cross-peak Analysis dnp_nmr->cross_peak_analysis binding_site Binding Site Identification cross_peak_analysis->binding_site

Workflow for NMR-based binding site identification.

binding_mechanism cluster_fibril Alpha-Synuclein Fibril protofilament1 Protofilament 1 cavity Hydrophobic Cavity protofilament1->cavity protofilament2 Protofilament 2 protofilament2->cavity inhibition Inhibition of Aggregation cavity->inhibition Leads to anle138b Anle138b anle138b->cavity Binds within

Proposed binding mechanism of Anle138b.

logical_relationship alpha_syn_monomer α-syn Monomer oligomers Toxic Oligomers alpha_syn_monomer->oligomers Aggregates to fibrils Fibrils oligomers->fibrils Forms anle138b Anle138b / F105 anle138b->oligomers Binds and inhibits

Inhibitory action on the aggregation pathway.

References

Methodological & Application

Anle138b-F105: Application Notes and Protocols for In Vitro Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b (B560633) is a small molecule compound that has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting the aggregation of amyloidogenic proteins.[1][2][3][4] This diphenyl-pyrazole compound has been shown to inhibit the formation of pathological oligomers and larger aggregates of proteins such as alpha-synuclein (B15492655) (α-syn), tau, and prion protein, which are hallmarks of diseases like Parkinson's disease, Alzheimer's disease, and prion diseases.[1][4][5][6] Anle138b is orally bioavailable and can cross the blood-brain barrier, making it a promising candidate for disease-modifying therapies.[3][4][5] Its mechanism of action involves binding to the hydrophobic pockets of protein aggregates, thereby modulating their structure and preventing the formation of toxic oligomeric species.[1][7][8][9] This document provides detailed protocols for in vitro aggregation assays to study the effects of Anle138b and its derivatives, such as F105, on protein aggregation.

Mechanism of Action

Anle138b and its analogs are known as oligomer modulators.[2][4][10] They specifically target the misfolded, oligomeric intermediates in the protein aggregation pathway, which are considered to be the most neurotoxic species.[11][12] The binding of Anle138b to these oligomers is structure-dependent and occurs with high affinity.[1][7] This interaction is thought to stabilize the oligomers in a less toxic conformation or prevent their further assembly into larger fibrils.[2] Computational studies have shown that Anle138b interacts with key residues within the oligomeric structures, interfering with the intermolecular hydrogen bonds that are crucial for the formation of β-sheet rich amyloid fibrils.[1][11]

Data Presentation

The following table summarizes key quantitative data related to the interaction of Anle138b with amyloidogenic proteins from various in vitro studies. This data can serve as a reference for designing and interpreting aggregation assays with Anle138b and its derivatives.

ParameterProteinValueAssay/MethodReference
Binding Affinity (Kd) α-synuclein fibrils190 ± 120 nMFluorescence Spectroscopy[7][9]
EC50 for oligomer inhibition α-synuclein2.8 µMIn vitro aggregation assay[3]
Effective Concentration α-synuclein1-10 µMIn vitro aggregation assay[3]
Effective Concentration mHTT aggregates7 µMIn vitro cell-based assay[3]

Experimental Protocols

This section provides a detailed methodology for a typical in vitro protein aggregation assay to evaluate the inhibitory potential of compounds like Anle138b-F105. The protocol is based on the widely used Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.

Protocol: In Vitro Alpha-Synuclein Aggregation Assay using Thioflavin T (ThT)

Objective: To monitor the kinetics of α-synuclein fibril formation in the presence and absence of this compound.

Materials:

  • Recombinant human α-synuclein protein

  • This compound (or Anle138b)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

  • Incubator with shaking capability

Procedure:

  • Preparation of Monomeric α-synuclein:

    • Prepare a stock solution of aggregate-free, low molecular weight (LMW) α-synuclein.[13] This is a critical step for reproducible kinetics.[13]

    • Dissolve lyophilized α-synuclein in an appropriate buffer (e.g., 20 mM Gly-NaOH, pH 7.4) to a concentration of approximately 10 mg/mL.[13]

    • Ensure the solution is clear; brief sonication or adjustment of pH may be necessary.[13]

    • Centrifuge the solution at high speed (e.g., 13,000 x g) for 30 minutes at 4°C to remove any pre-existing aggregates.[13]

    • Determine the concentration of the monomeric α-synuclein in the supernatant using a spectrophotometer (A280, extinction coefficient ~5960 M⁻¹cm⁻¹).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of ThT in PBS. Filter the solution through a 0.22 µm filter.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Control (α-syn only): Monomeric α-synuclein (final concentration 35-70 µM or 0.5-1 mg/mL) in PBS.[14]

      • Test (α-syn + this compound): Monomeric α-synuclein at the same concentration as the control, with varying concentrations of this compound (e.g., 0.1 µM to 50 µM).

      • Blank (Buffer only): PBS.

      • Compound Control: this compound at the highest concentration used, in PBS without α-synuclein, to check for compound autofluorescence.

    • Add ThT to all wells to a final concentration of 10-20 µM.

    • The final volume in each well should be 100-200 µL. Ensure the final DMSO concentration is low (e.g., <1%) and consistent across all wells.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking (e.g., 300-700 rpm).

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

Data Analysis:

  • Subtract the average fluorescence of the blank from all readings.

  • Plot the fluorescence intensity against time for each condition.

  • The resulting curves represent the kinetics of α-synuclein aggregation. The lag phase, elongation phase, and plateau phase can be determined.

  • Compare the aggregation curves of the control and the test compound to determine the inhibitory effect of this compound. A decrease in the maximum fluorescence intensity and/or an increase in the lag time indicates inhibition of aggregation.

  • The percentage of inhibition can be calculated from the final fluorescence values.

Visualizations

Experimental Workflow for In Vitro Aggregation Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis p1 Prepare Monomeric Protein Solution a1 Mix Protein, Compound, and ThT in 96-well Plate p1->a1 p2 Prepare Compound (this compound) Stock p2->a1 p3 Prepare ThT Stock Solution p3->a1 a2 Include Controls: - Protein only - Compound only - Buffer only i1 Incubate at 37°C with Shaking a1->i1 i2 Measure ThT Fluorescence at Regular Intervals i1->i2 d1 Plot Fluorescence vs. Time i2->d1 d2 Analyze Aggregation Kinetics d1->d2 d3 Determine Inhibitory Effect d2->d3 G M Monomeric Protein (e.g., α-synuclein, Tau) O Toxic Oligomers M->O Aggregation F Amyloid Fibrils O->F Fibrillization N Neuronal Damage & Cell Death O->N Anle Anle138b / F105 Anle->O Binds & Modulates

References

Application Notes and Protocols for the Administration of Anle138b in Mouse Models of Multiple System Atrophy (MSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: These application notes and protocols are based on published preclinical studies of the α-synuclein aggregation inhibitor, Anle138b (also known as Emrusolmin). No specific information was found for a compound named "Anle138b-F105." The following protocols for Anle138b are provided as the most relevant and comprehensive information available for MSA mouse models.

Introduction

Multiple System Atrophy (MSA) is a fatal, progressive neurodegenerative disorder characterized by the accumulation of misfolded α-synuclein protein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs).[1] This pathology leads to neuroinflammation, neuronal loss, and severe motor and autonomic dysfunction.[1] Anle138b is an investigational small molecule that functions as an oligomer modulator, inhibiting the aggregation of α-synuclein.[1][2][3] Preclinical studies in mouse models of MSA have shown its potential as a disease-modifying therapy, making it a compound of significant interest.[4][5] Anle138b is orally bioavailable and can penetrate the blood-brain barrier.[2][3][4]

Data Presentation: In Vivo Efficacy of Anle138b

The following tables summarize the quantitative outcomes of Anle138b administration in the PLP-hαSyn mouse model of MSA. Treatment was initiated at 2 months of age and continued for 4 months.[4][5]

Table 1: Effects of Anle138b on Motor Function and Neuropathology

ParameterPLP-hαSyn + PlaceboPLP-hαSyn + Anle138b (0.6 g/kg in food)PLP-hαSyn + Anle138b (2 g/kg in food)Healthy Controls (Wild-Type)
Motor Function (Slips per step) Increased compared to healthy controlsReverted to healthy control levelsReverted to healthy control levelsBaseline
Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra & Striatum Baseline pathology~30% reduction~30% reductionNot Applicable
Dopaminergic Neuron Count (TH+ cells in Substantia Nigra) Significant loss compared to healthy controlsPreservation of neuronsPreservation of neuronsBaseline

Data sourced from Heras-Garvin et al., 2019.[4][5]

Table 2: Effects of Anle138b on Neuroinflammation

ParameterPLP-hαSyn + PlaceboPLP-hαSyn + Anle138b (0.6 g/kg in food)PLP-hαSyn + Anle138b (2 g/kg in food)Healthy Controls (Wild-Type)
Microglial Activation (CD68+ area in Substantia Nigra) Significantly increasedReduced to healthy control levelsReduced to healthy control levelsBaseline

Data sourced from Heras-Garvin et al., 2019.[4][6]

Experimental Protocols

Administration of Anle138b in Medicated Food Pellets (Chronic Administration)

This method is ideal for long-term studies, as it is non-invasive and results in stable drug exposure.[1][4]

Materials:

  • Anle138b powder

  • Standard powdered mouse chow

  • Placebo powder (for control group)

  • Pellet press

Procedure:

  • Dose Calculation: Calculate the amount of Anle138b powder required to achieve the target doses (e.g., 0.6 g/kg and 2 g/kg of food).[1][4]

  • Mixing: Thoroughly mix the calculated Anle138b powder with the powdered mouse chow to ensure a homogenous distribution. For the control group, mix the placebo powder with the powdered chow.

  • Pelletizing: Use a pellet press to create uniform food pellets from the mixed chow.

  • Administration: Provide the medicated or placebo pellets to the respective mouse groups as their sole food source for the duration of the study (e.g., 4 months).[1][4]

  • Monitoring: Monitor food consumption to ensure consistent drug intake across the groups.

Administration of Anle138b via Oral Gavage (Alternative Method)

Oral gavage is suitable for more precise, short-term dosing.

Materials:

  • Anle138b powder

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, or a mix of DMSO and peanut butter/vegetable oil).[1][3]

  • Animal scale

  • Flexible gavage needles (18-20 gauge for adult mice)

  • Syringes

Procedure:

  • Preparation of Suspension: Prepare a homogenous suspension of Anle138b in the chosen vehicle at the desired concentration.

  • Animal Weighing: Weigh each mouse to determine the correct volume for administration (typically 5-10 mL/kg body weight).[1]

  • Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Tube Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.[1]

  • Intubation: Carefully and gently insert the gavage needle into the esophagus. Do not force the tube; if resistance is met, withdraw and re-attempt.

  • Administration: Slowly administer the Anle138b suspension.

  • Removal and Monitoring: Gently remove the gavage needle and monitor the animal for any signs of distress post-administration.

Assessment of Motor Function: Beam Traversal Test

This test is used to assess motor coordination and balance in mouse models.[1]

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.

  • Setup: Place the mouse at one end of a narrow, elevated beam. The other end of the beam should lead to a familiar home cage.

  • Traversal: Allow the mouse to traverse the beam.

  • Data Recording: Record the total number of steps taken and the number of times the mouse's foot slips off the side of the beam.

  • Calculation: Calculate the number of slips per step for each mouse.

  • Testing Schedule: Perform this test at baseline and at regular intervals throughout the treatment period to monitor motor performance over time.[1]

Visualization

Experimental Workflow

G cluster_0 Study Initiation (2-month-old PLP-hαSyn mice) cluster_1 Group Allocation & Treatment (4 months) cluster_2 Monitoring & Endpoint Analysis start Baseline Motor Assessment (Beam Traversal Test) group1 Group 1: PLP-hαSyn + Placebo Chow start->group1 group2 Group 2: PLP-hαSyn + Anle138b (0.6g/kg) start->group2 group3 Group 3: PLP-hαSyn + Anle138b (2g/kg) start->group3 group4 Group 4: Wild-Type + Standard Chow start->group4 monitoring Regular Motor Assessment (Beam Traversal Test) group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint (6 months of age) monitoring->endpoint analysis Histological & Molecular Analysis: - GCI Count - Dopaminergic Neuron Count - Microglial Activation endpoint->analysis G cluster_0 Pathological Cascade in MSA cluster_1 Therapeutic Intervention aSyn_mono α-synuclein Monomers aSyn_oligo Toxic α-synuclein Oligomers aSyn_mono->aSyn_oligo Aggregation aSyn_fibril Glial Cytoplasmic Inclusions (GCIs) aSyn_oligo->aSyn_fibril neuroinflam Neuroinflammation (Microglial Activation) aSyn_oligo->neuroinflam neurodegen Neurodegeneration (Dopaminergic Neuron Loss) neuroinflam->neurodegen motor_def Motor Deficits neurodegen->motor_def anle138b Anle138b (Oligomer Modulator) anle138b->aSyn_oligo Inhibits Formation & Promotes Non-toxic Conformation

References

Preparing Anle138b-F105 Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b is a novel small molecule compound that has garnered significant attention in the field of neurodegenerative disease research. It functions as an oligomer modulator, effectively inhibiting the formation of pathological protein aggregates, such as alpha-synuclein (B15492655) and prion proteins, which are hallmarks of diseases like Parkinson's and Creutzfeldt-Jakob disease[1][2][3][4]. This document provides detailed application notes and protocols for the preparation of Anle138b solutions for use in cell culture experiments. While the specific characteristics of the "F105" modification are not widely documented in public literature, the following protocols are based on the established properties of Anle138b and should serve as a robust starting point for your research.

Anle138b Properties

Anle138b is characterized by its low water solubility and high oral bioavailability, as well as its ability to penetrate the blood-brain barrier[5][6]. Its primary mechanism of action involves binding to and blocking the formation of toxic protein oligomers[1][2][7]. Recent studies also suggest that Anle138b may modulate cellular pathways associated with cholesterol homeostasis and neuroinflammation[8][9].

Quantitative Data Summary

For ease of reference, the key quantitative data for Anle138b are summarized in the table below.

PropertyValueReference
Molecular Weight343.17 g/mol [5][10]
Water Solubility< 0.1 mg/mL (insoluble); < 1 μM[1][2][5][11]
DMSO Solubility≥ 50 mg/mL (145.70 mM)[5]
Recommended Final DMSO Concentration in Culture< 0.1%[1]
Typical in vitro Concentration Range0.1 µM to 100 µM[1]
EC50 for α-synuclein oligomer inhibition2.8 µM[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Anle138b Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of Anle138b in Dimethyl Sulfoxide (DMSO).

Materials:

  • Anle138b powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of Anle138b powder to reach room temperature before opening to prevent condensation.

  • Weigh: In a sterile microcentrifuge tube, weigh the desired amount of Anle138b powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM)[12].

  • Mix: Vortex the solution thoroughly for several minutes to ensure the powder is completely dissolved[12]. If dissolution is difficult, brief sonication may be used[7].

  • Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[1][12].

  • Store: Store the aliquots at -20°C or -80°C, protected from light[1][12].

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated DMSO stock solution into the final cell culture medium.

Materials:

  • Anle138b concentrated stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw: Thaw a single aliquot of the Anle138b DMSO stock solution at room temperature.

  • Dilute: Prepare an intermediate dilution of the stock solution in cell culture medium if necessary. For the final working solution, dilute the stock solution into the appropriate volume of pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Mixing Technique: To prevent precipitation of the compound, add the Anle138b stock solution dropwise to the culture medium while gently swirling[1].

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity[1].

  • Use Immediately: Use the freshly prepared working solution for your cell culture experiments immediately. Do not store diluted aqueous solutions.

Protocol 3: Determining Optimal Concentration using a Dose-Response Assay

It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of Anle138b for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Anle138b working solutions at various concentrations

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight[1].

  • Prepare Serial Dilutions: Prepare a series of Anle138b working solutions in culture medium from your stock solution. A suggested starting range for the serial dilution could be from 0.1 µM to 100 µM[1].

  • Controls: Include appropriate controls:

    • Vehicle Control: Medium with the same final concentration of DMSO as the highest concentration of Anle138b used[1].

    • Untreated Control: Medium without any additions.

    • Blank: Medium only (no cells).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Anle138b and controls[1].

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours)[1].

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability for each concentration. Plot the results to determine the optimal non-toxic concentration range for your experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing Anle138b solutions for cell culture experiments.

G Experimental Workflow for Anle138b Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Dose-Response Assay A Weigh Anle138b Powder B Dissolve in DMSO A->B C Vortex/Sonicate B->C D Aliquot Stock Solution C->D E Store at -20°C / -80°C D->E F Thaw Stock Aliquot G Dilute in Culture Medium F->G H Add to Cell Culture G->H I Seed Cells J Prepare Serial Dilutions I->J K Treat Cells J->K L Incubate K->L M Assess Cell Viability L->M G Conceptual Mechanism of Action of Anle138b cluster_protein Protein Aggregation Pathway cluster_cell Cellular Impact cluster_other Other Potential Pathways Monomers Misfolded Protein Monomers (e.g., α-synuclein) Oligomers Toxic Oligomers Monomers->Oligomers Fibrils Insoluble Fibrils / Aggregates Oligomers->Fibrils Neurodegeneration Neuronal Dysfunction & Neurodegeneration Oligomers->Neurodegeneration Anle138b Anle138b Anle138b->Oligomers Inhibits Formation Cholesterol Cholesterol Homeostasis Anle138b->Cholesterol Modulates Inflammation Neuroinflammation Anle138b->Inflammation Modulates

References

Application Notes and Protocols for Anle138b Treatment in Transgenic Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Anle138b is a small-molecule diphenyl-pyrazole compound that has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Alzheimer's disease (AD). It functions as an oligomer modulator, targeting the pathological aggregation of key proteins implicated in AD: amyloid-beta (Aβ) and tau.[1][2] Preclinical studies in various transgenic mouse models have demonstrated its ability to inhibit the formation of toxic protein aggregates, block pathological ion channel activity, and rescue cognitive and synaptic deficits.[3][4] Anle138b exhibits excellent oral bioavailability and blood-brain barrier penetration, making it a viable candidate for clinical development.[1]

Note: The user query included the term "F105." Following a comprehensive search of available literature, no specific information, experimental data, or protocols relating to a compound designated "F105" in the context of Anle138b or Alzheimer's disease mouse models were found. The following application notes and protocols are therefore focused exclusively on Anle138b.

Mechanism of Action

Anle138b exerts its neuroprotective effects through a multi-faceted mechanism of action primarily targeting the misfolding and aggregation of proteins central to Alzheimer's pathology.

  • Inhibition of Tau Aggregation : Anle138b binds to aggregated tau, effectively inhibiting the formation of pathological oligomers and subsequent filamentous inclusions.[2] This action helps to delay the progression of tauopathies, reduce neuron and synapse loss, and ameliorate cognitive symptoms in tau transgenic mice.[2]

  • Blockade of Amyloid-Beta (Aβ) Channels : Aβ oligomers can form pore-like structures or channels in neuronal membranes, leading to uncontrolled ion flow, loss of cellular homeostasis, and neuronal death.[4] Anle138b has been shown to block the conductivity of these Aβ pores, thereby preventing ion dysregulation and rescuing synaptic plasticity and memory function in mouse models of amyloid pathology.[3][4]

  • Modulation of Neuroinflammation and Cholesterol Homeostasis : Recent bioinformatics analyses suggest that Anle138b's mechanism may also involve the modulation of key cellular processes like cholesterol homeostasis and neuroinflammation, which are crucial to AD progression.[2]

Below is a diagram illustrating the primary proposed mechanisms of Anle138b.

Anle138b's dual mechanism on Aβ and Tau pathways.

Application Note 1: Amelioration of Tau Pathology in hTau Mouse Models

This section details the use of Anle138b in a late-stage therapeutic intervention study in transgenic mice expressing all six human tau isoforms (hTau), which develop age-dependent tauopathy.

Objective : To evaluate the efficacy of late-stage Anle138b treatment in reducing established tau pathology and rescuing associated metabolic decline.

Experimental Workflow

The workflow involves longitudinal monitoring using FDG-PET scans before and after a defined treatment period, followed by terminal immunohistochemical analysis.

Late_Stage_Workflow start hTau Mice (14.5 months old) pet1 Baseline Imaging: (18)F-FDG-PET Scan (Assess brain metabolism) start->pet1 random Randomization pet1->random group1 Treatment Group: Anle138b in food pellets (3 months) random->group1 group2 Control Group: Vehicle in food pellets (3 months) random->group2 pet2 End-of-Study Imaging: (18)F-FDG-PET Scan (Re-assess metabolism) group1->pet2 group2->pet2 histo Terminal Endpoint: Brain Tissue Collection & Tau Immunohistochemistry pet2->histo analysis Data Analysis: Compare metabolic changes & Quantify tau pathology histo->analysis

Workflow for late-stage Anle138b intervention study.
Quantitative Data Summary

The following table summarizes the key findings from a late-stage intervention study using Anle138b in hTau mice.

ParameterMouse ModelTreatment GroupControl (Vehicle) GroupOutcomeReference
Tau Pathology (Frontal Cortex) hTauAnle138b (3 months)Vehicle53% reduction in tau burden (p < 0.001)[5]
Tau Pathology (Hippocampus) hTauAnle138b (3 months)Vehicle59% reduction in tau burden (p < 0.005)[5]
Brain Glucose Metabolism (FDG-PET) hTauAnle138b (3 months)VehicleReversal of metabolic decline[5]
Neuron Loss & Gliosis (Hippocampus) PS19 (P301S)Anle138bUntreatedDecreased synapse and neuron loss; reduced gliosis[2]
Survival & Cognition PS19 (P301S)Anle138bUntreatedIncreased survival time and improved cognition[2]

Application Note 2: Rescue of Amyloid-β Induced Deficits

This note describes the application of Anle138b to counteract the pathological effects of amyloid-beta in transgenic mouse models of AD.

Objective : To determine if oral administration of Anle138b can restore synaptic plasticity and spatial memory deficits caused by Aβ pathology.

Experimental Workflow

This workflow outlines a study design to test Anle138b's efficacy either prophylactically (pre-pathology) or therapeutically (post-pathology onset).

Amyloid_Workflow cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment start AD Mouse Model (e.g., APP/PS1) treat_pre Group 1: Pre-Pathology Oral Anle138b start->treat_pre treat_post Group 2: Post-Pathology Oral Anle138b start->treat_post treat_vehicle Group 3: Vehicle Control start->treat_vehicle assess_memory Behavioral Testing (e.g., Morris Water Maze for spatial memory) treat_pre->assess_memory treat_post->assess_memory treat_vehicle->assess_memory assess_synaptic Electrophysiology (Hippocampal Slice LTP for synaptic plasticity) assess_memory->assess_synaptic assess_gene Transcriptional Analysis (Gene expression profiling) assess_synaptic->assess_gene assess_histo Histology (Thioflavin S staining for Aβ plaques) assess_gene->assess_histo

Workflow for assessing Anle138b in an Aβ mouse model.
Quantitative Data Summary

The table below summarizes the key outcomes of Anle138b treatment in a mouse model for amyloid pathology.

ParameterMouse ModelTreatment EffectMechanismReference
Spatial Memory Amyloid Pathology ModelRestoredBlockade of Aβ channels[3]
Hippocampal Synaptic Plasticity (LTP) Amyloid Pathology ModelRestoredBlockade of Aβ channels[3]
Transcriptional Plasticity Amyloid Pathology ModelRestored-[3]
Brain Activity Genetic AD ModelNormalizedDeactivation of Aβ and Tau-induced pores[4]

Detailed Experimental Protocols

Protocol 1: Oral Administration of Anle138b

1. Formulation:

  • Food Pellet Formulation (for chronic studies):

    • Calculate the total required dose of Anle138b based on the number of animals, treatment duration, and target dose (e.g., g/kg of food).

    • Mix the calculated amount of Anle138b powder thoroughly with standard mouse chow before pelleting. Ensure homogenous distribution.

    • Store medicated and vehicle pellets in controlled conditions to prevent degradation.

  • Oral Gavage Formulation (for acute or precise dosing):

    • Prepare a vehicle solution (e.g., 8% DMSO in NaCl solution).

    • Suspend Anle138b in the vehicle to the desired final concentration. Use sonication or vortexing to ensure a uniform suspension.

    • Administer a defined volume (e.g., 100 µL) to each mouse using an appropriate gauge gavage needle.

2. Dosing and Schedule:

  • Treatment can be initiated either before pathology onset (e.g., from weaning) or at a late stage (e.g., 14.5 months in hTau mice).[2][5]

  • A typical therapeutic study duration is 3 months or longer, extending to terminal disease stages for survival studies.[2][5]

  • Administer daily for oral gavage or provide ad libitum for medicated food pellets.

3. Control Group:

  • The control group should receive vehicle-only pellets or gavage solution prepared in the exact same manner as the treatment formulation but without Anle138b.

Protocol 2: Immunohistochemistry for Tau Pathology

1. Tissue Preparation:

  • Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Transfer the brain to a 30% sucrose (B13894) solution in PBS for cryoprotection until it sinks.

2. Sectioning:

  • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cut coronal or sagittal sections (e.g., 30-40 µm thickness) using a cryostat.

  • Store sections in a cryoprotectant solution at -20°C until staining.

3. Staining Procedure:

  • Wash free-floating sections in PBS to remove the cryoprotectant.

  • Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

  • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours.

  • Incubate sections with a primary antibody against pathological tau (e.g., anti-pTau Ser202/Thr205, clone AT8; or anti-pTau Ser214, clone CP13) overnight at 4°C.

  • Wash sections in PBS and incubate with an appropriate biotinylated or fluorophore-conjugated secondary antibody for 2 hours at room temperature.

  • For biotinylated antibodies, proceed with an avidin-biotin complex (ABC) kit and develop with a chromogen like 3,3'-Diaminobenzidine (DAB).

  • Mount sections onto slides, dehydrate, and coverslip.

4. Quantification:

  • Capture images of specific brain regions (e.g., hippocampus, frontal cortex) using a microscope.

  • Use image analysis software (e.g., ImageJ) to quantify the tau-positive area as a percentage of the total area analyzed.

Protocol 3: (18)F-FDG-PET Imaging for Brain Metabolism

1. Animal Preparation:

  • Fast mice for 6-8 hours prior to the scan to enhance (18)F-FDG uptake in the brain.

  • Anesthetize mice using isoflurane (B1672236) (e.g., 1.5% in O2). Anesthesia is maintained throughout the procedure.

2. Radiotracer Injection:

  • Administer a bolus of (18)F-FDG (e.g., ~10-15 MBq) via tail vein injection.

3. Uptake Period:

  • Allow a 30-45 minute uptake period during which the mouse remains anesthetized and kept warm to maintain body temperature.

4. PET Scan Acquisition:

  • Position the anesthetized mouse in the gantry of a small-animal PET scanner.

  • Acquire static or dynamic emission data for a set duration (e.g., 15-30 minutes).

  • A CT scan is typically performed for attenuation correction and anatomical co-registration.

5. Image Reconstruction and Analysis:

  • Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET images to a standard mouse brain atlas or the individual's CT/MRI scan.

  • Define regions of interest (ROIs) for specific brain areas (e.g., cortex, hippocampus).

  • Quantify (18)F-FDG uptake, typically expressed as Standardized Uptake Value (SUV), to measure regional cerebral glucose metabolism. Compare longitudinal changes between treatment and control groups.[5]

References

Application Notes and Protocols for High-Throughput Screening of Protein Aggregation Inhibitors: A Case Study with Anle138b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and prion diseases.[1] The accumulation of insoluble protein aggregates, such as α-synuclein, tau, and amyloid-beta, is a key driver of neuronal dysfunction and death. Consequently, the identification of small molecules that can inhibit this aggregation process is a major focus of therapeutic development.

High-throughput screening (HTS) is a powerful methodology for discovering novel inhibitors of protein aggregation from large chemical libraries. These application notes provide a detailed overview and experimental protocols for utilizing HTS to identify and characterize aggregation inhibitors, using the well-described compound Anle138b as a case study.

Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a small molecule that was identified through HTS as a potent inhibitor of protein aggregation.[1] It has been shown to effectively block the formation of pathological oligomers of α-synuclein and prion proteins.[1] Anle138b directly binds to pathological aggregates, modulating their structure and inhibiting the formation of toxic oligomeric species.[1][2] This compound serves as an excellent model for establishing and validating HTS assays for the discovery of new aggregation inhibitors.

Due to a lack of publicly available information, this document does not include details on the compound "F105".

Data Presentation

The following tables summarize key quantitative data for Anle138b, providing a reference for its activity and binding characteristics.

Table 1: In Vitro Activity of Anle138b

ParameterValueProtein TargetAssay MethodReference
Binding Affinity (Kd) 190 ± 120 nMα-synuclein fibrilsFluorescence Spectroscopy[3][4]
IC50 ~0.9 µMα-synuclein oligomerizationH-SY5Y neuroblastoma cell model[5]

Table 2: In Vivo Efficacy of Anle138b

Animal ModelEffectReduction in AggregatesReference
PLP-hαSyn Mice (MSA model)Prevents motor deficits and neurodegeneration~30% reduction in Glial Cytoplasmic Inclusions (GCIs) in substantia nigra and striatum[6]
Various PD mouse modelsInhibited oligomer accumulation and neuronal degenerationSignificant reduction in oligomers[1]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of aggregation inhibitors are provided below.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for α-Synuclein Aggregation

This assay is a widely used primary screening method to monitor the kinetics of amyloid fibril formation in real-time.[7] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Recombinant human α-synuclein monomer

  • Anle138b (or test compounds)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Shaking incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.

    • Prepare a stock solution of recombinant α-synuclein monomer in PBS. The final concentration in the assay is typically between 50-100 µM.

    • Prepare stock solutions of Anle138b and test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In each well of the microplate, add the following components to achieve the desired final concentrations in a total volume of 100-200 µL:

      • α-synuclein monomer

      • ThT (final concentration typically 10-25 µM)

      • Anle138b (as a positive control) or test compounds at various concentrations.

      • A negative control well should contain all components except the inhibitor.

      • A blank well should contain all components except α-synuclein.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking in the plate reader.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

    • The inhibitory effect of the compounds can be quantified by comparing the lag time, slope of the elongation phase, and the final fluorescence plateau of the curves in the presence and absence of the inhibitor.

    • Determine the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Filter Retardation Assay

This is a secondary assay used to quantify the amount of insoluble protein aggregates.[8][9] It is particularly useful for confirming hits from the primary ThT screen.

Materials:

  • Cellulose (B213188) acetate (B1210297) or PVDF membrane (0.22 µm pore size)

  • Dot blot or slot blot apparatus

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in wash buffer)

  • Primary antibody against the protein of interest (e.g., anti-α-synuclein antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Following the aggregation reaction (from the ThT assay or a separate experiment), lyse the samples containing the protein aggregates using an appropriate lysis buffer.

    • Determine the total protein concentration of each sample.

  • Filtration:

    • Assemble the dot blot apparatus with the pre-wetted cellulose acetate or PVDF membrane.

    • Load equal amounts of total protein from each sample into the wells of the apparatus.

    • Apply a vacuum to pull the samples through the membrane. Soluble proteins will pass through, while insoluble aggregates will be retained on the membrane.

    • Wash the wells multiple times with wash buffer to remove any remaining soluble protein.

  • Immunodetection:

    • Disassemble the apparatus and transfer the membrane to a container with blocking buffer.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with wash buffer.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with wash buffer.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the intensity of the dots, which corresponds to the amount of aggregated protein. Compare the signal intensity of samples treated with inhibitors to the untreated control.

Visualizations

The following diagrams illustrate key concepts related to the application of Anle138b in high-throughput screening for aggregation inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput ThT Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Curves Primary_Hits->Dose_Response Secondary_Assay Filter Retardation Assay Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies Lead_Compound Lead Compound (e.g., Anle138b) SAR_Studies->Lead_Compound Anle138b_Mechanism Monomer α-synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Anle138b Anle138b Oligomer->Anle138b Inhibited_Complex Inhibited Oligomer/Fibril Complex Fibril->Anle138b Anle138b->Inhibited_Complex Binding & Modulation Signaling_Pathway cluster_0 Aggregation Cascade cluster_1 Cellular Stress Response Monomer Unfolded Monomers Misfolded Misfolded Monomers Monomer->Misfolded Oligomers Soluble Oligomers Misfolded->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Mitochondrial_Dysfunction Mitochondrial Dysfunction Oligomers->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Oligomers->ROS_Production UPR Unfolded Protein Response Oligomers->UPR Autophagy_Impairment Autophagy-Lysosomal Pathway Impairment Oligomers->Autophagy_Impairment Fibrils Insoluble Fibrils (Lewy Bodies) Protofibrils->Fibrils Neuronal_Dysfunction Neuronal Dysfunction & Death Mitochondrial_Dysfunction->Neuronal_Dysfunction ROS_Production->Neuronal_Dysfunction UPR->Neuronal_Dysfunction Autophagy_Impairment->Neuronal_Dysfunction

References

Application Notes and Protocols for In Vivo Imaging of Anle138b-F105 Distribution in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anle138b is a novel small-molecule oligomer modulator that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Parkinson's disease and prion diseases.[1][2] Its mechanism of action involves the inhibition of pathological protein aggregation, specifically targeting the formation of toxic oligomers of proteins such as α-synuclein.[1][2] Anle138b exhibits excellent oral bioavailability and the ability to cross the blood-brain barrier, a critical characteristic for a centrally acting therapeutic.[1][2]

To enable in vivo visualization and quantification of Anle138b's distribution within the central nervous system (CNS), a fluorine-18 (B77423) labeled analog, Anle138b-F105 ([¹⁸F]Anle138b), has been developed for use as a positron emission tomography (PET) radiotracer. PET imaging with [¹⁸F]Anle138b allows for the non-invasive assessment of its brain uptake, regional distribution, and pharmacokinetics, which is crucial for understanding its target engagement and optimizing dosing strategies in drug development.

These application notes provide an overview of the methodologies for the use of this compound in preclinical in vivo imaging studies.

Mechanism of Action of Anle138b

Anle138b's therapeutic effect is derived from its ability to directly interact with and modulate the aggregation of misfolded proteins. It has been shown to bind to pathological aggregates and inhibit the formation of toxic oligomers. The following diagram illustrates the proposed mechanism of action.

Anle138b_Mechanism_of_Action Monomers Soluble Monomers (e.g., α-synuclein) Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils Fibrillization Neuronal_Damage Neuronal Damage & Cell Death Oligomers->Neuronal_Damage Toxicity Anle138b Anle138b Anle138b->Oligomers Inhibits Formation & Promotes Non-toxic Conformation

Caption: Proposed mechanism of action of Anle138b in inhibiting neurotoxic oligomer formation.

Quantitative Data on CNS Distribution

While preclinical studies have confirmed the excellent blood-brain barrier penetration of Anle138b, specific quantitative in vivo biodistribution data for [¹⁸F]Anle138b (this compound) in the central nervous system is not yet publicly available. The following table is a template illustrating how such data, typically presented as the percentage of injected dose per gram of tissue (%ID/g), would be structured. This format allows for a clear comparison of tracer uptake across different brain regions and time points.

Brain Region30 min post-injection (%ID/g ± SD)60 min post-injection (%ID/g ± SD)90 min post-injection (%ID/g ± SD)
Cortex Data not availableData not availableData not available
Striatum Data not availableData not availableData not available
Hippocampus Data not availableData not availableData not available
Thalamus Data not availableData not availableData not available
Cerebellum Data not availableData not availableData not available
Brainstem Data not availableData not availableData not available
Olfactory Bulb Data not availableData not availableData not available

Experimental Protocols

Radiosynthesis of [¹⁸F]Anle138b (this compound)

The radiosynthesis of [¹⁸F]Anle138b is a critical step for its use as a PET tracer. A one-pot, three-step synthesis method has been developed and is suitable for preclinical studies.[1][3]

Materials:

  • (Piperonyl)(phenyl)iodonium bromide (labeling precursor)

  • [¹⁸F]Fluoride

  • Tosylhydrazide

  • 3'-bromophenylacetylene

  • Solvents (Methanol, Propylene (B89431) Carbonate, Acetonitrile)

  • Bases (e.g., Bu₄NOH)

  • Semi-automated synthesis module

  • HPLC for purification and analysis

Procedure:

  • Production of 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP):

    • [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

    • The [¹⁸F]Fluoride is eluted into the reaction vessel containing the (piperonyl)(phenyl)iodonium bromide precursor in a mixture of methanol (B129727) and propylene carbonate.

    • The reaction mixture is heated to 85°C for 10 minutes, followed by heating at 120°C for 20 minutes to yield 6-[¹⁸F]FP.

  • Condensation with Tosylhydrazide:

    • A solution of tosylhydrazide in methanol is added to the reaction vessel containing 6-[¹⁸F]FP.

    • The mixture is heated at 90°C for 10 minutes with stirring under a flow of nitrogen.

  • 1,3-Cycloaddition:

    • A solution of Bu₄NOH in acetonitrile (B52724) is added and heated at 65°C for 5 minutes.

    • 3'-bromophenylacetylene in acetonitrile is then added, and the reaction is heated at 90°C for 25 minutes to form [¹⁸F]Anle138b.

  • Purification:

    • The final product is purified using high-performance liquid chromatography (HPLC).

    • The identity and radiochemical purity of [¹⁸F]Anle138b are confirmed by analytical HPLC.

This one-pot synthesis can be completed within approximately 105 minutes.[1][3]

Radiosynthesis_Workflow Start [¹⁸F]Fluoride Production Step1 Step 1: Radiofluorination (Precursor + [¹⁸F]F⁻) Start->Step1 Intermediate1 6-[¹⁸F]fluoropiperonal Step1->Intermediate1 Step2 Step 2: Condensation (+ Tosylhydrazide) Intermediate1->Step2 Intermediate2 Tosylhydrazone intermediate Step2->Intermediate2 Step3 Step 3: Cycloaddition (+ 3'-bromophenylacetylene) Intermediate2->Step3 Product [¹⁸F]Anle138b Step3->Product Purification HPLC Purification & Analysis Product->Purification FinalProduct Formulated [¹⁸F]Anle138b for Injection Purification->FinalProduct

Caption: Workflow for the one-pot radiosynthesis of [¹⁸F]Anle138b.

In Vivo PET Imaging Protocol (Mouse Model)

This protocol provides a general framework for conducting in vivo PET imaging of [¹⁸F]Anle138b in mice. Specific parameters may need to be optimized based on the animal model and imaging system used.

Animal Model:

  • Use appropriate mouse models of neurodegenerative diseases (e.g., transgenic mice overexpressing α-synuclein) and wild-type controls.

  • Animals should be acclimatized to the facility for at least one week before the study.

  • House animals under standard conditions with ad libitum access to food and water.

Radiotracer Administration:

  • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Place the mouse on a heating pad to maintain body temperature.

  • Administer a bolus injection of [¹⁸F]Anle138b (typically 5-10 MBq in ~100-150 µL of sterile saline) via the tail vein.

  • Record the exact injected dose and time of injection.

PET/CT or PET/MR Imaging:

  • Position the anesthetized mouse in the PET scanner. A stereotaxic frame can be used to ensure consistent head positioning.

  • Acquire a CT or MR scan for anatomical reference and attenuation correction.

  • Initiate a dynamic PET scan immediately after radiotracer injection for a duration of 60-90 minutes.

  • Alternatively, static scans can be performed at specific time points post-injection (e.g., 30, 60, 90 minutes).

  • Monitor the animal's vital signs throughout the imaging procedure.

Image Reconstruction and Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM). Apply corrections for attenuation, scatter, and radioactive decay.

  • Co-register the PET images with the corresponding CT or MR images.

  • Define regions of interest (ROIs) on the anatomical images for various brain structures (e.g., cortex, striatum, hippocampus, cerebellum).

  • Quantify the radioactivity concentration in each ROI at different time points.

  • Express the uptake as a standardized uptake value (SUV) or as the percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution (for validation):

  • At the end of the imaging session or at predetermined time points, euthanize the animal.

  • Rapidly dissect the brain and other organs of interest.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the %ID/g for each tissue to validate the in vivo PET data.

PET_Imaging_Workflow AnimalPrep Animal Preparation (Anesthesia, Cannulation) Injection [¹⁸F]Anle138b Intravenous Injection AnimalPrep->Injection Imaging PET/CT or PET/MR Scanning Injection->Imaging Reconstruction Image Reconstruction & Co-registration Imaging->Reconstruction Biodistribution Ex Vivo Biodistribution (Validation) Imaging->Biodistribution Optional Analysis ROI Analysis & Quantification Reconstruction->Analysis Results CNS Distribution Data (%ID/g or SUV) Analysis->Results Biodistribution->Results Validation

Caption: General experimental workflow for in vivo PET imaging of [¹⁸F]Anle138b in a mouse model.

References

Troubleshooting & Optimization

Technical Support Center: Anle138b and Potential Off-Target Effects in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anle138b (B560633) and related compounds in neuronal cultures. The information is based on publicly available research.

Note on "Anle138b-F105": Publicly available scientific literature does not contain specific information on a compound designated "F105" in direct relation to Anle138b. Anle138b belongs to a class of diphenyl-pyrazole (DPP) compounds, and over 150 related molecules have been synthesized and studied.[1][2] It is possible that "F105" is an internal designation for one of these related compounds. This guide will focus on the known potential off-target effects of Anle138b, which may be relevant for other compounds in the DPP class.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Anle138b?

A1: Anle138b is an oligomer modulator.[1] Its primary mechanism involves binding to and inhibiting the formation of pathological protein aggregates, particularly oligomers, which are considered key neurotoxic species in many neurodegenerative diseases.[1][3] It has been shown to be effective against the aggregation of α-synuclein, prion protein (PrPSc), and tau protein.[1][4][5] Anle138b is thought to interact with structural features common to different types of pathological oligomers, giving it a broad spectrum of activity.[1][2] It preferentially binds to aggregated forms of proteins, not the monomeric (healthy) forms.[6][7]

Q2: What are the known or potential off-target effects of Anle138b in neuronal cultures?

A2: While Anle138b has been reported to have low toxicity at therapeutic doses, recent studies have revealed potential off-target effects independent of its anti-aggregation activity.[1] A key study using RNA-sequencing (RNA-Seq) in rat cortical neurons found that Anle138b can modulate the expression of genes involved in several important cellular pathways, even in the absence of pathological protein aggregates.[4] These pathways include:

  • Cholesterol metabolism and homeostasis: Anle138b treatment was found to affect the expression of genes regulated by sterol regulatory element-binding proteins (SREBPs).[4]

  • Inflammation: The compound influenced inflammatory pathways, including those mediated by NF-κB (NFKB1 and RELA).[4]

  • Extracellular matrix organization. [4]

Another potential off-target effect is the blocking of ion-conducting channels formed by amyloid-β in neuronal membranes, which could restore synaptic plasticity and memory function.[8][9]

Q3: How can I experimentally assess the potential off-target effects of Anle138b in my neuronal cultures?

A3: A common and effective method to assess off-target effects is through transcriptomic analysis, such as RNA-Seq. This allows for an unbiased, genome-wide view of changes in gene expression following treatment with Anle138b. A general workflow for this is as follows:

  • Cell Culture and Treatment: Culture your neuronal cells of interest and treat them with Anle138b at the desired concentration and for the desired duration. Include a vehicle-only control group.

  • RNA Extraction and Sequencing: Extract high-quality RNA from both treated and control cells and perform RNA sequencing.

  • Bioinformatic Analysis:

    • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the Anle138b-treated group compared to the control.

    • Pathway Enrichment Analysis: Use databases such as Gene Ontology (GO) and Reactome to determine which biological pathways are over-represented in the list of differentially expressed genes.

    • Causal Reasoning Analysis: Infer the upstream regulators (e.g., transcription factors) that may be responsible for the observed changes in gene expression.

For more targeted approaches, you could use quantitative PCR (qPCR) to look at specific genes identified in previous studies or perform functional assays related to cholesterol metabolism or inflammatory responses.

Troubleshooting Guides

Problem 1: I am observing unexpected changes in the expression of genes unrelated to protein aggregation in my Anle138b-treated neuronal cultures.

  • Possible Cause: This is likely a direct off-target effect of the compound. As mentioned in the FAQs, Anle138b is known to modulate gene expression in pathways related to cholesterol homeostasis and inflammation.[4]

  • Troubleshooting Steps:

    • Review the Literature: Compare your findings with the published RNA-Seq data on Anle138b in rat cortical neurons.[4] This can help you determine if the pathways you are observing have been previously identified.

    • Dose-Response Analysis: Perform a dose-response experiment to see if the observed changes in gene expression are dependent on the concentration of Anle138b. This can help distinguish specific off-target effects from generalized cellular stress responses that might occur at high concentrations.

    • Functional Validation: Use functional assays to confirm that the observed changes in gene expression translate to functional changes in the cells. For example, if you see changes in cholesterol biosynthesis genes, you could measure cellular cholesterol levels.

    • Consider a Different Compound: If the off-target effects are interfering with your experimental goals, you may need to consider using a different aggregation inhibitor with a different off-target profile.

Problem 2: My neuronal cultures show signs of stress or reduced viability after treatment with Anle138b, even at concentrations reported to be non-toxic.

  • Possible Cause: While generally considered to have low toxicity, the tolerability of Anle138b can be cell-type specific and depend on the specific culture conditions.[1] The observed stress could be due to the off-target effects on fundamental cellular processes like cholesterol metabolism, which is crucial for neuronal health.

  • Troubleshooting Steps:

    • Confirm Compound Quality: Ensure that your Anle138b is of high purity and has been stored correctly. Degradation products could have unexpected toxicities.

    • Optimize Concentration: Perform a detailed toxicity assay (e.g., LDH or MTT assay) on your specific neuronal culture system to determine the optimal non-toxic concentration range.

    • Check Culture Conditions: Neuronal cultures are sensitive to various factors. Ensure that your culture media and supplements are optimal and that the vehicle used to dissolve Anle138b (e.g., DMSO) is at a non-toxic final concentration.

    • Time-Course Experiment: The duration of treatment can influence toxicity. Perform a time-course experiment to determine the optimal treatment duration for your experimental endpoint without inducing significant cell stress.

Quantitative Data Summary

The following table summarizes the key findings from a study that investigated the off-target effects of Anle138b in rat cortical neurons (RCNs) using RNA-Seq.[4]

CategoryKey FindingsImplicated Pathways/RegulatorsRelevance to Neuronal Function
Cholesterol Homeostasis Anle138b treatment led to the differential expression of genes involved in cholesterol biosynthesis.Superpathway of cholesterol biosynthesisCholesterol is essential for synapse formation, function, and membrane integrity.
Inferred differential activity of SREBF1/2 transcription factors.
Inflammation Anle138b modulated the expression of genes related to inflammatory processes.Granulocyte adhesion and diapedesisNeuroinflammation is a key component of many neurodegenerative diseases.
Inferred differential activity of NFKB1 and RELA (NF-κB subunits).
Extracellular Matrix The compound affected the expression of genes involved in the organization of the extracellular matrix.Extracellular matrix (ECM) organisationThe ECM is crucial for neuronal migration, axon guidance, and synaptic plasticity.

Detailed Experimental Protocols

Protocol: Assessing Off-Target Effects of Anle138b using RNA-Sequencing

This protocol provides a general framework. Specific details should be optimized for your particular neuronal cell type and experimental setup.

  • Neuronal Culture and Treatment:

    • Plate primary neurons or a neuronal cell line at a desired density.

    • Allow cells to adhere and differentiate as required.

    • Prepare a stock solution of Anle138b in a suitable solvent (e.g., DMSO).

    • Treat the cells with the final desired concentration of Anle138b. Ensure the final solvent concentration is consistent across all wells, including a vehicle-only control group.

    • Incubate for the desired treatment duration (e.g., 24 hours, 14 days).

  • RNA Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

    • Extract total RNA using a column-based kit or Trizol-chloroform extraction, including a DNase I treatment step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the appropriate reference genome (e.g., rat, human, or mouse) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the Anle138b-treated and vehicle control groups. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

    • Pathway Analysis: Use the list of differentially expressed genes as input for pathway enrichment analysis tools like GSEA, DAVID, or Metascape to identify enriched GO terms and pathways.

Visualizations

Anle138b_On_Target_Mechanism cluster_0 Normal State cluster_1 Pathological Aggregation cluster_2 Anle138b Intervention Monomer Monomeric Proteins (e.g., α-synuclein, Tau) Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Fibrils / Aggregates Oligomer->Fibril Neuron Neuronal Damage Oligomer->Neuron Neurotoxicity Anle138b Anle138b Anle138b->Block Block->Oligomer Inhibits Formation & Promotes Non-toxic Species

Caption: On-target mechanism of Anle138b.

Anle138b_Off_Target_Pathways cluster_0 Cholesterol Homeostasis cluster_1 Inflammation Anle138b Anle138b SREBF SREBF1/2 Activity Anle138b->SREBF Modulates NFkB NFKB1/RELA Activity Anle138b->NFkB Modulates Cholesterol_Genes Cholesterol Biosynthesis Genes (e.g., HMGCR, SQLE) SREBF->Cholesterol_Genes Regulates Inflammatory_Genes Inflammatory Response Genes (e.g., cytokines, chemokines) NFkB->Inflammatory_Genes Regulates

Caption: Inferred off-target signaling pathways of Anle138b.

Off_Target_Workflow A 1. Neuronal Culture Treatment (Anle138b vs. Vehicle) B 2. RNA Extraction & QC A->B C 3. RNA Sequencing B->C D 4. Bioinformatic Analysis C->D E Differential Gene Expression Analysis D->E F Pathway Enrichment (GO, Reactome) D->F G Upstream Regulator Analysis D->G H Identification of Off-Target Effects E->H F->H G->H

Caption: Workflow for assessing off-target effects.

References

Anle138b-F105 Blood-Brain Barrier Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the delivery of Anle138b (B560633) and its variants across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and what is its primary mechanism of action?

Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is a novel small molecule compound that acts as an oligomer modulator.[1] Its primary mechanism of action is to inhibit the formation of pathological protein aggregates, specifically toxic oligomers, which are implicated in various neurodegenerative diseases like Parkinson's and prion diseases.[1][2][3] Anle138b has been shown to block the formation of pathological aggregates of α-synuclein and prion protein (PrPSc) both in vitro and in vivo.[1] It binds directly to these protein aggregates in a structure-dependent manner.[4][5]

Q2: Is there any information available on an "F105" variant of Anle138b?

Based on publicly available scientific literature and clinical trial information, there is currently no specific mention of an "Anle138b-F105" variant. It is possible that "F105" is an internal designation for a specific formulation, a novel analog not yet published, or a different compound being used in conjunction with Anle138b.

If you are working with a variant designated as "F105," we recommend the following:

  • Consult internal documentation: Refer to any internal records or documentation that may provide details on the chemical structure and properties of this specific variant.

  • Characterize the physicochemical properties: If the structure is known, determine key properties like lipophilicity (LogP), molecular weight, and polar surface area, as these significantly influence BBB penetration.[6][7]

  • Perform baseline BBB penetration assays: Conduct preliminary in vitro and in vivo assays as described in the "Experimental Protocols" section to establish the baseline BBB permeability of the F105 variant.

Q3: What are the known blood-brain barrier penetration characteristics of Anle138b?

Anle138b has been reported to have excellent oral bioavailability and blood-brain barrier penetration.[1][5] Preclinical studies in mouse models have demonstrated its effectiveness in reaching the central nervous system to exert its therapeutic effects.[1][8] Phase 1a clinical trials have also shown that sufficient levels of the drug reached the brain at doses that were effective in preclinical testing.[9]

Q4: What are the common challenges in delivering small molecules like Anle138b across the BBB?

Challenges in delivering small molecules across the BBB include:

  • Low passive permeability: The tight junctions of the BBB restrict the passage of many molecules.[10]

  • P-glycoprotein (Pgp) efflux: This and other efflux transporters can actively pump drugs out of the brain endothelial cells back into the bloodstream.[11][12]

  • High plasma protein binding: Only the unbound fraction of a drug is available to cross the BBB.[11][13]

  • Metabolism: The drug may be metabolized at the BBB or in the periphery before it can reach the brain.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments aimed at optimizing this compound delivery across the BBB.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low brain-to-plasma (B/P) ratio of Anle138b variant. 1. Poor intrinsic BBB permeability.[13][14]2. High P-glycoprotein (Pgp) or other efflux transporter activity.[11][12]3. High binding to plasma proteins.[11]1. Assess in vitro permeability: Use a PAMPA-BBB or a cell-based model like MDCK-MDR1 to determine the compound's intrinsic permeability and susceptibility to efflux.[11][14][15]2. Co-administer with a Pgp inhibitor: In animal models, co-administration with a known Pgp inhibitor can help determine if efflux is a limiting factor.[12]3. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the fraction of the compound bound to plasma proteins.[14]
High variability in brain concentration between subjects. 1. Inconsistent oral absorption.2. Genetic variability in efflux transporter expression.3. Differences in metabolism.1. Optimize formulation: For oral administration, ensure the compound is fully solubilized. Consider using formulations that enhance bioavailability.[16]2. Use a consistent genetic background: When using animal models, ensure all subjects are from the same strain.3. Monitor plasma pharmacokinetics: Measure plasma concentrations at multiple time points to assess absorption and clearance variability.
In vitro results do not correlate with in vivo findings. 1. Oversimplification of the in vitro model.[17]2. Species differences in transporters or metabolism between the cell line and the in vivo model.[15]1. Use more complex in vitro models: Consider using co-culture models (e.g., with astrocytes and pericytes) or microfluidic "BBB-on-a-chip" systems to better mimic the in vivo environment.[18][19]2. Use species-specific cell lines: If available, use cell lines that express the transporters relevant to the in vivo model species.3. Validate in vitro findings with in vivo microdialysis: This technique can measure the unbound drug concentration in the brain interstitial fluid, providing a more accurate measure of target engagement.[10][14]
Evidence of neurotoxicity at therapeutic doses. 1. Off-target effects of the compound.2. Accumulation of the compound in specific brain regions.1. Conduct a dose-response study: Determine the therapeutic window by testing a range of doses.[16]2. Perform detailed histological analysis: Examine brain tissue for signs of neuronal damage or inflammation.3. Assess off-target binding: Screen the compound against a panel of receptors and enzymes to identify potential off-target interactions.

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict the passive permeability of a compound across the BBB.[11][14]

Methodology:

  • Prepare the Donor Plate: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Prepare the Acceptor Plate: The acceptor plate contains a filter membrane coated with a brain lipid mixture. Add buffer to the wells of the acceptor plate.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the lipid membrane.

  • Incubation: Incubate the PAMPA sandwich for a predetermined time (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.

Protocol 2: In Vivo Assessment of BBB Penetration in Mice

This protocol describes a method to determine the brain-to-plasma (B/P) concentration ratio of this compound in mice.[14]

Methodology:

  • Compound Administration: Administer this compound to a cohort of mice. Oral gavage is a common route for Anle138b.[1]

  • Sample Collection: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), euthanize the mice and collect blood (via cardiac puncture) and the whole brain.

  • Plasma and Brain Homogenate Preparation:

    • Centrifuge the blood to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Compound Extraction: Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound in both plasma and brain.

  • Calculate B/P Ratio: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in plasma (ng/mL).

Quantitative Data Summary

Parameter Anle138b (Reported Values) This compound (Experimental) Notes
Oral Bioavailability Excellent[1]To be determinedCan be influenced by formulation.
BBB Penetration Excellent[1][5]To be determinedA B/P ratio > 1 is generally considered good.
In Vitro Permeability (Pe) Not specified in search resultsTo be determined via PAMPA-BBBProvides a measure of passive diffusion.
Plasma Protein Binding Not specified in search resultsTo be determined via equilibrium dialysisHigh binding can limit free drug available to cross the BBB.[11]
Toxicity (NOAEL) 125 mg/kg/day (28-day study in macaques)[20]To be determinedNOAEL: No-Observed-Adverse-Effect Level.

Visualizations

experimental_workflow Experimental Workflow for Assessing BBB Penetration cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Optimization (If Needed) PAMPA PAMPA-BBB Assay Cell_Assay Cell-Based Assay (e.g., MDCK-MDR1) Admin Compound Administration to Animal Model Sample Blood and Brain Collection Admin->Sample Analysis LC-MS/MS Quantification Sample->Analysis Ratio Calculate Brain/Plasma Ratio Analysis->Ratio Decision Sufficient BBB Penetration? end Proceed to Efficacy Studies Decision->end Yes cluster_optimization cluster_optimization Decision->cluster_optimization No Formulation Formulation Optimization Structural_Mod Structural Modification Efflux_Inhib Co-administration with Efflux Inhibitor start Start: this compound cluster_invitro cluster_invitro start->cluster_invitro stop Re-evaluate Compound cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_invivo->Decision cluster_optimization->stop cluster_optimization->cluster_invitro

Caption: Workflow for assessing and optimizing BBB penetration.

anle138b_moa Anle138b Mechanism of Action at the BBB cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Anle_Blood Anle138b Endothelial Endothelial Cell Anle_Blood->Endothelial Passive Diffusion Pgp Pgp Efflux Endothelial->Pgp Anle_Brain Anle138b Endothelial->Anle_Brain Pgp->Anle_Blood Efflux Oligomers Toxic Oligomers Anle_Brain->Oligomers Inhibits Formation Monomers α-synuclein Monomers Monomers->Oligomers Aggregation Fibrils Aggregates/ Fibrils Oligomers->Fibrils Toxicity Neurotoxicity Oligomers->Toxicity Neuron Neuron Toxicity->Neuron Damages

Caption: Anle138b crosses the BBB to inhibit toxic oligomer formation.

References

Technical Support Center: Synthesis of Anle138b and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Anle138b and its derivatives, including Anle138b-F105.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to Anle138b and its derivatives?

A1: The most common synthetic strategies for Anle138b and its analogues are based on the construction of the central pyrazole (B372694) ring. Two primary methods are widely employed:

  • Knorr Pyrazole Synthesis: This is a classical and frequently used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][2][3] For Anle138b, this would involve the reaction of a substituted 1,3-diketone with hydrazine.

  • 1,3-Dipolar Cycloaddition: This method often utilizes the reaction of a tosylhydrazone with an alkyne.[4] This approach has been successfully used for the synthesis of radiolabeled Anle138b derivatives.

Q2: What is a typical yield for the pyrazole ring formation step in the synthesis of Anle138b derivatives?

A2: The yield for the pyrazole ring formation can vary depending on the specific substrates and reaction conditions. In the synthesis of Anle138b-centered PROTACs, the pyrazole formation step from a β-dicarbonyl intermediate and hydrazine was reported to have a yield of 72%.[5][6] However, for the radiosynthesis of [18F]Anle138b, the overall radiochemical yield was reported to be 15 ± 3%.[4]

Q3: What are the main challenges in purifying Anle138b and its derivatives?

A3: A significant challenge in the purification of Anle138b and its analogues is their high lipophilicity (hydrophobicity).[4] This property can lead to difficulties in separation from nonpolar impurities and requires careful selection of chromatographic conditions. High-performance liquid chromatography (HPLC) is often necessary to achieve high purity.[4]

Q4: How can I synthesize the fluorinated precursor for this compound?

A4: The key precursor for this compound is a fluorinated benzodioxole carbaldehyde. A common route to synthesize 6-amino-1,3-benzodioxole-5-carbaldehyde (B1331518) involves a two-step process starting from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde): regioselective nitration of the aromatic ring followed by reduction of the nitro group to an amine.[7] Direct formylation of an amino-substituted benzodioxole is an alternative, though it can be more challenging.[7]

Troubleshooting Guides

Problem 1: Low Yield in Pyrazole Synthesis
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with the reaction.
Side reactions The Knorr pyrazole synthesis can sometimes lead to the formation of side products.[1] Using a milder acid catalyst or optimizing the reaction temperature may help minimize side reactions.
Sub-optimal reaction conditions The choice of solvent and base can significantly impact the yield. For the 1,3-dipolar cycloaddition route, optimization of the base and reaction temperature is crucial. For instance, in a one-pot radiosynthesis of an Anle138b derivative, sequential addition of reagents and controlled heating were employed to improve the radiochemical conversion.[4]
Problem 2: Formation of Regioisomers
Possible Cause Suggested Solution
Use of unsymmetrical 1,3-diketones When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine in the Knorr synthesis, two regioisomeric pyrazoles can be formed.[2][3] The regioselectivity is influenced by the steric and electronic properties of the substituents on the diketone.
Solvent effects The choice of solvent can influence the regioselectivity of the reaction. Consider screening different solvents to optimize the formation of the desired isomer.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
High lipophilicity of the product Due to the hydrophobic nature of Anle138b and its derivatives, purification by column chromatography can be challenging.[4] A reverse-phase column chromatography system might be more effective. For HPLC, using a C18 or a more specialized column with an appropriate mobile phase gradient (e.g., acetonitrile (B52724)/water or methanol/water with additives like trifluoroacetic acid) is recommended.
Co-elution with impurities If impurities are difficult to separate, consider derivatizing the crude product to alter its polarity, followed by purification and subsequent deprotection. Recrystallization from a suitable solvent system can also be an effective final purification step.
Presence of starting materials If the reaction has not gone to completion, unreacted starting materials can complicate purification. Ensure the reaction is complete by TLC before work-up.

Quantitative Data Summary

Product/IntermediateSynthetic StepReagents/ConditionsYield (%)Reference
Anle138b-m-nitro derivative (3a)Pyrazole formationAcOH, aq. hydrazine, EtOH, THF, 80 °C, 1 h72 (two steps)[5][6]
Anle138b-p-nitro derivative (3b)Pyrazole formationAcOH, aq. hydrazine, EtOH, THF, 80 °C, 1 h65 (two steps)[5]
[18F]Anle138bOne-pot radiosynthesis6-[18F]FP, tosylhydrazide, 3'-bromophenylacetylene15 ± 3[4]
[19F]Anle138b1,3-Dipolar CycloadditionLiOtBu, CH3CN, reflux, 23 h-[4]
3,5-diphenyl-1H-pyrazole derivativesKnorr Synthesis1,3-dicarbonyl, phenyl hydrazine, ethanol (B145695)70-91[8]

Experimental Protocols

Synthesis of [19F]Anle138b (Fluorinated Anle138b derivative)[4]

Under an inert atmosphere, lithium tert-butoxide (0.22 g, 2.76 mmol) was added to a solution of N′-((6-fluorobenzo-1,3-dioxole-5-yl)methylene)-4-methylbenzenesulfonohydrazide (0.34 g, 1.01 mmol) in dry acetonitrile (10 mL) and stirred at room temperature for 15 minutes. Then, 3-bromophenylacetylene (B1279458) (0.50 g, 2.76 mmol) was added, and the reaction was refluxed for 23 hours. The mixture was evaporated in vacuo, and water (10 mL) was added. After extraction with ethyl acetate (B1210297) (2 x 20 mL), the organic phase was concentrated under reduced pressure. The crude product was then purified by column chromatography.

General Procedure for Knorr Pyrazole Synthesis[8]

A round-bottomed flask (25 mL) was charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenyl hydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol %) was added, and the mixture was stirred at room temperature for the appropriate time. The progress of the reaction was monitored by TLC. After completion, the catalyst was filtered off, and the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography over silica (B1680970) gel to afford the corresponding pyrazole derivatives.

Visualizations

Synthesis_Workflow cluster_knorr Knorr Pyrazole Synthesis cluster_cycloaddition 1,3-Dipolar Cycloaddition diketone 1,3-Dicarbonyl Compound pyrazole_knorr Anle138b/Derivative diketone->pyrazole_knorr Condensation hydrazine Hydrazine hydrazine->pyrazole_knorr tosylhydrazone Tosylhydrazone pyrazole_cyclo Anle138b/Derivative tosylhydrazone->pyrazole_cyclo [3+2] alkyne Alkyne alkyne->pyrazole_cyclo

Caption: Common synthetic routes to Anle138b.

Troubleshooting_Yield start Low Reaction Yield c1 Incomplete Reaction? start->c1 c2 Side Reactions? c1->c2 No s1 Increase reaction time/temp Check reagent purity c1->s1 Yes c3 Sub-optimal Conditions? c2->c3 No s2 Optimize catalyst/temp c2->s2 Yes s3 Screen solvents/bases c3->s3 Yes

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy start Purification Difficulty c1 High Lipophilicity? start->c1 c2 Co-eluting Impurities? c1->c2 No s1 Reverse-phase chromatography Optimize HPLC conditions c1->s1 Yes s2 Derivatization-Purification-Deprotection Recrystallization c2->s2 Yes

Caption: Strategy for overcoming purification challenges.

References

Anle138b Technical Support Center: Troubleshooting and Overcoming Treatment Limitations in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Anle138b in preclinical disease models. Our goal is to help you optimize your experiments and overcome potential limitations in treatment efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Anle138b?

Anle138b is a small molecule that acts as an oligomer modulator. It is designed to inhibit the formation of pathological protein aggregates, a hallmark of many neurodegenerative diseases. It has been shown to be effective in preventing the aggregation of proteins such as alpha-synuclein, tau, and prion proteins. The compound is orally bioavailable and can cross the blood-brain barrier.

Q2: I am not observing the expected therapeutic effect of Anle138b in my disease model. What are the possible reasons?

Several factors can contribute to a lack of efficacy. These can be broadly categorized as issues related to the compound itself, the experimental setup, or the specific disease model being used. Our troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.

Q3: Is there a known resistance mechanism to Anle138b?

While "resistance" in the classical sense (e.g., development of mutations in a target protein) has not been extensively documented for Anle138b, treatment efficacy can be limited by several factors. These include the specific strain of pathological protein, the stage of disease progression at the time of treatment initiation, and the overall pathological burden in the model system. For instance, Anle138b has been shown to be ineffective against certain strains of prions and in models of very advanced disease.

Q4: What is Anle138b-F105 and is there known resistance to it?

This compound has been mentioned in the context of an AUTOTAC (autophagy-targeting chimera), which is a different therapeutic modality than Anle138b alone. An AUTOTAC links a target-binding molecule (in this case, derived from Anle138b) to a molecule that induces autophagy, thereby promoting the degradation of the target protein. There is currently limited public information available specifically detailing resistance mechanisms to an this compound AUTOTAC.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to suboptimal results in your experiments with Anle138b.

Problem 1: Lack of Efficacy in an In Vitro Aggregation Assay
Possible Cause Suggested Solution
Incorrect compound concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific protein and aggregation conditions.
Compound precipitation Anle138b is hydrophobic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the aqueous assay buffer. Minimize the final DMSO concentration in the assay.
Inappropriate assay conditions Optimize buffer pH, temperature, and agitation to ensure robust and reproducible protein aggregation in your control wells.
Protein quality Ensure the starting protein material is monomeric and free of pre-formed aggregates. This can be verified by size-exclusion chromatography (SEC).
Problem 2: Inconsistent or No Therapeutic Effect in Animal Models
Possible Cause Suggested Solution
Suboptimal dosing or administration route Verify the appropriate dose and route of administration for your specific animal model based on pharmacokinetic and pharmacodynamic data. Oral gavage or formulation in chow are common methods.
Poor bioavailability in the specific model Conduct pharmacokinetic studies to measure Anle138b levels in plasma and brain tissue to ensure adequate exposure.
Treatment initiated at an advanced disease stage Anle138b may be more effective at preventing oligomer formation than at disaggregating established fibrils. Consider initiating treatment at an earlier stage of pathology.
Disease model characteristics The specific proteinopathy model (e.g., prion strain, type of alpha-synucleinopathy) may not be responsive to Anle138b. Review literature for efficacy in similar models.
High pathological burden In models with very aggressive pathology, the therapeutic effect of a single agent may be limited. Consider combination therapy approaches.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Anle138b.

Table 1: Efficacy of Anle138b in a Mouse Model of Parkinson's Disease (α-synucleinopathy)

ParameterControl GroupAnle138b-Treated GroupReference
Motor Performance (Rotarod) Decline over timeSignificantly improved performance[1]
Dopaminergic Neuron Count (Substantia Nigra) Significant lossPreservation of neurons[1]
α-synuclein Aggregates AbundantReduced oligomer and aggregate load[2]

Table 2: Pharmacokinetic Properties of Anle138b in Mice

ParameterValueReference
Oral Bioavailability High[3]
Blood-Brain Barrier Penetration Excellent[3]
Brain-to-Plasma Ratio ~5-fold higher in brain[4]

Experimental Protocols

Protocol 1: In Vitro Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils in the presence and absence of Anle138b.

  • Preparation of Reagents:

    • Prepare a stock solution of the protein of interest (e.g., alpha-synuclein) in an appropriate buffer. Ensure the protein is monomeric by SEC.

    • Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

    • Prepare a stock solution of Anle138b in DMSO.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the protein solution to the desired final concentration.

    • Add Anle138b to the treatment wells at various concentrations. Add an equivalent volume of DMSO to the control wells.

    • Add ThT to all wells to a final concentration of 10-25 µM.

  • Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time. An effective inhibition by Anle138b will result in a reduced fluorescence signal and/or a longer lag phase compared to the control.

Protocol 2: Western Blot for α-Synuclein Oligomers

This protocol allows for the detection of soluble α-synuclein oligomers from brain tissue of treated and untreated animals.

  • Sample Preparation:

    • Homogenize brain tissue in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet insoluble material. The supernatant contains the soluble protein fraction.

  • Native PAGE:

    • Run the soluble protein extracts on a native polyacrylamide gel to separate proteins based on size and charge, preserving their native conformation.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for α-synuclein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in high-molecular-weight oligomeric species should be observed in samples from Anle138b-treated animals.

Visualizations

Anle138b_Mechanism_of_Action cluster_Monomers Monomeric Proteins cluster_Aggregation Pathological Aggregation Pathway cluster_Anle138b Therapeutic Intervention cluster_Outcome Cellular Outcomes Monomer Soluble Monomers (e.g., α-synuclein, Tau) Oligomers Toxic Oligomers Monomer->Oligomers Aggregation Fibrils Insoluble Fibrils (Aggregates) Oligomers->Fibrils Fibrillization Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Oligomers->Neuronal_Dysfunction Anle138b Anle138b Anle138b->Oligomers Inhibits Formation Neuronal_Survival Neuronal Survival & Function Anle138b->Neuronal_Survival

Caption: Mechanism of action of Anle138b in inhibiting protein aggregation.

Troubleshooting_Workflow Start Experiment Shows Lack of Efficacy Check_In_Vitro In Vitro or In Vivo? Start->Check_In_Vitro In_Vitro_Issues In Vitro Troubleshooting Check_In_Vitro->In_Vitro_Issues In Vitro In_Vivo_Issues In Vivo Troubleshooting Check_In_Vitro->In_Vivo_Issues In Vivo Resolve_In_Vitro Optimize Assay Conditions (Concentration, Solubility, Protein Quality) In_Vitro_Issues->Resolve_In_Vitro Resolve_In_Vivo Optimize Dosing & Administration Assess Pharmacokinetics Consider Disease Stage & Model In_Vivo_Issues->Resolve_In_Vivo Re_evaluate Re-evaluate Efficacy Resolve_In_Vitro->Re_evaluate Resolve_In_Vivo->Re_evaluate

Caption: A logical workflow for troubleshooting Anle138b treatment efficacy.

References

refining Anle138b-F105 treatment protocols to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Anle138b (B560633) and its F105 variant in your research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine your treatment strategies and minimize potential side effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and its primary mechanism of action?

Anle138b is an orally bioavailable small molecule that functions as an oligomer modulator. Its primary mechanism involves inhibiting the formation of pathological protein aggregates, such as alpha-synuclein (B15492655) and prion proteins, which are implicated in neurodegenerative diseases.[1] It is thought to bind to a common structural feature of these toxic oligomers, thereby preventing their assembly into larger, harmful species.[1]

Q2: What is Anle138b-F105?

This compound is a derivative of Anle138b that has been developed for use in the AUTOTAC (autophagy-targeting chimera) chemical platform.[2][3] In this system, Anle138b acts as a target-binding ligand for protein aggregates, while the "F105" component is part of the linker that recruits the cellular autophagy machinery to clear these aggregates. This specialized application is focused on targeted protein degradation.[2][4]

Q3: What are the known side effects of Anle138b in preclinical and clinical studies?

Preclinical studies in various animal models have consistently shown that Anle138b has no detectable toxicity at therapeutic doses.[1][5][6][7] Phase 1a and 1b clinical trials in healthy volunteers and Parkinson's disease patients have demonstrated that Anle138b is safe and well-tolerated.[8][9][10][11] The observed adverse events were mostly mild and resolved on their own.[8][9] No severe, compound-related side effects that would necessitate stopping the trial have been reported.[12]

Q4: How does food intake affect the administration of Anle138b?

Phase 1 clinical trials have investigated the effect of food on the pharmacokinetics of Anle138b.[8][13] One study noted that the uptake of the substance was not significantly altered by consuming food at the same time.[11] This suggests that Anle138b can likely be administered without strict fasting protocols, which can be a significant advantage in long-term studies.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro and in vivo experiments with Anle138b.

Issue Potential Cause Recommended Solution
Precipitation of Anle138b in cell culture media Anle138b has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.- Ensure the final DMSO concentration in your cell culture medium is sufficient to keep Anle138b dissolved. However, be mindful of potential DMSO toxicity to your cells. - Prepare fresh dilutions of Anle138b from a concentrated stock solution for each experiment. - When diluting, add the Anle138b stock solution to the medium dropwise while gently agitating to promote mixing.[14]
Inconsistent results between experiments Variability in compound preparation, cell seeding density, or treatment duration.- Standardize your protocol for preparing and diluting Anle138b. - Ensure consistent cell seeding densities and treatment times across all experiments. - Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles.[14]
Higher than expected cytotoxicity in cell culture The concentration of Anle138b may be too high for your specific cell line, or the vehicle (e.g., DMSO) concentration may be toxic.- Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. - Always include a vehicle control (media with the same final concentration of DMSO) to differentiate between compound- and solvent-induced effects.[14]
Reduced or no effect of Anle138b in animal models Improper formulation or administration leading to poor bioavailability. Degradation of the compound.- For oral administration in rodents, ensure thorough mixing of Anle138b with the vehicle (e.g., peanut butter or formulated food pellets).[5][15] - When using oral gavage, prepare a stable and homogenous suspension.[16] - Store Anle138b stock solutions and formulations protected from light and at the recommended temperature (-20°C or -80°C) to prevent degradation.[14][17]
Signs of distress in animals after oral gavage Improper technique causing esophageal irritation or accidental administration into the trachea.- Ensure proper training in oral gavage techniques. - Use appropriately sized and flexible feeding tubes. - Do not force the tube if resistance is met.[16]

Quantitative Data Summary

The following tables summarize key data from preclinical and clinical studies of Anle138b.

Table 1: Anle138b Dosing and Administration in Preclinical Models

Animal Model Dose Administration Route & Vehicle Key Findings Reference
Mouse model of prion disease1 mg/dayOral (mixed with DMSO and peanut butter)Reduced PrPSc accumulation[5]
Mouse model of prion disease5 mg/dayOral (mixed with DMSO and peanut butter)Prolonged survival[5]
Transgenic alpha-synuclein mouse model2-10 mg/day (dose escalation)Oral (mixed with DMSO and peanut butter)Improved motor performance and survival[5]
PLP-hαSyn mouse model of MSA0.6 g/kg and 2 g/kg of foodOral (formulated in food pellets)Reversal of motor deficits, reduction of glial cytoplasmic inclusions, and preservation of dopaminergic neurons.[15][16]

Table 2: Safety and Tolerability of Anle138b in Phase 1 Clinical Trials

Study Population Dose Range Key Observations Reference
Healthy Volunteers (NCT04208152)50 mg to 300 mg per dayExcellent safety and tolerability; adverse events were mostly mild and resolved without intervention.[8][9][11][18]
Parkinson's Disease Patients (NCT04685265)150-300 mg/daySafe and well-tolerated; no compound-related severe adverse events.[12]

Experimental Protocols

Protocol 1: Preparation of Anle138b Stock Solution for In Vitro Experiments

Materials:

  • Anle138b powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the Anle138b vial to reach room temperature before opening.

  • Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the Anle138b powder.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[14]

Protocol 2: Oral Administration of Anle138b in Mice via Medicated Food Pellets

Materials:

  • Anle138b powder

  • Powdered mouse chow

  • Pellet press

Procedure:

  • Calculate the amount of Anle138b required to achieve the target dose (e.g., 2 g/kg of food).

  • Thoroughly mix the Anle138b powder with the powdered chow.

  • Use a pellet press to create uniform food pellets.

  • Provide the medicated pellets as the sole food source for the duration of the study.[15][19]

Signaling Pathways and Experimental Workflows

Anle138b_Mechanism_of_Action cluster_aggregation Protein Aggregation Cascade cluster_downstream Cellular Consequences Monomer Misfolded Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Mature Fibrils / Aggregates Oligomer->Fibril Elongation Neuronal_Damage Neuronal Damage & Cell Death Oligomer->Neuronal_Damage Neuroinflammation Neuroinflammation Oligomer->Neuroinflammation Anle138b Anle138b Anle138b->Oligomer Inhibits Formation & Promotes Disaggregation Anle138b->Neuroinflammation Modulates Cholesterol Altered Cholesterol Homeostasis Anle138b->Cholesterol Modulates experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Mouse Model) cluster_clinical Clinical Trials (Human) prep Prepare Anle138b Stock Solution (in DMSO) treatment Treat cells with varying concentrations of Anle138b prep->treatment cell_culture Cell Culture (e.g., neuronal cells) cell_culture->treatment assay Perform assays (e.g., cytotoxicity, protein aggregation) treatment->assay formulation Formulate Anle138b (e.g., in food pellets or with peanut butter) administration Oral Administration formulation->administration monitoring Monitor animal health, behavior, and motor function administration->monitoring analysis Post-mortem analysis (e.g., histology, biochemistry) monitoring->analysis encapsulation Anle138b in Gelatin Capsules dosing Administer ascending doses to participants encapsulation->dosing safety_pk Monitor safety, tolerability, and pharmacokinetics dosing->safety_pk

References

issues with Anle138b-F105 formulation for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oral administration of Anle138b (B560633) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Anle138b, including the F105 formulation.

Frequently Asked Questions (FAQs)

Q1: What is Anle138b and what is its mechanism of action?

A1: Anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole] is an investigational small molecule that acts as an oligomer modulator.[1][2] Its primary mechanism of action is to inhibit the aggregation of pathological proteins, such as alpha-synuclein (B15492655) and prion proteins, by binding to their toxic oligomeric structures.[1][2][3] This action prevents the formation of larger, insoluble aggregates and is being investigated as a disease-modifying therapy for neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.[1][2][3]

Q2: What are the known oral formulations of Anle138b used in research?

A2: In preclinical studies, Anle138b has been administered orally through various methods:

  • Dissolved in DMSO and mixed with peanut butter: This method has been used for daily administration in mouse models.[1]

  • Incorporated into food pellets: For chronic dosing, Anle138b has been mixed with powdered mouse chow and pressed into pellets at concentrations such as 0.6 g/kg and 2 g/kg of food.

  • Oral gavage: For precise dosing, a suspension of Anle138b in a vehicle like 0.5% carboxymethylcellulose has been used.[4]

  • In early clinical trials, Anle138b was administered to human volunteers in hard gelatin capsules .[5][6]

Q3: What are the key physicochemical properties of Anle138b that might affect its oral formulation?

A3: Anle138b is a hydrophobic small molecule with low aqueous solubility.[2] It is soluble in water only at concentrations below 1 µM.[1] It can be dissolved in dimethyl sulfoxide (B87167) (DMSO), for instance at a concentration of 15 mg/ml with warming. This poor water solubility is a critical factor to consider for oral formulation as it can impact dissolution rate and bioavailability.[7]

Q4: What is known about the oral bioavailability of Anle138b?

A4: Preclinical studies in mice have shown that Anle138b has excellent oral bioavailability and can penetrate the blood-brain barrier.[1][2] Pharmacokinetic analyses have indicated that oral administration results in approximately 50% of the area under the curve (AUC) values compared to intraperitoneal administration.[8] Phase 1 clinical trials in healthy volunteers have demonstrated that oral administration of Anle138b in capsules leads to plasma levels significantly higher than those required for therapeutic efficacy in animal models.[3][5]

Q5: Has the effect of food on the absorption of oral Anle138b been studied?

A5: Yes, the effect of food on the pharmacokinetics of Anle138b has been investigated in a Phase 1 clinical trial.[5][6] The study was designed to determine if Anle138b can be taken with food and to compare potential changes in drug levels.[9] Results from the trial indicated that the uptake of the substance was not significantly altered by parallel food intake.[3]

Troubleshooting Guide for Oral Administration of Anle138b Formulations

Observed Issue Potential Cause Troubleshooting Steps
Variability in animal behavior or inconsistent results between subjects. Inconsistent drug intake: When mixed with food (e.g., peanut butter or pellets), some animals may not consume the full dose.- Monitor food consumption for each animal. - For more precise dosing, consider switching to oral gavage.[4] - If using peanut butter, ensure the compound is thoroughly mixed.
Low or variable plasma concentrations of Anle138b. Poor dissolution of the compound: Due to its low aqueous solubility, Anle138b may not fully dissolve in the gastrointestinal tract.[1][7]- Ensure the formulation is homogenous. For suspensions, use a suitable vehicle like 0.5% carboxymethylcellulose to aid dispersion.[4] - When preparing solutions with DMSO, ensure the compound is fully dissolved before mixing with the delivery vehicle.
Precipitation of the compound in the formulation. Supersaturation and instability: Anle138b is poorly soluble in aqueous solutions.[1] Using a high concentration in an aqueous-based gavage formulation can lead to precipitation.- Reduce the concentration of Anle138b in the formulation. - Use a co-solvent system or a lipid-based formulation to improve solubility.
Signs of distress in animals after oral gavage. Improper gavage technique or irritation from the vehicle. - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Consider alternative, less stressful administration methods like incorporation into palatable food if precise dosing is not critical.[4]

Quantitative Data Summary

Table 1: Preclinical Oral Dosing of Anle138b in Mouse Models

Administration Method Dose Vehicle/Formulation Animal Model Reference
Mixed with Food1 mg/day10 µl DMSO + 200 µl peanut butterPrion-infected mice[1]
Mixed with Food5 mg/day10 µl DMSO + 200 µl peanut butterPrion-infected mice[1]
Formulated in Pellets0.6 g/kg of foodPowdered mouse chowMSA mouse model[10]
Formulated in Pellets2 g/kg of foodPowdered mouse chowMSA mouse model[10]
Oral Gavage1 mg10 µl DMSO + 40 µl vegetable oilNon-infected mice[8]

Table 2: Phase 1a Clinical Trial - Single and Multiple Ascending Doses (SAD/MAD) in Healthy Volunteers

Study Arm Dose Range Formulation Key Finding Reference
SAD50 mg - 300 mg10 mg or 30 mg hard gelatin capsulesExcellent safety and tolerability[5][6]
MAD100 mg - 300 mg daily for 7 days10 mg or 30 mg hard gelatin capsulesPlasma levels exceeded those effective in animal models[3][5][6]
Food Effect150 mg10 mg or 30 mg hard gelatin capsulesFood intake did not significantly alter absorption[3][5][6]

Experimental Protocols

Protocol 1: Oral Administration of Anle138b in Peanut Butter

Objective: To administer a daily oral dose of Anle138b to mice.

Materials:

  • Anle138b powder

  • Dimethyl sulfoxide (DMSO)

  • Peanut butter

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a stock solution of Anle138b in DMSO (e.g., 100 mg/ml).

  • For a 1 mg dose, dissolve 1 mg of Anle138b powder in 10 µl of DMSO. Ensure it is fully dissolved.

  • In a microcentrifuge tube, add 200 µl of peanut butter.

  • Add the 10 µl of Anle138b/DMSO solution to the peanut butter.

  • Mix thoroughly with a pipette tip until the mixture is homogenous.

  • Present the peanut butter mixture to the mouse for consumption.

Adapted from Wagner J, et al. Acta Neuropathologica, 2013.[1]

Protocol 2: Preparation of Anle138b-Containing Food Pellets

Objective: To prepare food pellets with a defined concentration of Anle138b for chronic oral administration.

Materials:

  • Anle138b powder

  • Standard powdered mouse chow

  • Placebo powder (for control group)

  • Pellet press

Procedure:

  • Calculate the total amount of Anle138b powder needed to achieve the target concentration (e.g., 2 g of Anle138b per kg of food).

  • In a suitable container, thoroughly mix the calculated amount of Anle138b powder with the powdered mouse chow.

  • Use a pellet press to form uniform food pellets from the mixture.

  • Prepare placebo pellets by mixing placebo powder with the powdered mouse chow.

  • Store the pellets in a cool, dry place.

Adapted from Herrero-García E, et al. Movement Disorders, 2019.

Protocol 3: Oral Gavage Administration of Anle138b Suspension

Objective: To deliver a precise oral dose of Anle138b to mice via gavage.

Materials:

  • Anle138b powder

  • Vehicle for suspension (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Animal scale

  • Flexible feeding tubes (18-20 gauge for adult mice)

  • Syringes

Procedure:

  • Prepare a homogenous suspension of Anle138b in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.

  • Weigh each mouse to determine the correct volume for administration (typically 5-10 ml/kg body weight).

  • Gently restrain the mouse and insert the feeding tube orally, ensuring it enters the esophagus and not the trachea.

  • Slowly administer the Anle138b suspension.

  • Carefully remove the feeding tube.

  • Monitor the animal for any signs of distress after administration.

Adapted from BenchChem Application Notes.[4]

Visualizations

Anle138b_Mechanism_of_Action cluster_0 Pathological Protein Aggregation cluster_1 Therapeutic Intervention cluster_2 Cellular Effects Monomer Soluble α-synuclein Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils (Lewy Bodies) Oligomer->Fibril Fibrillization Neurodegeneration Neurodegeneration Oligomer->Neurodegeneration Anle138b Anle138b Anle138b->Oligomer Binds and Inhibits Neuronal_Survival Neuronal Survival Anle138b->Neuronal_Survival Promotes

Caption: Mechanism of action of Anle138b in inhibiting α-synuclein aggregation.

Experimental_Workflow_Oral_Gavage start Start prep_suspension Prepare Anle138b Suspension (e.g., in 0.5% CMC) start->prep_suspension weigh_animal Weigh Animal prep_suspension->weigh_animal calc_volume Calculate Dosing Volume weigh_animal->calc_volume administer Administer via Oral Gavage calc_volume->administer monitor Monitor Animal for Distress administer->monitor end End monitor->end

Caption: Workflow for oral gavage administration of Anle138b suspension.

References

addressing variability in Anle138b-F105 efficacy across different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oligomer modulator Anle138b (B560633). The information provided is intended to address the observed variability in its therapeutic efficacy across different preclinical animal models of neurodegenerative diseases.

Note on Anle138b-F105: At present, there is no publicly available scientific literature or data specifically identifying an "F105" variant of Anle138b. The information contained herein pertains to Anle138b.

Troubleshooting Guide

This guide is designed to help researchers navigate common challenges and inconsistencies encountered during in vivo studies with Anle138b.

Question: We are observing minimal or no therapeutic effect of Anle138b in our animal model. What are the potential reasons for this?

Answer: Variability in Anle138b efficacy can be attributed to several factors. Consider the following troubleshooting steps:

  • Animal Model Selection and Disease Stage: The choice of animal model is critical. Efficacy has been shown to vary between models of the same disease. For instance, Anle138b was effective in a prion-infected mouse model but showed no clear benefit in certain genetic prion disease models due to the lack of a distinct disease endpoint[1][2][3]. In a model of advanced Multiple System Atrophy (MSA), it was suggested that the pathology might have been too severe for the compound to elicit a significant neuroprotective effect[4][5].

    • Recommendation: Carefully review the literature to select a model where Anle138b has previously shown efficacy. Consider initiating treatment at an early disease stage, as the compound may be more effective in preventing neurodegeneration than reversing advanced pathology[6].

  • Compound Administration and Formulation: Anle138b is orally bioavailable and can be administered via oral gavage or mixed with food[6][7]. Inconsistent dosing or poor consumption of medicated feed can lead to suboptimal exposure.

    • Recommendation: Ensure accurate and consistent dosing. If mixing with food (e.g., peanut butter), monitor the animals' food intake to ensure they are receiving the intended dose. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach[8].

  • Pharmacokinetics and Brain Penetration: While Anle138b has good blood-brain barrier penetration, factors such as species, strain, and individual animal metabolism can influence its pharmacokinetic profile[9].

    • Recommendation: If feasible, conduct pilot pharmacokinetic studies in your specific animal model to confirm that therapeutic concentrations are being achieved in the brain.

  • Outcome Measures: The chosen endpoints to measure efficacy must be sensitive enough to detect therapeutic effects. In some genetic prion disease models, the absence of a clear, quantifiable disease endpoint made it difficult to assess the efficacy of Anle138b[1][2].

    • Recommendation: Select well-validated behavioral and histopathological outcome measures that are known to be robust in your chosen model.

Question: We are observing inconsistent results between different cohorts of animals treated with Anle138b. How can we improve the reproducibility of our experiments?

Answer: Inter-cohort variability is a common challenge in preclinical studies. To enhance reproducibility, consider the following:

  • Standardize Experimental Protocols: Ensure all experimental procedures, including animal handling, compound administration, behavioral testing, and tissue collection, are rigorously standardized and consistently applied across all cohorts.

  • Blinding and Randomization: Implement blinding for drug administration and outcome assessment to minimize experimenter bias. Randomize animals to treatment and control groups.

  • Control for Environmental Factors: Maintain consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals, as these can influence disease progression and behavior.

  • Sufficient Sample Size: Use power calculations to determine the appropriate number of animals per group to ensure your study is adequately powered to detect a statistically significant effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Anle138b?

A1: Anle138b is an oligomer modulator. It works by inhibiting the formation of toxic oligomers of aggregation-prone proteins such as alpha-synuclein (B15492655) and prion protein[7][10]. It is believed to bind to a common structural feature of these pathological oligomers, thereby preventing their formation and downstream neurotoxic effects[7][9].

Q2: In which animal models has Anle138b shown efficacy?

A2: Anle138b has demonstrated therapeutic effects in a range of animal models of neurodegenerative diseases, including:

  • Parkinson's Disease: Toxin-based models (MPTP, rotenone), alpha-synuclein overexpression models (Thy1-h[A30P]α-syn), and spreading models[7][9][11].

  • Multiple System Atrophy (MSA): PLP-hαSyn transgenic mouse model[6][12].

  • Prion Diseases: RML scrapie-infected mouse model[1][2][7].

  • Alzheimer's Disease: Mouse models with amyloid-beta and tau pathology[13].

  • Huntington's Disease: Mouse and cellular models[14].

Q3: What are the known signaling pathways affected by Anle138b?

A3: Research suggests that beyond its direct interaction with protein aggregates, Anle138b may also modulate cellular signaling pathways involved in neurodegeneration. These include pathways related to cholesterol homeostasis, neuroinflammation, the unfolded protein response, and glucose metabolism[15]. Key mediators implicated in its mechanism of action include SREBF1/2 and NFKB1/RELA[15].

Q4: Are there any known reasons for the variable efficacy of Anle138b across different prion disease models?

A4: Yes, studies have shown that Anle138b's efficacy can be prion strain-dependent[16]. It has shown significant survival benefits in mice infected with the RML prion strain[1][2]. However, in knock-in mouse models of genetic prion disease (D178N and E200K mutations), a clear therapeutic effect could not be determined due to the lack of a quantifiable disease endpoint in these models[1][2][3]. Furthermore, it was reported to be ineffective in humanized mice infected with sporadic Creutzfeldt-Jakob disease (sCJD) MM1 prions[16].

Quantitative Data Summary

The following tables summarize the quantitative efficacy data of Anle138b in various animal models.

Table 1: Efficacy of Anle138b in a Mouse Model of Multiple System Atrophy (PLP-hαSyn)

ParameterPlacebo GroupAnle138b (0.6 g/kg in food)Anle138b (2 g/kg in food)Healthy Controls
Motor Function (slips per step) Increased vs. healthy controlsReverted to healthy control levelsReverted to healthy control levelsBaseline
Glial Cytoplasmic Inclusions (GCIs) in Substantia Nigra & Striatum Baseline pathology~30% reduction~30% reductionNot Applicable
Dopaminergic Neuron Count (TH+ cells in Substantia Nigra) Significant loss vs. healthy controlsPreservation of neuronsPreservation of neuronsBaseline
Microglial Activation (in Substantia Nigra) Significantly increasedReduced to healthy control levelsReduced to healthy control levelsBaseline

Data sourced from studies on the PLP-hαSyn mouse model of MSA[6][12].

Table 2: Efficacy of Anle138b in a Parkinson's Disease Mouse Model ((Thy1)-h[A30P]α-syn)

Treatment StartParameterPlacebo Group (Median Survival)Anle138b Treatment (Median Survival)Survival Prolongation
Early (8 weeks of age) Disease-free survival491 days557 days66 days
Late (50 weeks of age) Disease-free survival~350 days~407 days57 days

Data sourced from studies on the (Thy1)-h[A30P]α-syn mouse model of Parkinson's Disease[17].

Experimental Protocols

1. Administration of Anle138b in Food Pellets (MSA Model)

  • Animal Model: PLP-hαSyn transgenic mice.

  • Compound Preparation: Anle138b is mixed into the standard rodent chow at the desired concentrations (e.g., 0.6 g/kg and 2 g/kg).

  • Administration: Medicated pellets are provided ad libitum to the treatment groups. The placebo group receives identical pellets without the compound.

  • Duration: Treatment can be administered over several months (e.g., 4 months)[12].

2. Oral Gavage Administration of Anle138b

  • Compound Preparation: Anle138b can be suspended in a vehicle such as a mixture of DMSO and peanut butter[7].

  • Procedure:

    • Gently restrain the mouse.

    • Measure a gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.

    • Carefully insert the gavage needle into the esophagus and slowly administer the suspension.

    • Monitor the animal for any signs of distress post-administration[8].

3. Behavioral Assessment: Beam Traversal Test

  • Purpose: To assess motor coordination and balance.

  • Procedure:

    • Acclimate mice to the testing room.

    • Place the mouse at one end of a narrow, elevated beam.

    • Allow the mouse to traverse the beam to its home cage at the opposite end.

    • Record the number of foot slips and the total number of steps.

    • Calculate the slips per step for each animal[8].

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., PLP-hαSyn) randomization Randomize into Groups (Placebo, Anle138b) animal_model->randomization administration Administer Anle138b (e.g., in food pellets) randomization->administration monitoring Monitor Animal Health and Food Intake administration->monitoring behavioral Behavioral Testing (e.g., Beam Traversal) monitoring->behavioral histology Histological Analysis (e.g., GCI count, TH+ neurons) behavioral->histology data_analysis Statistical Analysis of Results histology->data_analysis

Caption: Experimental workflow for assessing Anle138b efficacy.

signaling_pathway cluster_anle138b Anle138b cluster_cellular_effects Cellular Effects cluster_downstream Downstream Outcomes anle138b Anle138b oligomer Inhibition of Protein Oligomerization anle138b->oligomer cholesterol Modulation of Cholesterol Homeostasis anle138b->cholesterol inflammation Reduction of Neuroinflammation anle138b->inflammation unfolded_protein Modulation of Unfolded Protein Response anle138b->unfolded_protein glucose Impact on Glucose Metabolism anle138b->glucose neuroprotection Neuroprotection oligomer->neuroprotection cholesterol->neuroprotection inflammation->neuroprotection unfolded_protein->neuroprotection glucose->neuroprotection improved_function Improved Motor and Cognitive Function neuroprotection->improved_function

References

Validation & Comparative

Anle138b: A Comparative Analysis of its Efficacy Against Other Alpha-Synuclein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of Anle138b (B560633) in the context of emerging treatments for synucleinopathies.

The aggregation of alpha-synuclein (B15492655) (α-syn) is a primary pathological hallmark of devastating neurodegenerative disorders such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA).[1] The scientific community is actively pursuing therapeutic strategies that can inhibit the formation of toxic α-syn oligomers and fibrils. Among the promising small molecule inhibitors, Anle138b has garnered significant attention for its potential as a disease-modifying therapy. This guide provides a comprehensive comparison of Anle138b's efficacy with other notable alpha-synuclein inhibitors, supported by preclinical and clinical data.

Mechanism of Action: Targeting Alpha-Synuclein Aggregation

Small molecule inhibitors of α-syn aggregation primarily work by interfering with the protein's misfolding and aggregation cascade. Anle138b, a diphenyl-pyrazole compound, functions as an oligomer modulator.[1] It directly binds to α-synuclein aggregates, stabilizing them in a non-toxic conformation and preventing their further assembly into larger, pathogenic fibrils.[2] Computational studies have shown that Anle138b has a high binding affinity for α-synuclein oligomers, occupying a cavity within the aggregate structure.[3] This interaction is believed to impede the formation of beta-sheet structures, which are critical for the maturation of toxic aggregates.[4]

Other inhibitors target different stages of the aggregation pathway. For instance, UCB0599 (also known as NPT200-11 or minzasolmin) is thought to prevent the initial misfolding of α-syn on lipid membranes.[1][5] In contrast, compounds like SynuClean-D (SC-D) and ZPD-2 not only inhibit the formation of new aggregates but may also have the ability to disaggregate existing amyloid fibrils.[1]

Below is a diagram illustrating the alpha-synuclein aggregation pathway and the points of intervention for various inhibitors.

Alpha_Synuclein_Aggregation_Pathway cluster_0 Aggregation Cascade cluster_1 Inhibitor Intervention Points Monomeric α-syn Monomeric α-syn Misfolded Monomers Misfolded Monomers Monomeric α-syn->Misfolded Monomers Toxic Oligomers Toxic Oligomers Misfolded Monomers->Toxic Oligomers Protofibrils Protofibrils Toxic Oligomers->Protofibrils Fibrils (Lewy Bodies) Fibrils (Lewy Bodies) Protofibrils->Fibrils (Lewy Bodies) Anle138b Anle138b Anle138b->Toxic Oligomers Modulates Oligomers UCB0599 UCB0599 UCB0599->Misfolded Monomers Prevents Misfolding SC-D_ZPD-2 SynuClean-D ZPD-2 SC-D_ZPD-2->Toxic Oligomers Inhibits & Disaggregates

Caption: Alpha-synuclein aggregation pathway and inhibitor targets.

Preclinical Efficacy: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of Anle138b and other alpha-synuclein inhibitors from various preclinical studies. It is important to note that these data are from different studies and not from direct head-to-head comparisons, so caution should be exercised when interpreting the relative efficacy.

Table 1: In Vitro Efficacy of Alpha-Synuclein Aggregation Inhibitors

CompoundAssayEfficacy MetricReported ValueReference(s)
Anle138b Thioflavin T (ThT) AssayInhibition of α-syn fibril formation~75% reduction in the presence of lipids[6]
SynuClean-D ThT AssayInhibition of α-syn aggregation>50% at a 0.7:1 protein-to-inhibitor ratio[1]
ZPD-2 Not SpecifiedReduction of α-syn inclusionsSubstantially reduced[1]

Table 2: In Vivo Efficacy in Animal Models of Synucleinopathies

CompoundAnimal ModelKey Efficacy EndpointsReported EfficacyReference(s)
Anle138b Transgenic mouse model of PD (A30P α-syn)Prolonged disease-free survivalMean survival prolonged by 66 days (early treatment) and 59 days (late treatment)[7]
MSA mouse model (PLP-hαSyn)Reduction in glial cytoplasmic inclusions (GCIs)30% reduction in striatum and substantia nigra[8][9]
MSA mouse model (PLP-hαSyn)Preservation of dopaminergic neuronsSignificant preservation[8][9]
MSA mouse model (PLP-hαSyn)Improvement in motor functionReversal of motor deficits to control levels[8][9]
UCB0599 Genetic mouse model of PD (Line 61)Reduction of α-syn pathologyReduced pathology[10]
Genetic mouse model of PD (Line 61)NeuroinflammationReduced neuroinflammation[10]
Genetic mouse model of PD (Line 61)Motor functionImproved motor function[10]
ZPD-2 C. elegans model of PDReduction of α-syn inclusions and dopaminergic neuron degenerationSubstantially reduced inclusions and decreased degeneration[1]

Clinical Development Status

The promising preclinical results have propelled some of these inhibitors into clinical trials.

Table 3: Clinical Trial Status of Alpha-Synuclein Inhibitors

CompoundPhase of DevelopmentKey Findings/StatusReference(s)
Anle138b (TEV-56286) Phase 2 (for MSA)Phase 1a/1b showed excellent safety and tolerability up to 300 mg daily. Reached plasma levels in humans significantly higher than those required for full therapeutic efficacy in mouse models. Good oral bioavailability and blood-brain barrier penetration.[1][10][11]
UCB0599 (Minzasolmin/NPT200-11) Phase 2Phase 1/1b showed an acceptable safety/tolerability profile and predictable pharmacokinetics in healthy participants and individuals with PD. A Phase 2 trial was completed, and a long-term extension trial is underway.[1][5][11][12]
SynuClean-D (SC-D) PreclinicalN/A[1]
ZPD-2 PreclinicalN/A[1]
Prasinezumab (Antibody) Phase 2b (PADOVA trial)Phase 2 PASADENA trial missed the primary efficacy outcome but showed positive signals in secondary endpoints, including a trend towards benefit on motor function decline (UPDRS Part III).[12]

Experimental Protocols

To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

In Vivo Efficacy Study in a Transgenic Mouse Model of Parkinson's Disease ((Thy1)-h[A30P]α-syn)
  • Animal Model: Transgenic mice expressing human A30P-mutant alpha-synuclein under the Thy1 promoter, which develop progressive motor deficits and α-syn pathology.[13]

  • Treatment: Anle138b was mixed with peanut butter and administered orally.

  • Dosage: The specific dosage administered in the survival studies was not detailed in the provided snippets.

  • Experimental Groups:

    • Anle138b treated group

    • Placebo-treated group (vehicle in peanut butter)

    • Non-transgenic age-matched controls

  • Efficacy Assessment:

    • Survival: Monitored for disease-free survival time.

    • Motor Performance: Assessed using tests like the rotarod to measure motor coordination and balance.

    • Histology: Post-mortem brain tissue analysis to evaluate the deposition of α-synuclein.[13]

The workflow for this type of preclinical study is illustrated in the following diagram.

Preclinical_Study_Workflow cluster_0 Study Phases Animal Model Selection Select Transgenic PD Mouse Model Treatment Groups Assign to Anle138b or Placebo Groups Animal Model Selection->Treatment Groups Drug Administration Oral Administration of Compound Treatment Groups->Drug Administration Behavioral Assessment Monitor Motor Function (e.g., Rotarod) Drug Administration->Behavioral Assessment Endpoint (Survival/Sacrifice) Record Survival or Perform Euthanasia at Endpoint Behavioral Assessment->Endpoint (Survival/Sacrifice) Histological & Molecular Analysis Analyze Brain Tissue for α-syn Pathology & Neurodegeneration Endpoint (Survival/Sacrifice)->Histological & Molecular Analysis

References

A Comparative Analysis of Anle138b and Immunotherapy for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging therapeutic strategies for Parkinson's disease: the small molecule oligomer modulator Anle138b (B560633) and alpha-synuclein-targeting immunotherapies. This analysis is based on available preclinical and clinical experimental data.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein alpha-synuclein (B15492655) (α-syn) into toxic oligomers and larger aggregates known as Lewy bodies.[1] This pathological process is a central target for disease-modifying therapies. This guide compares two distinct approaches aimed at mitigating α-syn pathology: Anle138b, a small molecule inhibitor of α-syn aggregation, and immunotherapies that leverage the immune system to clear pathological α-syn.

Mechanism of Action

Anle138b: This orally bioavailable small molecule is designed to directly interfere with the aggregation process of α-synuclein.[1] It achieves this by binding to cavities within the pathological oligomers and fibrillar structures of α-syn.[2][3] This interaction inhibits the formation of new toxic oligomers and the subsequent growth into larger fibrils, thereby neutralizing a key driver of neurodegeneration in Parkinson's disease.[4][5] Computational studies suggest that Anle138b has a higher binding affinity for higher-order α-synuclein oligomers, occupying a cavity and interacting with key residues to interfere with the formation of larger aggregates.[6]

Immunotherapy: The primary approach for immunotherapy in Parkinson's disease involves targeting α-synuclein for removal by the immune system.[7] This is primarily achieved through two strategies:

  • Passive Immunotherapy: This involves the direct administration of externally produced monoclonal antibodies that are specific to α-synuclein, particularly the aggregated forms.[8] These antibodies are thought to work by binding to extracellular α-syn, which can then be cleared by microglia, the resident immune cells of the brain, through Fcγ receptor-mediated phagocytosis.[8][9] This process helps to reduce the spread of α-syn pathology between neurons.

  • Active Immunotherapy: This strategy involves vaccinating patients with a form of α-synuclein or a peptide that mimics a part of the protein to stimulate the patient's own immune system to produce antibodies against pathological α-syn.[8]

While the Anle138b-F105 variant was a topic of interest, a comprehensive literature search did not yield specific preclinical or clinical data for a direct comparison with Anle138b or immunotherapies.

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data from key preclinical and clinical studies for Anle138b and two representative passive immunotherapies: Prasinezumab and Cinpanemab.

Table 1: Anle138b Preclinical and Clinical Data
Study Phase Model/Population Key Findings Quantitative Data Reference
PreclinicalTransgenic Mouse Model (A30P α-syn)Significantly prolonged disease-free survival even with treatment started after symptom onset.Mean disease-free survival prolonged by 59 days (536 vs 477 days) with late treatment initiation.[10]
PreclinicalMultiple System Atrophy Mouse ModelReduced α-syn accumulation, prevented loss of dopaminergic neurons, and preserved motor function.30% reduction in glial cytoplasmic inclusions (GCIs) in the striatum and substantia nigra.[11]
Phase 1aHealthy Volunteers (n=68)Good safety and tolerability profile. Exposure levels achieved were above the fully effective plasma level in a mouse Parkinson model.At multiple doses of 200 mg, plasma concentrations exceeded those shown to be effective in animal models.[12][13]
Phase 1bParkinson's Disease Patients (n=70)Safe and well-tolerated when administered for 7-28 days at doses of 150-300 mg/day. Pharmacokinetics were comparable to healthy volunteers.No compound-related adverse events leading to early termination and no severe adverse events were observed.[14]
Table 2: Immunotherapy (Prasinezumab & Cinpanemab) Clinical Data
Drug Study (Phase) Population Primary Endpoint Result Key Quantitative Data Reference
Prasinezumab PASADENA (Phase 2)316 early-stage PD patientsDid not meet primary endpoint (change in MDS-UPDRS total score at 52 weeks).At 52 weeks, change from baseline in MDS-UPDRS total score was +7.4 (1500 mg) and +8.8 (4500 mg) vs. +9.4 in the placebo group (not statistically significant).[15][16]
In a delayed-start analysis at 104 weeks, worsening from baseline in MDS-UPDRS Part III was less in the early-start group (9.18 points) vs. the delayed-start group (11.12 points).[17]
Prasinezumab PADOVA (Phase 2b)586 early-stage PD patients on stable symptomatic treatmentMissed statistical significance on the primary endpoint (time to confirmed motor progression).Hazard Ratio (HR) for time to confirmed motor progression = 0.84 (p=0.0657). In levodopa-treated patients, HR = 0.79.[4][18][19]
Cinpanemab SPARK (Phase 2)357 early-stage PD patientsDid not meet primary or secondary endpoints.No statistically significant difference in change from baseline in MDS-UPDRS total score at 52 weeks between placebo and any cinpanemab group.[1]
Change in striatal binding ratio (SBR) on DaT-SPECT at 52 weeks in the ipsilateral putamen was -7.2% in the placebo group, with no significant treatment effect in the cinpanemab groups.[20]

Experimental Protocols

Anle138b Preclinical Study (A30P α-syn Mouse Model)
  • Animal Model: Transgenic mice expressing human A30P mutant α-synuclein.

  • Treatment Protocol: Oral administration of Anle138b (5 mg dissolved in 10 µl DMSO mixed with 200 µl peanut butter) twice daily. Treatment was initiated at 50 weeks of age, after the onset of motor deficits and failure to gain body weight.

  • Outcome Measures: Disease-free survival was the primary outcome, defined by a decrease in motor performance on the rotarod test below a predefined threshold.[10]

Prasinezumab PASADENA Phase 2 Study (NCT03100149)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participants: 316 individuals with early-stage Parkinson's disease (Hoehn and Yahr Stages I–II, diagnosed ≤2 years).

  • Intervention: Participants were randomized (1:1:1) to receive intravenous infusions of prasinezumab (1500 mg or 4500 mg) or placebo every 4 weeks for 52 weeks (Part 1). This was followed by a 52-week period where all participants received active treatment (Part 2).

  • Primary Endpoint: Change from baseline in the sum of scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I, II, and III at week 52.[21]

Cinpanemab SPARK Phase 2 Study (NCT03318523)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 357 individuals aged 40-80 years, diagnosed with PD within the previous 3 years, with a modified Hoehn and Yahr score of ≤ 2.5, and evidence of a striatal dopaminergic deficit on DaT-SPECT.

  • Intervention: Participants were randomized (2:1:2:2) to receive intravenous infusions of placebo or cinpanemab at doses of 250 mg, 1250 mg, or 3500 mg every 4 weeks for 52 weeks.

  • Primary Endpoint: Change from baseline in the MDS-UPDRS total score at weeks 52 and 72.[1][22]

Signaling Pathways and Experimental Workflows

Anle138b Mechanism of Action

Anle138b_Mechanism cluster_Neuron Neuron aSyn_Monomer α-Syn Monomer aSyn_Oligomer Toxic α-Syn Oligomer aSyn_Monomer->aSyn_Oligomer Aggregation aSyn_Fibril α-Syn Fibril (Lewy Body) aSyn_Oligomer->aSyn_Fibril Fibrillization Neurodegeneration Neurodegeneration aSyn_Oligomer->Neurodegeneration Anle138b Anle138b Anle138b->aSyn_Oligomer Binds & Inhibits

Caption: Anle138b directly targets and inhibits the formation of toxic α-synuclein oligomers.

Passive Immunotherapy Mechanism of Action

Immunotherapy_Mechanism cluster_Extracellular Extracellular Space cluster_Microglia Microglia aSyn_Aggregate Extracellular α-Syn Aggregate Immune_Complex Immune Complex Antibody Monoclonal Antibody Antibody->Immune_Complex Binding Fc_Receptor Fcγ Receptor Immune_Complex->Fc_Receptor Recognition Phagocytosis Phagocytosis Fc_Receptor->Phagocytosis Lysosomal_Degradation Lysosomal Degradation Phagocytosis->Lysosomal_Degradation Clearance

Caption: Monoclonal antibodies bind to α-synuclein aggregates, facilitating their clearance by microglia.

Clinical Trial Workflow Example

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Group (e.g., Anle138b / Immunotherapy) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Period (e.g., 52 weeks) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Parkinson's disease.

Summary and Future Directions

Anle138b and α-synuclein-targeted immunotherapies represent two promising but distinct strategies for modifying the course of Parkinson's disease.

Anle138b , as a small molecule, offers the advantage of oral administration and has demonstrated a favorable safety profile in early human trials.[14] Its mechanism of directly inhibiting oligomer formation is a direct intervention in the core pathological process. Preclinical studies have shown encouraging results in terms of neuroprotection and motor symptom improvement.[10][11] Further clinical trials will be crucial to establish its efficacy in patients.

Immunotherapies , particularly passive approaches with monoclonal antibodies like prasinezumab, have also shown signals of potential clinical benefit, although pivotal trials have not yet met their primary endpoints with statistical significance.[4][15] The concept of harnessing the immune system to clear pathological proteins is a powerful one, but challenges remain, including ensuring adequate antibody penetration into the brain and optimizing the timing and patient population for intervention. The discontinuation of cinpanemab due to a lack of efficacy in its Phase 2 trial underscores these challenges.[1]

For drug development professionals, the comparison of these two approaches highlights a key strategic question: is it more effective to inhibit the formation of toxic protein species from within the neuron, or to clear them once they are in the extracellular space? Both approaches have strong scientific rationales and have generated valuable data. The future of disease-modifying therapies for Parkinson's may lie in one of these approaches, a combination of both, or even personalized strategies based on a patient's specific disease subtype and progression. Continued rigorous clinical testing and biomarker development will be essential to determine the ultimate therapeutic value of Anle138b and immunotherapy for individuals living with Parkinson's disease.

References

A Comparative Analysis of Anle138b and Other Small Molecules Targeting Tau Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The development of small molecules that can inhibit or reverse this process is a primary focus of therapeutic research. This guide provides a comparative overview of the preclinical efficacy of Anle138b (B560633), a promising tau aggregation inhibitor, against other notable small molecules targeting tau pathology.

Executive Summary

Anle138b has demonstrated significant efficacy in preclinical models of tauopathy by directly targeting and inhibiting the aggregation of tau protein. This leads to a reduction in pathological tau species, amelioration of cognitive deficits, and increased survival in mouse models. In comparison, other small molecules such as Methylene Blue/LMTX, EpoD, Nilotinib, and Saracatinib act through various mechanisms, including promoting microtubule stability, enhancing autophagy, or modulating kinase activity. While these compounds have also shown promise in preclinical studies, their efficacy profiles and mechanisms of action differ from that of Anle138b. This guide presents a detailed comparison of their performance based on available experimental data.

Comparative Efficacy of Small Molecules in Preclinical Tauopathy Models

The following tables summarize the quantitative data from key preclinical studies on Anle138b and comparator molecules.

Table 1: Anle138b Efficacy in Tauopathy Mouse Models

Compound Mouse Model Treatment Details Key Findings (Quantitative) Reference
Anle138bPS19 (P301S human tau)Oral administration from weaning to terminal disease- ~50% reduction in AT8-positive tau deposits[1]- Significant reduction in sarkosyl-insoluble tau[1]- Increased mean survival time by almost 6 weeks[1]- Improved cognition in object-place recognition task[2][1][2]
Anle138bhTau (all 6 human tau isoforms)2 g/kg in food pellets for 3 months (late-stage treatment)- 53% reduction in tau burden in frontal cortex[3][4][5][6][7]- 59% reduction in tau burden in hippocampus[3][4][5][6][7]- Reversal of metabolic decline (FDG-PET)[3][6][3][4][5][6][7]

Table 2: Efficacy of Comparator Small Molecules in Tauopathy Mouse Models

Compound Mechanism of Action Mouse Model Key Findings (Quantitative) Reference
Methylene Blue (MB)Tau aggregation inhibitorP301S tau- Reduced detergent-insoluble phospho-tau[8]
Methylene Blue (MB)Tau aggregation inhibitorrTg4510 (P301L human tau)- Did not remove existing sarkosyl-insoluble tau or PHF1/Gallyas positive tangles[9][9]
LMTX (leuco-methylthioninium)Tau aggregation inhibitorNot specified in detailPhase 3 trial showed benefit as monotherapy in mild to moderate AD[10]
EpoD (Epothilone D)Microtubule stabilizerPS19 (P301S human tau)- Significant improvements in microtubule density and axonal integrity- Reduced insoluble tau (ELISA)[11]
Nilotinibc-Abl inhibitor (promotes autophagy)A53T α-synuclein (also affects tau)- Decreased hyper-phosphorylated Tau (p-Tau) in autophagic vacuoles[12][12]
SaracatinibFyn kinase inhibitorAPP/PS1- Normalized hippocampal synaptic density deficits (11C-UCB-J PET)[13][14][15][13][14][15]

Signaling Pathways and Mechanisms of Action

The progression of tau pathology involves a complex interplay of signaling pathways that lead to tau hyperphosphorylation, misfolding, and aggregation. Small molecule inhibitors can intervene at various points in this cascade.

Tau_Pathology_Pathway cluster_upstream Upstream Kinases/Phosphatases cluster_tau Tau Homeostasis cluster_downstream Downstream Effects GSK3b GSK3β pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylation CDK5 CDK5 CDK5->pTau Phosphorylation Fyn Fyn Fyn->pTau Phosphorylation PP2A PP2A Tau_mono Soluble Tau Monomer PP2A->Tau_mono Dephosphorylation MT_dys Microtubule Destabilization Tau_mono->MT_dys Reduced Stabilization Tau_agg Tau Aggregates (Oligomers, Fibrils) pTau->Tau_agg Aggregation Tau_agg->MT_dys Synaptic_dys Synaptic Dysfunction Tau_agg->Synaptic_dys Axonal_dys Axonal Transport Defects MT_dys->Axonal_dys Neuron_death Neuronal Death Axonal_dys->Neuron_death Synaptic_dys->Neuron_death MOA_Comparison cluster_pathway Tau Aggregation Cascade cluster_drugs Drug Intervention Points pTau Hyperphosphorylated Tau Oligomers Toxic Oligomers pTau->Oligomers Fibrils Insoluble Fibrils Oligomers->Fibrils Anle138b Anle138b Anle138b->Oligomers Inhibits Formation MB_LMTX Methylene Blue/ LMTX MB_LMTX->Oligomers Inhibits Formation Saracatinib Saracatinib Saracatinib->pTau Reduces Phosphorylation EpoD EpoD EpoD->Fibrils Promotes MT Stability (Downstream) Nilotinib Nilotinib Nilotinib->Oligomers Enhances Clearance Sarkosyl_Extraction start Brain Tissue homogenize Homogenize in High-Salt Buffer start->homogenize sarkosyl Add 1% Sarkosyl homogenize->sarkosyl ultracentrifuge1 Ultracentrifuge (100,000 x g) sarkosyl->ultracentrifuge1 supernatant1 Supernatant (Soluble Proteins) ultracentrifuge1->supernatant1 pellet1 Pellet (Insoluble Fraction) ultracentrifuge1->pellet1 wash Wash Pellet pellet1->wash ultracentrifuge2 Ultracentrifuge wash->ultracentrifuge2 supernatant2 Supernatant (Wash) ultracentrifuge2->supernatant2 final_pellet Final Pellet (Sarkosyl-Insoluble Tau) ultracentrifuge2->final_pellet resuspend Resuspend in Buffer final_pellet->resuspend western_blot Western Blot Analysis resuspend->western_blot

References

Navigating the Neuroprotective Landscape: A Comparative Safety and Toxicity Profile of Anle138b and Similar Oligomer Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics for neurodegenerative diseases is a paramount challenge. This guide provides a detailed comparison of the safety and toxicity profiles of Anle138b (B560633), a promising oligomer modulator, and similar compounds in development. The information presented is based on available preclinical and early-phase clinical data, offering a critical resource for informed decision-making in neuroprotective drug development.

Anle138b has emerged as a significant candidate in the fight against neurodegenerative disorders characterized by protein aggregation, such as Parkinson's disease and prion diseases. Its mechanism of action revolves around the inhibition of pathological oligomer formation of proteins like alpha-synuclein (B15492655) (α-syn) and prion protein (PrPSc)[1][2]. While the specific variant "Anle138b-F105" is not extensively documented in publicly available literature, this guide will focus on the well-characterized parent compound, Anle138b, and compare its safety and toxicity data with other small molecules targeting similar pathways: UCB0599, SynuClean-D, and ZPD-2.

Quantitative Safety and Toxicity Data

The following tables summarize the available quantitative data on the safety and toxicity of Anle138b and its comparators. It is important to note that direct head-to-head comparative studies are limited, and the data is derived from various preclinical and clinical settings.

CompoundParameterSpeciesValueReference
Anle138b No-Observed-Adverse-Effect-Level (NOAEL)Rat50 mg/kg/day[3]
No-Observed-Adverse-Effect-Level (NOAEL)Cynomolgus Monkey125 mg/kg/day[3]
Phase 1a Clinical Trial (up to 300 mg daily)Healthy VolunteersExcellent safety and tolerability profiles[4][5]
UCB0599 Phase 1b Clinical Trial (90 mg and 180 mg twice daily for 28 days)Parkinson's Disease PatientsGenerally well tolerated; most adverse events were mild to moderate.[6][7]
Most Frequent Adverse Events (vs. Placebo)Parkinson's Disease PatientsHeadache (33.3% vs. 20%), Kidney damage (9.5% vs. 20%)[6]
SynuClean-D Preclinical StudiesC. elegansNon-toxic at effective concentrations[8]
ZPD-2 Preclinical StudiesC. elegansSubstantially reduces α-synuclein inclusions without reported toxicity[9]

Experimental Protocols

A comprehensive understanding of the safety and toxicity profile of a compound requires a detailed examination of the experimental methodologies employed. Below are summaries of the typical experimental protocols used to assess the safety and efficacy of compounds like Anle138b.

Preclinical Toxicity Studies (e.g., for Anle138b)
  • Objective: To determine the potential toxicity of the compound in animal models before human trials.

  • Methodology:

    • Dose Range Finding Studies: Initial studies to determine the doses for longer-term toxicity studies.

    • Repeated Dose Toxicity Studies: Animals (commonly rats and a non-rodent species like monkeys) are administered the compound daily for a specified period (e.g., 28 days) at multiple dose levels.

    • Parameters Monitored: Clinical signs of toxicity, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis are monitored throughout the study.

    • Pathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for any pathological changes.

    • NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the No-Observed-Adverse-Effect-Level (NOAEL)[3].

Phase 1 Clinical Trials (e.g., for Anle138b and UCB0599)
  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in humans for the first time.

  • Methodology:

    • Study Design: Typically, a randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) design is used[4][5].

    • Participants: A small number of healthy volunteers or patients with the target disease are enrolled.

    • Dose Escalation: The dose of the compound is gradually increased in different cohorts of participants to identify the maximum tolerated dose (MTD).

    • Safety Monitoring: Participants are closely monitored for any adverse events (AEs), including changes in vital signs, ECGs, and clinical laboratory tests (hematology, biochemistry, and urinalysis)[4][5].

    • Pharmacokinetics: Blood and sometimes cerebrospinal fluid (CSF) samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

cluster_pathway Alpha-Synuclein Aggregation Pathway and Inhibition Monomer α-Synuclein Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Fibrils (Lewy Bodies) Oligomer->Fibril Fibrillization Inhibitor Anle138b / Similar Compounds Inhibitor->Oligomer Inhibits Formation

Caption: Inhibition of toxic oligomer formation in the alpha-synuclein aggregation pathway.

cluster_workflow Preclinical to Clinical Safety Assessment Workflow HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Toxicity Assays Lead_Opt->In_Vitro In_Vivo In Vivo Animal Toxicity Studies (e.g., Rodent, Non-rodent) In_Vitro->In_Vivo NOAEL Determine NOAEL In_Vivo->NOAEL Phase1 Phase 1 Clinical Trial (Healthy Volunteers/Patients) Safety_Profile Establish Human Safety Profile Phase1->Safety_Profile NOAEL->Phase1

Caption: Workflow for safety and toxicity assessment from preclinical to clinical stages.

cluster_neuroinflammation Neuroinflammation Signaling in Neurodegeneration Aggregates Protein Aggregates (e.g., α-Synuclein Oligomers) Microglia Microglia Activation Aggregates->Microglia Astrocytes Astrocyte Activation Aggregates->Astrocytes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines ROS Reactive Oxygen Species (ROS) Microglia->ROS Astrocytes->Cytokines Neuronal_Damage Neuronal Damage and Death Cytokines->Neuronal_Damage ROS->Neuronal_Damage Inhibitor Potential Anti-inflammatory Effect of Oligomer Modulators Inhibitor->Aggregates Reduces

Caption: Role of protein aggregates in neuroinflammation and potential therapeutic intervention.

Conclusion

Based on the available data, Anle138b demonstrates a favorable safety profile in both extensive preclinical testing and early human clinical trials, with no significant toxicity observed at therapeutic doses[1][2]. This is a crucial attribute for a drug candidate intended for long-term treatment of chronic neurodegenerative diseases. UCB0599 also appears to be generally well-tolerated in patients, with mostly mild to moderate adverse events reported in a Phase 1b study[6][7]. The safety and toxicity profiles of SynuClean-D and ZPD-2 are less well-defined in the public domain, with current information primarily highlighting their efficacy and lack of toxicity in early-stage, non-mammalian models[8][9].

For researchers and drug developers, the promising safety profile of Anle138b, coupled with its potent anti-oligomer activity, underscores its potential as a disease-modifying therapy. Further clinical development, including larger and longer-term studies, will be essential to fully characterize its safety and efficacy in patient populations. The comparative data presented in this guide should serve as a valuable tool for navigating the complex landscape of neuroprotective drug development and for prioritizing candidates with the most promising therapeutic window.

References

head-to-head comparison of Anle138b-F105 and known anti-prion compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the novel oligomer modulator Anle138b (B560633) with established anti-prion compounds, namely quinacrine (B1676205) and pentosan polysulfate (PPS). The information presented is collated from preclinical studies to aid in the evaluation of their therapeutic potential in prion diseases.

Executive Summary

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic, infectious isoform (PrPSc). The development of effective therapeutics is a critical challenge. Anle138b has emerged as a promising experimental compound that has demonstrated significant efficacy in preclinical models, particularly when compared to older-generation drugs like quinacrine and pentosan polysulfate. While Anle138b shows considerable promise, especially in its ability to be administered orally and its effectiveness against certain prion strains, challenges such as strain specificity remain.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Anle138b, quinacrine, and pentosan polysulfate in mouse models of prion disease, primarily focusing on the extension of survival. The data is predominantly from studies using the RML (Rocky Mountain Laboratory) scrapie strain, a common model for prion disease research.

Table 1: Efficacy of Anle138b in RML Prion-Infected Mice

Animal ModelPrion StrainTreatment ProtocolKey Findings
C57BL/6 MiceRMLOral administration, 5 mg twice daily, starting at 0 days post-inoculation (dpi)Median survival extended by 97% (355 days vs. 180 days for control)[1]
C57BL/6 MiceRMLOral administration, 5 mg once daily, starting at 80 dpiMedian survival extended by 44% (242 days vs. 168 days for control)[1]
C57BL/6 MiceRMLOral administration, 5 mg once daily, starting at 120 dpiMedian survival extended by 30% (224 days vs. 172 days for control)[1]
Tg(Gfap-luc) MiceRMLOral administration in chowDoubled survival (mean 346 days vs. 168 days for control)[2][3][4]

Table 2: Efficacy of Quinacrine in Prion-Infected Mouse Models

Animal ModelPrion StrainTreatment ProtocolKey Findings
Various Mouse ModelsMouse-adapted CJDOral administration, 10 mg/kgNo significant extension of survival[5]
Various Mouse ModelsRMLOral administrationFailed to prolong incubation times[6]
MDR(0/0) MiceRMLOral administration, 40 mg/kg/dayNo prolongation of survival times despite high brain concentrations[7]

Table 3: Efficacy of Pentosan Polysulfate (PPS) in Prion-Infected Mouse Models

Animal ModelPrion StrainTreatment ProtocolKey Findings
Tga20 MiceRMLContinuous intraventricular infusion starting at 14 dpi49% extension in survival time[8]
Tg7 Mice263KContinuous intraventricular infusion (230 µg/kg/day) starting at 7 dpiUp to 2.4-fold extension of survival time[8]
Fukuoka-1 infected miceFukuoka-1Intraventricular infusionProlongation of survival was shorter than with RML strain, indicating strain dependence[9]

Mechanisms of Action

The therapeutic strategies of Anle138b, quinacrine, and pentosan polysulfate differ significantly in their approach to combating prion disease.

Anle138b: The Oligomer Modulator

Anle138b's primary mechanism of action is the modulation of protein aggregation, specifically targeting the formation of toxic oligomers.[10][11] It is believed to bind to a structural epitope common to pathological oligomers of various amyloidogenic proteins, not just PrPSc.[11] This interaction prevents the formation of larger, more stable aggregates and may even destabilize existing oligomers.[11]

Anle138b_Mechanism PrPC PrPC (Cellular Prion Protein) Misfolding Misfolding PrPC->Misfolding Conformational Change Oligomers Toxic Oligomers Misfolding->Oligomers Aggregation PrPSc PrPSc Aggregates (Fibrils) Oligomers->PrPSc Neurodegeneration Neurodegeneration Oligomers->Neurodegeneration Toxicity PrPSc->Neurodegeneration Anle138b Anle138b Anle138b->Oligomers Inhibits Formation & Promotes Destabilization Neuron Neuron

Anle138b's mechanism of action.
Quinacrine: An Intercalating Agent with Limited In Vivo Efficacy

Quinacrine, a planar aromatic molecule, was initially thought to inhibit PrPSc formation by intercalating into the beta-sheet structure of the aggregates, thereby preventing further recruitment of PrPC. However, its in vivo efficacy has been consistently poor.[5][6][7] This is attributed to its rapid metabolism, poor penetration of the blood-brain barrier, and the emergence of drug-resistant prion strains.[7][12]

Quinacrine_Mechanism cluster_0 In Vitro cluster_1 In Vivo PrPC PrPC Conversion Conversion PrPC->Conversion PrPSc PrPSc PrPSc->Conversion DrugResistance Drug Resistance PrPSc->DrugResistance Quinacrine Quinacrine Quinacrine->Conversion Inhibits BBB Blood-Brain Barrier Quinacrine->BBB Poor Penetration Metabolism Rapid Metabolism Quinacrine->Metabolism Brain Brain

Quinacrine's limited in vivo efficacy.
Pentosan Polysulfate: A Polyanionic Inhibitor

Pentosan polysulfate is a large, sulfated polyanion that is thought to inhibit prion propagation by binding to the cellular prion protein (PrPC).[8] This binding may stabilize the native conformation of PrPC and prevent its conversion into the disease-associated form, PrPSc.[8] It may also interfere with the interaction between PrPC and PrPSc.[8] Due to its poor ability to cross the blood-brain barrier, PPS requires direct intraventricular administration to be effective in the central nervous system.[8]

PPS_Mechanism PrPC PrPC Conversion Conversion PrPC->Conversion PrPSc PrPSc PrPSc->Conversion PPS Pentosan Polysulfate PPS->PrPC Binds and Stabilizes PPS->Conversion Inhibits BBB Blood-Brain Barrier PPS->BBB Does not cross Intraventricular Intraventricular Administration Intraventricular->PPS Bypasses BBB

Pentosan Polysulfate's mechanism and delivery.

Experimental Protocols

The following are generalized experimental protocols based on the cited preclinical studies for evaluating anti-prion compounds.

In Vivo Efficacy in Mouse Models

A common experimental workflow involves the intracerebral inoculation of mice with a prion strain, followed by a defined treatment regimen and monitoring for clinical signs and survival.

Experimental_Workflow cluster_treatment Treatment Regimens Start Start Inoculation Intracerebral Inoculation of Mice with RML Prion Strain Start->Inoculation Treatment Treatment Initiation Inoculation->Treatment Monitoring Monitoring for Clinical Signs (e.g., weight loss, ataxia) Treatment->Monitoring Endpoint Endpoint: Terminal Disease or Predefined Timepoint Monitoring->Endpoint Analysis Analysis: - Survival Curves - Neuropathology - PrPSc Levels Endpoint->Analysis Oral Oral Gavage/Chow (Anle138b, Quinacrine) IP Intraperitoneal Injection (Quinacrine) IV Intraventricular Infusion (PPS)

General experimental workflow.

1. Animal Models:

  • Commonly used mouse strains include C57BL/6 and transgenic mice overexpressing PrP (e.g., Tga20) to achieve shorter incubation periods.

2. Prion Inoculation:

  • Mice are intracerebrally inoculated with a standardized dose of a prion-infected brain homogenate, typically the RML strain.

3. Drug Administration:

  • Anle138b: Typically administered orally, either mixed in the chow or via gavage.[1][3]

  • Quinacrine: Administered orally or via intraperitoneal injection.[5][8]

  • Pentosan Polysulfate: Due to its inability to cross the blood-brain barrier, it is administered via continuous intraventricular infusion using a surgically implanted osmotic pump.[8]

4. Monitoring and Endpoint:

  • Animals are monitored regularly for the onset of clinical signs of prion disease, such as weight loss, ataxia, and kyphosis.

  • The primary endpoint is typically survival time, defined as the time from inoculation to the terminal stage of the disease.

5. Neuropathological and Biochemical Analysis:

  • At the endpoint, brains are collected for analysis of spongiform changes, neuronal loss, astrogliosis, and the levels of PrPSc using techniques such as Western blotting and immunohistochemistry.

Conclusion

Based on the available preclinical data, Anle138b demonstrates a significant therapeutic advantage over quinacrine and pentosan polysulfate in mouse models of prion disease. Its oral bioavailability and substantial extension of survival, even when administered after the onset of symptoms, position it as a promising candidate for further development. However, the observation of strain-specificity highlights a critical challenge for all anti-prion drug development. Quinacrine has proven to be ineffective in vivo, while the invasive administration route of pentosan polysulfate limits its clinical applicability. Future research should focus on direct, head-to-head comparative studies of promising compounds across multiple prion strains to identify the most robust therapeutic strategies.

References

Anle138b: A Comparative Meta-Analysis of its Efficacy in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anle138b, a promising small molecule oligomer modulator, across a range of neurodegenerative diseases. By objectively comparing its performance with other therapeutic alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of neurodegeneration.

Executive Summary

Anle138b has demonstrated significant therapeutic potential in preclinical models of several neurodegenerative disorders, primarily by inhibiting the aggregation of pathological proteins such as alpha-synuclein, tau, and prion protein.[1][2][3] Its mode of action centers on the modulation of toxic oligomer formation, a common pathological hallmark of these diseases.[1][2] Preclinical studies have consistently shown that Anle138b can reduce protein aggregates, prevent neuronal loss, and improve motor and cognitive functions in various animal models.[4][5][6][7] Furthermore, it exhibits excellent oral bioavailability and blood-brain barrier penetration, crucial properties for a centrally acting therapeutic.[1][2] This guide synthesizes the available quantitative data to facilitate a comparative assessment of Anle138b's efficacy and provides detailed experimental protocols for key studies.

Data Presentation: Efficacy of Anle138b in Neurodegenerative Disease Models

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Anle138b in models of Parkinson's Disease, Multiple System Atrophy, Prion Disease, and Alzheimer's Disease.

Table 1: Parkinson's Disease
Animal ModelTreatment ProtocolKey Efficacy ReadoutsResultsReference
(Thy1)-h[A30P]α-syn transgenic miceAnle138b (5 mg twice daily) in peanut butter, starting at 50 weeks of age (after symptom onset)Disease-free survival (defined by motor performance on Rotarod)Mean disease-free survival prolonged by 59 days (536 vs. 477 days for placebo)[1]
Low-dose intragastric rotenone (B1679576) mouse modelAnle138b in feedMotor performance (Rotarod)Ameliorated the decrease in motor performance observed in rotenone-treated mice after 3 and 4 months.[4]
(Thy1)-h[A30P]α-syn transgenic miceAnle138b (2 mg/day for 2 weeks, then 5 mg/day, then 10 mg/day) in peanut butterMotor performance (Rotarod)Significantly improved motor performance compared to placebo-treated mice.[4]
New mouse model of α-synucleinopathyAnle138b treatment after 9 monthsDopamine (B1211576) levels, nerve cell death, motor symptomsReduced α-synuclein clumps, restored dopamine levels, prevented nerve cell death, and reversed subtle motor symptoms.[8]
Table 2: Multiple System Atrophy (MSA)
Animal ModelTreatment ProtocolKey Efficacy ReadoutsResultsReference
PLP-hαSyn transgenic miceAnle138b in food pellets (0.6 g/kg and 2 g/kg) for 4 months, starting at 2 months of ageMotor function, glial cytoplasmic inclusions (GCIs), dopaminergic neuron countReversal of motor function to healthy control levels. ~30% reduction in GCIs in substantia nigra and striatum. Preservation of dopaminergic neurons.[5][9]
PLP-α-syn transgenic mice + 3-nitropropionic acid (3-NP)Anle138b for 1 monthMotor performance (stride length), neuronal loss, GCI densityImprovement in stride length, but no attenuation of dopaminergic or Purkinje cell loss, and no change in GCI density.[10][11][12]
PLP-α-syn micePD03 immunotherapy, Anle138b, or a combinationMotor performance, nigral neuronal loss, α-synuclein oligomer levelsSingle therapies improved gait deficits and preserved dopaminergic neurons, associated with reduced α-synuclein oligomers.[13]
Table 3: Prion Disease
Animal ModelTreatment ProtocolKey Efficacy ReadoutsResultsReference
RML scrapie-infected C57BL/6 miceAnle138b (5 mg daily) in peanut butter, starting at 80 or 120 days post-infection (dpi)Survival timeSignificantly prolonged survival even when treatment started at 120 dpi.[4]
RML scrapie-infected Tg(Gfap-luc) miceAnle138b (2g/kg in chow) from 0 dpiSurvival time, astrogliosis (bioluminescence)Doubled survival time (346 ± 72 days vs. 168 ± 14 days for placebo). Suppressed astrogliosis.[7][10][14]
Genetic prion disease knock-in mouse models (D178N and E200K)Anle138b in diet from ~2 months of ageSurvival, bioluminescence, histologyNo significant difference in survival or other clear disease endpoints compared to placebo.[7][10][14][15]
Table 4: Alzheimer's Disease
Animal ModelTreatment ProtocolKey Efficacy ReadoutsResultsReference
hTau transgenic miceLate-stage Anle138b treatmentTau pathology (immunohistochemistry), glucose metabolism (FDG-PET)Significantly ameliorated tau pathology (frontal cortex: -53%; hippocampus: -59%). Reversal of metabolic decline.[16]
Murine autaptic hippocampal cultures with synthetic Aβ oligomersPre-incubation with Anle138b before Aβ exposureSynaptic functionFailed to protect neurons from oligomer-induced synaptotoxicity in this in vitro model.[17]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Parkinson's Disease Models
  • (Thy1)-h[A30P]α-syn Transgenic Mouse Model:

    • Animals: Transgenic mice expressing human A30P mutated α-synuclein under the Thy1 promoter on a C57/Bl6 background.[4]

    • Treatment Administration: Anle138b was dissolved in DMSO and mixed with peanut butter for oral administration. Dosing regimens varied between studies, with one study initiating treatment after symptom onset.[1][4]

    • Behavioral Assessment (Rotarod): Motor coordination and balance were assessed using an accelerating rotarod. The latency to fall from the rotating rod was recorded.[1][4]

    • Histological Analysis: Post-mortem brain tissue was analyzed for α-synuclein deposition and neuronal loss in the substantia nigra.[4]

  • Rotenone-Induced Mouse Model:

    • Animals: One-year-old C57Bl/6J mice.[4]

    • Induction of Pathology: Chronic oral administration of the mitochondrial complex I inhibitor, rotenone.[4]

    • Treatment Administration: Anle138b was incorporated into the feed.[4]

    • Behavioral Assessment (Rotarod): Motor performance was evaluated using the rotarod test at multiple time points.[4]

Multiple System Atrophy (MSA) Model
  • PLP-hαSyn Transgenic Mouse Model:

    • Animals: Transgenic mice overexpressing human wild-type α-synuclein under the proteolipid protein (PLP) promoter.[5][9]

    • Treatment Administration: Anle138b was formulated into food pellets at two different doses (0.6 g/kg and 2 g/kg) and provided ad libitum for 4 months.[5][9]

    • Behavioral Analysis: Motor function was assessed, though the specific tests are not detailed in the abstract.

    • Histological and Molecular Analysis: Brain sections were analyzed for the number of glial cytoplasmic inclusions (GCIs), α-synuclein oligomers, dopaminergic neuron preservation (tyrosine hydroxylase staining), and microglial activation.[5][9]

Prion Disease Models
  • RML Scrapie-Infected Mouse Model:

    • Animals: C57BL/6 mice or Tg(Gfap-luc) mice (for bioluminescence imaging).[4][7][14]

    • Inoculation: Intracerebral inoculation with brain homogenate from mice terminally ill with the RML scrapie strain.[4][7][14]

    • Treatment Administration: Anle138b was administered orally, either mixed with peanut butter or formulated in chow.[4][7][14]

    • Efficacy Readouts:

      • Survival: Monitored daily for clinical signs of scrapie, and survival time was recorded.[4][7][14]

      • Astrogliosis: In Tg(Gfap-luc) mice, astrogliosis was monitored in vivo through bioluminescence imaging after intraperitoneal injection of D-luciferin.[7][14]

      • PrPSc Accumulation: Brain tissue was analyzed for the presence of proteinase K-resistant PrPSc by immunoblot.[4]

Comparison with Alternatives

While direct head-to-head preclinical studies are limited, this section provides a comparative overview of Anle138b with other small molecule inhibitors targeting α-synuclein aggregation.

Table 5: Comparison of α-Synuclein Aggregation Inhibitors
CompoundMechanism of ActionKey Preclinical FindingsClinical Development StatusReference
Anle138b Oligomer modulator; binds to pathological aggregates and inhibits oligomer formation.[1][2]Reduces α-synuclein aggregates, prevents neuronal loss, and improves motor function in various PD and MSA models.[1][4][5]Phase 1 trials completed, showing good safety and tolerability.[3][1][2][3][4][5]
UCB0599 (NPT200-11) Prevents α-synuclein misfolding on lipid membranes.[5]Decreased aggregated α-synuclein levels and improved motor function in transgenic mice.[5]Phase 1/1b studies completed, demonstrating an acceptable safety profile.[5] Currently in a Phase 2 trial (ORCHESTRA).[1][1][5]
SynuClean-D (SC-D) Inhibits α-synuclein aggregation and disrupts mature amyloid fibrils.Reduces α-synuclein aggregation and rescues dopaminergic neurons in C. elegans models of PD.Preclinical
ZPD-2 Inhibits α-synuclein aggregation and seeded polymerization.Reduces α-synuclein inclusions and decreases dopaminergic neuron degeneration in C. elegans models of PD.Preclinical[14]

Mandatory Visualizations

Anle138b Mechanism of Action

Anle138b_Mechanism cluster_0 Pathological Protein Aggregation cluster_1 Anle138b Intervention cluster_2 Cellular Consequences Monomer Misfolded Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Fibrils / Aggregates Oligomer->Fibril Fibrillization Neuronal_Dysfunction Neuronal Dysfunction Oligomer->Neuronal_Dysfunction Anle138b Anle138b Anle138b->Oligomer Inhibits Formation & Promotes Non-toxic Conformation Neurodegeneration Neurodegeneration Neuronal_Dysfunction->Neurodegeneration Preclinical_Workflow cluster_0 Model & Treatment cluster_1 In-Life Assessments cluster_2 Post-Mortem Analysis cluster_3 Data Analysis & Conclusion Animal_Model Select Animal Model (e.g., Transgenic, Toxin-induced) Treatment_Group Administer Anle138b (e.g., in feed, oral gavage) Animal_Model->Treatment_Group Placebo_Group Administer Placebo Animal_Model->Placebo_Group Behavioral Behavioral Testing (e.g., Rotarod, Open Field) Treatment_Group->Behavioral Histology Histology & Immunohistochemistry (e.g., Protein aggregates, Neuronal counts) Treatment_Group->Histology Placebo_Group->Behavioral Placebo_Group->Histology Imaging In Vivo Imaging (e.g., PET, Bioluminescence) Behavioral->Imaging Data_Analysis Statistical Analysis Behavioral->Data_Analysis Imaging->Histology Imaging->Data_Analysis Biochemistry Biochemical Assays (e.g., Immunoblot for aggregated proteins) Histology->Biochemistry Histology->Data_Analysis Biochemistry->Data_Analysis Conclusion Evaluate Therapeutic Efficacy Data_Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Anle138b

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the proper disposal of Anle138b, a novel oligomer modulator used in neurodegenerative disease research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Anle138b is an inhibitor of protein aggregation, specifically targeting the formation of pathological aggregates of proteins like alpha-synuclein (B15492655) and prion protein.[1][2] While it shows promise as a therapeutic agent, it is crucial to handle and dispose of this compound with care, following established safety protocols. This guide is intended for laboratory research use only.[1]

Chemical and Physical Properties of Anle138b

A clear understanding of the chemical and physical properties of Anle138b is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 343.18 g/mol
Molecular Formula C₁₆H₁₁BrN₂O₂
CAS Number 882697-00-9
Purity ≥98% (HPLC)
Storage Temperature -20°C
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml

Source: Tocris Bioscience, Cayman Chemical[2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166, or other approved government standards such as NIOSH (US) or EN 166(EU).[3]

  • Hand Protection: Handle with gloves that have been inspected prior to use.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of Anle138b. This process should be carried out in a well-ventilated area, preferably within a chemical fume hood.

1. Preparation of Waste Container:

  • Select a suitable, clearly labeled, and closed container for chemical waste.
  • The container must be compatible with the combustible solvent to be used for dissolution.

2. Dissolution of Anle138b:

  • For surplus and non-recyclable solutions, the recommended disposal method is to dissolve or mix the material with a combustible solvent.[3]
  • Carefully transfer the Anle138b waste into the prepared waste container.
  • Add a combustible solvent (e.g., ethanol, acetone) to dissolve the Anle138b completely. The choice of solvent should be in accordance with local regulations and the capabilities of the licensed disposal company.

3. Final Disposal:

  • The dissolved Anle138b waste should be sent to a licensed disposal company for incineration.[3]
  • The chemical incinerator must be equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the compound.[3]
  • Never dispose of Anle138b down the drain.[3]

4. Decontamination of Labware:

  • All labware that has come into contact with Anle138b should be thoroughly decontaminated.
  • Wash with soap and plenty of water.[3] For enhanced cleaning of protein aggregates, commercial detergents and SDS are more effective than methods designed for prion decontamination.

Accidental Release Measures

In the event of a spill, follow these emergency procedures:

  • Personal Precautions: Use personal protective equipment, including respiratory protection if dust is present.[3] Avoid breathing vapors, mist, gas, or dust.[3] Ensure adequate ventilation and evacuate personnel to safe areas.[3]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust.[3] Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3]

  • Environmental Precautions: Do not let the product enter drains.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the Anle138b disposal procedure.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal cluster_decon Decontamination A Wear Appropriate PPE B Select & Label Waste Container A->B C Transfer Anle138b Waste B->C D Dissolve in Combustible Solvent C->D H Decontaminate Labware C->H After Contact E Store in Closed Container D->E F Transfer to Licensed Disposal Company E->F G Incineration with Afterburner & Scrubber F->G

Caption: Workflow for the proper disposal of Anle138b.

References

Essential Safety and Handling of Anle138b-F105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Anle138b-F105, a novel AUTOTAC (AUTOphagy-TArgeting Chimera), this document provides essential, immediate safety and logistical information. The following procedural guidance is based on available data for the parent compound, Anle138b, and general best practices for handling novel, biologically active chemical entities. Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, treating the compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is mandatory:

  • Eye Protection: Chemical safety glasses with side-shields are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed frequently.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is recommended.

Operational Plan for Safe Handling

A systematic approach to handling this compound will ensure a safe laboratory environment. Follow these procedural steps:

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended. All necessary PPE should be donned before starting any procedure.

  • Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools and techniques to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • Experimental Use: During experimental procedures, be mindful of potential contact with skin, eyes, and clothing.

  • Post-Handling: After handling is complete, thoroughly clean the work area and any equipment used. Dispose of all contaminated materials according to the disposal plan. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.

  • Unused Compound: Unused this compound should be treated as chemical waste.

  • Waste Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.

Safety Data Summary

The following table summarizes key safety information for Anle138b, the parent compound of this compound. This information should be considered as a baseline for handling the F105 variant.

CategoryInformation
Route of Exposure Skin contact, eye contact, inhalation, ingestion.
Health Hazards The specific health hazards of this compound are not fully characterized. Based on Anle138b, it may cause skin, eye, and respiratory irritation.
First Aid: Skin Contact Immediately wash the affected area with soap and plenty of water.
First Aid: Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill Response For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review Safety Information DonPPE Don Personal Protective Equipment Prep->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate DisposeWaste Dispose of Contaminated Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.